molecular formula C36H62N7O17P3S B15549974 trans-13-methyltetradec-2-enoyl-CoA

trans-13-methyltetradec-2-enoyl-CoA

Katalognummer: B15549974
Molekulargewicht: 989.9 g/mol
InChI-Schlüssel: BRWSZHQQYCLCAA-KXYSCUCESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-13-methyltetradec-2-enoyl-CoA is a useful research compound. Its molecular formula is C36H62N7O17P3S and its molecular weight is 989.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C36H62N7O17P3S

Molekulargewicht

989.9 g/mol

IUPAC-Name

S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-13-methyltetradec-2-enethioate

InChI

InChI=1S/C36H62N7O17P3S/c1-24(2)14-12-10-8-6-5-7-9-11-13-15-27(45)64-19-18-38-26(44)16-17-39-34(48)31(47)36(3,4)21-57-63(54,55)60-62(52,53)56-20-25-30(59-61(49,50)51)29(46)35(58-25)43-23-42-28-32(37)40-22-41-33(28)43/h13,15,22-25,29-31,35,46-47H,5-12,14,16-21H2,1-4H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/b15-13+/t25-,29-,30-,31+,35-/m0/s1

InChI-Schlüssel

BRWSZHQQYCLCAA-KXYSCUCESA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Biological Nexus of trans-13-Methyltetradec-2-enoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological significance, metabolic context, and analytical considerations for trans-13-methyltetradec-2-enoyl-CoA. Given the limited direct research on this specific molecule, this document synthesizes information from closely related branched-chain fatty acids (BCFAs) and the enzymatic pathways in which it is an inferred intermediate.

Introduction to this compound

This compound is a branched-chain unsaturated acyl-coenzyme A molecule. Its structure suggests a role as an intermediate in the metabolism of 13-methyltetradecanoic acid, a branched-chain fatty acid (BCFA). BCFAs are increasingly recognized for their diverse physiological roles, from influencing membrane dynamics to modulating metabolic and signaling pathways.[1] This guide will delve into the inferred metabolic positioning of this compound, the enzymatic activities that govern its transformations, and its potential biological implications, particularly in the context of the known activities of its parent fatty acid.

Inferred Metabolic Role and Pathways

Based on established principles of fatty acid metabolism, this compound is an intermediate in the elongation of branched-chain fatty acids.[2][3] It is positioned within the fatty acid synthesis (FAS) pathway, specifically in the final reductive step of an elongation cycle.

Fatty Acid Elongation Pathway

The synthesis of long-chain fatty acids from shorter precursors occurs via a four-step elongation cycle. In the context of producing 13-methyltetradecanoyl-CoA, a shorter branched-chain acyl-CoA would undergo condensation with malonyl-CoA, followed by reduction, dehydration, and a final reduction. This compound is the substrate for this final reduction, catalyzed by trans-2-enoyl-CoA reductase (TECR).[2][4]

Fatty_Acid_Elongation cluster_elongation Fatty Acid Elongation Cycle Malonyl-CoA Malonyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA (n+2) Malonyl-CoA->3-Ketoacyl-CoA Branched_Acyl_CoA_n Branched-chain Acyl-CoA (n) Branched_Acyl_CoA_n->3-Ketoacyl-CoA Condensation 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA (n+2) 3-Ketoacyl-CoA->3-Hydroxyacyl-CoA Reduction (NADPH) Trans-2-Enoyl-CoA This compound 3-Hydroxyacyl-CoA->Trans-2-Enoyl-CoA Dehydration Branched_Acyl_CoA_n2 13-Methyltetradecanoyl-CoA (n+2) Trans-2-Enoyl-CoA->Branched_Acyl_CoA_n2 Reduction (TECR) (NADPH)

Figure 1: Inferred role in the fatty acid elongation pathway.
Connection to Sphingolipid Metabolism and Blood-Brain Barrier Homeostasis

The enzyme TECR, which is predicted to act on this compound, has a documented role in sphingolipid metabolism and the maintenance of the blood-brain barrier (BBB).[5][6][7] Specifically, TECR is involved in the synthesis of very-long-chain fatty acids (VLCFAs) that are essential components of sphingolipids.[5][6] Knockdown of TECR in endothelial cells has been shown to compromise BBB integrity.[7] This suggests a potential, albeit indirect, link between the metabolism of branched-chain fatty acids and vascular homeostasis.

Quantitative Data

Enzyme/Metabolite ClassSubstrateKmVmax/TurnoverOrganism/SystemReference
Metazoan Fatty Acid SynthaseMethylmalonyl-CoA-Lower turnover than with malonyl-CoAMetazoan[8]
trans-2-Enoyl-CoA ReductaseCrotonyl-CoA68 µM (NADH)-Euglena gracilis[3]
trans-2-Enoyl-CoA Reductasetrans-2-Hexenoyl-CoA91 µM (NADH)-Euglena gracilis[3]
Acyl-CoAs (general)Acetyl-CoA, Malonyl-CoA, Butanoyl-CoA-Measured in pmol/mg-dry cell weightCyanobacteria

Table 1: Quantitative Data for Related Enzymes and Acyl-CoAs

Experimental Protocols

Chemo-Enzymatic Synthesis of this compound

A specific protocol for the synthesis of this compound has not been published. However, a general chemo-enzymatic approach can be proposed based on established methods for synthesizing unsaturated acyl-CoAs.[9]

Step 1: Synthesis of 13-Methyltetradecanoic Acid: This can be achieved through various organic synthesis routes, for example, by Wittig reaction between bromo-undecanoic acid ethyl ester-triphenylphosphonium salt and isobutyraldehyde, followed by reduction of the resulting double bond.

Step 2: Activation to 13-Methyltetradecanoyl-CoA: The synthesized branched-chain fatty acid can be converted to its CoA ester using an acyl-CoA synthetase.

Step 3: Desaturation to this compound: An acyl-CoA dehydrogenase can be employed to introduce the trans-2 double bond. Several acyl-CoA dehydrogenases exhibit broad substrate promiscuity and could potentially catalyze this reaction.[9]

Synthesis_Workflow cluster_synthesis Proposed Synthesis Workflow Precursors Undecanoic acid derivative + Isobutyraldehyde BCFA 13-Methyltetradecanoic Acid Precursors->BCFA Organic Synthesis Acyl-CoA 13-Methyltetradecanoyl-CoA BCFA->Acyl-CoA Acyl-CoA Synthetase Target This compound Acyl-CoA->Target Acyl-CoA Dehydrogenase

Figure 2: Proposed workflow for the synthesis of the target molecule.
Analytical Methods

MS is a powerful tool for the identification and quantification of acyl-CoAs. For branched-chain fatty acyl-CoAs, tandem MS (MS/MS) is particularly useful for structural elucidation.

  • Sample Preparation: Extraction of acyl-CoAs from biological matrices typically involves solid-phase extraction or liquid-liquid extraction.

  • Analysis: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.

  • Fragmentation: While specific fragmentation data for this compound is not available, the fragmentation of the corresponding saturated branched-chain fatty acid methyl esters is well-characterized.[10][11] Key fragments arise from cleavage at the branch point. For the trans-2-enoyl moiety, characteristic neutral losses corresponding to the CoA group and fragmentation around the double bond are expected.

NMR spectroscopy can provide detailed structural information.

  • 1H-NMR: The protons at the double bond (C2 and C3) of the trans-2-enoyl group are expected to have characteristic chemical shifts and coupling constants. The methyl groups of the iso-branch at C13 will appear as a doublet.

  • 13C-NMR: The carbonyl carbon (C1) and the carbons of the double bond (C2 and C3) will have distinct chemical shifts. The chemical shifts of the carbons in the iso-group at the terminus of the acyl chain will also be characteristic.[12][13]

Potential Signaling and Biological Activity

While direct signaling roles of this compound are unknown, the biological activities of its parent fatty acid, 13-methyltetradecanoic acid, provide clues to its potential downstream effects. 13-Methyltetradecanoic acid has been shown to possess anti-cancer properties by inducing apoptosis in various cancer cell lines. This suggests that the metabolic flux through the pathway involving this compound could influence cellular proliferation and survival.

Potential_Signaling cluster_signaling Hypothesized Biological Relevance Metabolite This compound Product 13-Methyltetradecanoyl-CoA Metabolite->Product TECR Parent_FA 13-Methyltetradecanoic Acid Product->Parent_FA Thioesterase Downstream_Effect Incorporation into Lipids (e.g., Sphingolipids) Product->Downstream_Effect Cellular_Effect Anti-proliferative Effects (Apoptosis) Parent_FA->Cellular_Effect

Figure 3: Hypothesized flow from metabolism to cellular effects.

Conclusion and Future Directions

This compound is a putative intermediate in branched-chain fatty acid metabolism. While direct experimental evidence for its biological role is currently lacking, its position in key metabolic pathways, such as fatty acid elongation, and the known functions of the enzyme predicted to act upon it, TECR, suggest its importance in cellular lipid homeostasis. The anti-cancer properties of its parent fatty acid further underscore the potential significance of this metabolic pathway.

Future research should focus on:

  • The definitive synthesis and purification of this compound.

  • The characterization of its enzymatic conversion by TECR and other relevant enzymes.

  • The quantification of its intracellular levels in various cell types and tissues.

  • The investigation of its direct effects on cellular signaling pathways and biological processes.

This technical guide provides a foundational framework for researchers entering this nascent area of lipid metabolism, highlighting the current state of knowledge and outlining a path for future investigation.

References

The Pivotal Role of 13-Methyltetradecanoyl-CoA in Bacterial Physiology and Adaptation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methyltetradecanoyl-CoA, the activated form of 13-methyltetradecanoic acid (commonly known as anteiso-pentadecanoic acid or anteiso-C15:0), is a crucial intermediate in the biosynthesis of branched-chain fatty acids (BCFAs) in numerous bacterial species.[1] These fatty acids are major constituents of membrane lipids, where they play a vital role in maintaining membrane fluidity, particularly in response to environmental stressors such as low temperatures.[2][3] This guide provides a comprehensive overview of the biosynthesis, function, and metabolic significance of 13-methyltetradecanoyl-CoA and its resultant fatty acid. It details the biosynthetic pathway, presents quantitative data on its abundance, describes key experimental protocols for its study, and explores its potential as a target for novel antimicrobial drug development.

Biosynthesis of 13-Methyltetradecanoyl-CoA and Anteiso-C15:0

The synthesis of anteiso-C15:0, and by extension its CoA-activated precursor, is a variation of the bacterial fatty acid synthesis (FASII) pathway.[2][4] Unlike the synthesis of straight-chain fatty acids, which typically uses acetyl-CoA as a primer, the formation of anteiso fatty acids begins with a branched-chain primer derived from the amino acid L-isoleucine.[5][6]

The biosynthetic pathway can be summarized in the following key steps:

  • Primer Synthesis: The pathway initiates with the transamination of L-isoleucine to form α-keto-β-methylvaleric acid.[6] This α-keto acid is then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase (BKD) complex to produce 2-methylbutyryl-CoA.[6][7] This molecule serves as the specific primer for anteiso fatty acid synthesis.[8]

  • Elongation: The 2-methylbutyryl-CoA primer is loaded onto the fatty acid synthase (FASII) system. The acyl chain is then elongated through sequential condensation reactions with two-carbon units derived from malonyl-CoA.[2][6] This elongation process is carried out by a series of enzymes, including β-ketoacyl-ACP synthase (FabH is often the initiating enzyme), β-ketoacyl-ACP reductase, β-hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase.

  • Final Product: After six cycles of elongation, the 15-carbon branched-chain fatty acid, 13-methyltetradecanoic acid (anteiso-C15:0), is formed as an acyl-acyl carrier protein (ACP) conjugate. This is then converted to 13-methyltetradecanoyl-CoA for further metabolic processes or hydrolyzed to the free fatty acid for incorporation into phospholipids.

Below is a diagram illustrating the biosynthetic pathway.

Anteiso-C15_0_Biosynthesis Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvaleric acid Isoleucine->KetoAcid BCAT PrimerCoA 2-methylbutyryl-CoA (Primer) KetoAcid->PrimerCoA BKD FASII Fatty Acid Synthase II (FASII) PrimerCoA->FASII MalonylCoA Malonyl-CoA (x6) MalonylCoA->FASII Acyl_ACP anteiso-C15:0-ACP FASII->Acyl_ACP Elongation TargetCoA 13-methyltetradecanoyl-CoA Acyl_ACP->TargetCoA Acyltransferase Membrane Membrane Phospholipids Acyl_ACP->Membrane Phospholipid Synthesis

Biosynthesis of 13-methyltetradecanoyl-CoA and anteiso-C15:0.

Core Function: Regulation of Membrane Fluidity

The primary and most critical function of 13-methyltetradecanoyl-CoA is to serve as the precursor for anteiso-C15:0, a key component of bacterial cell membranes.[2][9] The methyl branch in the fatty acid chain disrupts the ordered, tight packing of the lipid acyl chains.[10] This steric hindrance lowers the phase transition temperature of the membrane, ensuring it remains in a fluid, liquid-crystalline state even at low temperatures.[10]

This function is particularly vital for psychrotolerant bacteria, such as the foodborne pathogen Listeria monocytogenes, which can grow at refrigeration temperatures.[3][8] These bacteria actively remodel their membrane composition in response to a temperature downshift, increasing the proportion of anteiso-C15:0 to counteract the membrane-rigidifying effects of cold.[8][11] This adaptation is essential for the proper function of membrane-embedded proteins, nutrient transport, and overall cell survival.[3][10]

The logical relationship between environmental temperature and bacterial adaptation via anteiso-C15:0 is depicted below.

Membrane_Fluidity_Regulation Temp Low Temperature Stress Signal Cellular Sensing Temp->Signal Fluidity Maintained Membrane Fluidity Temp->Fluidity decreases fluidity Upregulation Upregulation of anteiso-C15:0 Synthesis Signal->Upregulation MembraneComp Increased anteiso-C15:0 in Membrane Upregulation->MembraneComp MembraneComp->Fluidity Survival Bacterial Growth & Survival in Cold Fluidity->Survival

Role of anteiso-C15:0 in bacterial cold adaptation.

Quantitative Data Presentation

The relative abundance of anteiso-C15:0 can change dramatically with growth temperature. Data from studies on Listeria monocytogenes exemplify this adaptive response.

Fatty AcidComposition at 30°C (%)Composition at 10°C (%)Change
anteiso-C15:0 46.4 ± 0.361.6 ± 0.2
anteiso-C17:0 20.3 ± 0.111.2 ± 0.1
iso-C15:011.4 ± 0.19.8 ± 0.1
iso-C16:05.1 ± 0.13.1 ± 0.0
iso-C17:06.6 ± 0.15.2 ± 0.1
Average Chain Length15.615.3

Data adapted from Zhu et al. (2005) for L. monocytogenes grown in a defined medium without isoleucine supplementation.[11] The primary response to cold is a significant increase in anteiso-C15:0, achieved mainly by shortening the chain length of anteiso-C17:0.[11]

Experimental Protocols

The study of 13-methyltetradecanoyl-CoA and its corresponding fatty acid involves several key methodologies.

Fatty Acid Profile Analysis by GC-MS

This is the standard method for quantifying the fatty acid composition of bacterial cells.

Methodology:

  • Cell Culture and Harvest: Grow bacteria to the desired phase (e.g., mid-exponential) under specific conditions (e.g., different temperatures). Harvest cells by centrifugation.

  • Saponification: Resuspend the cell pellet in a strong base (e.g., methanolic NaOH) and heat to hydrolyze lipids and release free fatty acids.

  • Methylation: Add an acid catalyst (e.g., methanolic HCl or BF₃ in methanol) and heat to convert the free fatty acids into their more volatile fatty acid methyl esters (FAMEs).

  • Extraction: Extract the FAMEs from the aqueous phase using an organic solvent (e.g., hexane).

  • Analysis: Inject the extracted FAMEs into a gas chromatograph (GC) coupled with a mass spectrometer (MS). FAMEs are separated based on their boiling points and chain structures and identified by their characteristic mass spectra.

  • Quantification: Determine the relative abundance of each fatty acid by integrating the peak areas from the GC chromatogram.

FAME_Analysis_Workflow Culture Bacterial Cell Culture Harvest Harvest Cells (Centrifugation) Culture->Harvest Saponify Saponification (e.g., Methanolic NaOH) Harvest->Saponify Methylate Methylation (FAMEs) (e.g., BF₃-Methanol) Saponify->Methylate Extract Solvent Extraction (e.g., Hexane) Methylate->Extract Analyze GC-MS Analysis Extract->Analyze Data Data Processing (Peak Integration & Identification) Analyze->Data

Workflow for FAME analysis of bacterial fatty acids.
Precursor Feeding Studies

These experiments confirm the biosynthetic pathway by providing specific precursors to bacterial cultures.

Methodology:

  • Strain Selection: Use a wild-type strain or a mutant deficient in a specific part of the pathway (e.g., a cold-sensitive mutant with low anteiso-C15:0 levels).[8]

  • Media Supplementation: Prepare a growth medium and supplement it with a specific precursor of the anteiso-C15:0 pathway, such as L-isoleucine or 2-methylbutyric acid.[8]

  • Culturing: Grow the bacteria in both supplemented and unsupplemented media under conditions of interest (e.g., low temperature).

  • Analysis: Assess the outcomes, which can include:

    • Restoration of Growth: Determine if the precursor restores the growth of a deficient mutant under non-permissive conditions.[8]

    • Fatty Acid Profile: Analyze the fatty acid composition by GC-MS to see if the precursor specifically increases the proportion of anteiso-C15:0 and related fatty acids.[8]

Relevance in Drug Development

The bacterial fatty acid synthesis (FASII) pathway is distinct from the mammalian FAS I system, making it an attractive target for the development of novel antibiotics. Since the synthesis of anteiso-C15:0 is crucial for the survival of certain pathogens, particularly under stress conditions, the enzymes specific to this pathway represent promising targets.

  • Branched-Chain α-Keto Acid Dehydrogenase (BKD): This complex is essential for producing the 2-methylbutyryl-CoA primer. Inhibiting BKD would block the synthesis of all anteiso fatty acids, potentially rendering bacteria vulnerable to cold stress and other environmental challenges.

  • β-Ketoacyl-ACP Synthase III (FabH): In many bacteria that produce BCFAs, the FabH enzyme shows a preference for branched-chain acyl-CoA primers over acetyl-CoA.[12] Designing inhibitors specific to these FabH variants could selectively disrupt BCFA synthesis.

Targeting the synthesis of anteiso-C15:0 could lead to "disarming" strategies, where the pathogen is not killed outright but is rendered unable to survive in specific host environments or during food storage, thereby reducing its virulence and transmission.[3]

Conclusion

13-Methyltetradecanoyl-CoA is a central metabolic intermediate whose importance lies in its role as the direct precursor to the anteiso-C15:0 fatty acid. This branched-chain fatty acid is a fundamental component of the cell membrane in many bacteria, providing the necessary fluidity for survival in diverse and challenging environments. A thorough understanding of its biosynthetic pathway and function offers valuable insights into bacterial adaptation and presents novel opportunities for the development of targeted antimicrobial agents. The methodologies outlined in this guide provide a framework for researchers to further explore the intricate role of this molecule in bacterial physiology and its potential as a therapeutic target.

References

A Technical Guide to the Putative Metabolic Pathway of trans-13-methyltetradec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of branched-chain fatty acids (BCFAs) is a critical metabolic process, particularly in certain bacteria, and is increasingly recognized for its role in host-microbe interactions and specific disease states. While the metabolic pathway for the specific intermediate, trans-13-methyltetradec-2-enoyl-CoA , is not explicitly detailed in current literature, its structure strongly implies its position within the well-established β-oxidation pathway for BCFAs. This document outlines the putative metabolic pathway for this molecule, beginning with its parent fatty acid, 13-methyltetradecanoic acid (an iso-C15:0 fatty acid). We provide a consolidated overview of the enzymatic steps, relevant quantitative data from homologous reactions, detailed experimental protocols for pathway investigation, and visualizations to clarify the metabolic sequence and experimental workflows.

Introduction: The Context of Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids are primarily found in the cell membranes of many bacteria and play a crucial role in maintaining membrane fluidity.[1][2][3] Their metabolism in mammals often results from the absorption of dietary BCFAs, for instance from dairy and ruminant fats, or from the gut microbiome. The specific parent molecule, 13-methyltetradecanoic acid, is an iso-fatty acid that has been identified in various organisms and has been investigated for its biological activities, including inducing apoptosis in cancer cells and serving as a metabolic marker for adipose tissue turnover.[4][5][6]

The degradation of BCFAs largely follows the canonical β-oxidation spiral, a process that sequentially shortens the fatty acid chain by two carbons in each cycle.[7][8] However, the presence of a methyl group necessitates specific enzymes, particularly at the initial dehydrogenation step, that can accommodate the branched structure.[9][10] The intermediate this compound represents the product of the first enzymatic step in the β-oxidation of 13-methyltetradecanoyl-CoA.

The Putative Metabolic Pathway

The catabolism of 13-methyltetradecanoic acid begins with its activation to a CoA thioester in the mitochondrial matrix or peroxisome. This is followed by a cycle of four core reactions: oxidation, hydration, oxidation, and thiolytic cleavage.

Step 1: Activation

The pathway is initiated by the conversion of the free fatty acid to its CoA ester by an Acyl-CoA synthetase.

  • Substrate: 13-methyltetradecanoic acid

  • Enzyme: Long-chain Acyl-CoA synthetase (LACS)

  • Product: 13-methyltetradecanoyl-CoA

Step 2: First Oxidation (Dehydrogenation)

This is the first committed step of β-oxidation, creating a trans double bond between the α (C2) and β (C3) carbons. Due to the branched nature of the substrate, this step is likely catalyzed by a specialized Acyl-CoA dehydrogenase.[10][11]

  • Substrate: 13-methyltetradecanoyl-CoA

  • Enzyme: Short/Branched Chain Acyl-CoA Dehydrogenase (ACADSB)[9][12][13]

  • Product: This compound

  • Cofactor: FAD → FADH₂

Step 3: Hydration

A water molecule is added across the double bond, forming a hydroxyl group on the β-carbon.

  • Substrate: This compound

  • Enzyme: Enoyl-CoA Hydratase (ECHS1)[14][15]

  • Product: (S)-3-hydroxy-13-methyltetradecanoyl-CoA

Step 4: Second Oxidation (Dehydrogenation)

The hydroxyl group is oxidized to a keto group.

  • Substrate: (S)-3-hydroxy-13-methyltetradecanoyl-CoA

  • Enzyme: 3-hydroxyacyl-CoA dehydrogenase (HADH)

  • Product: 3-keto-13-methyltetradecanoyl-CoA

  • Cofactor: NAD⁺ → NADH + H⁺

Step 5: Thiolysis

The β-ketoacyl-CoA is cleaved by another molecule of Coenzyme A, releasing acetyl-CoA and a shortened acyl-CoA.

  • Substrate: 3-keto-13-methyltetradecanoyl-CoA

  • Enzyme: β-ketoacyl-CoA thiolase (ACAT)

  • Products: Acetyl-CoA + 11-methyldodecanoyl-CoA

The resulting 11-methyldodecanoyl-CoA (an iso-C13:0-CoA) re-enters the β-oxidation spiral, undergoing further cycles until the final round, which yields propionyl-CoA from the terminal iso-propyl group. Propionyl-CoA can then be converted to succinyl-CoA and enter the TCA cycle.

Putative_Metabolic_Pathway cluster_activation Activation cluster_beta_oxidation β-Oxidation Cycle 1 FFA 13-Methyltetradecanoic Acid ACoA1 13-Methyltetradecanoyl-CoA FFA->ACoA1 Acyl-CoA Synthetase (ATP -> AMP + PPi) ACoA1_ref 13-Methyltetradecanoyl-CoA EnoylCoA This compound ACoA1_ref->EnoylCoA ACADSB (FAD -> FADH₂) HydroxyacylCoA (S)-3-hydroxy-13-methyltetradecanoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase (H₂O) KetoacylCoA 3-keto-13-methyltetradecanoyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) ShortenedACoA 11-Methyldodecanoyl-CoA KetoacylCoA->ShortenedACoA β-Ketoacyl-CoA Thiolase (CoA-SH) AcetylCoA Acetyl-CoA BetaOx_Cycles ... ShortenedACoA->BetaOx_Cycles To further β-Oxidation Cycles TCA TCA Cycle AcetylCoA->TCA To TCA Cycle

Caption: Putative β-oxidation pathway for 13-methyltetradecanoic acid.

Quantitative Data

Specific kinetic data for the enzymes metabolizing this compound are not available. However, data from studies on enzymes known to act on branched-chain or short-to-medium chain substrates provide a reasonable proxy for expected catalytic efficiencies.

EnzymeOrganism/SourceSubstrate(s)Km (µM)Vmax (U/mg) or kcat (s⁻¹)Reference
ACADSB Human (recombinant)(S)-2-methylbutyryl-CoA~15kcat: ~20 s⁻¹[9]
ACADSB Human (recombinant)Isovaleryl-CoA~25kcat: ~15 s⁻¹[9]
Enoyl-CoA Hydratase (PhaJAc) Aeromonas caviaeCrotonyl-CoA (C4)1406.2 x 10³ U/mg[16]
Enoyl-CoA Hydratase (PhaJAc) Aeromonas caviae2-Hexenoyl-CoA (C6)501.8 x 10³ U/mg[16]
Enoyl-CoA Hydratase (PhaJAc) Aeromonas caviae2-Octenoyl-CoA (C8)200.05 x 10³ U/mg[16]
Enoyl-CoA Hydratase (ECHS1) Rattus norvegicusCrotonyl-CoA (C4)30High Activity[14]

Note: The data presented are for analogous substrates and serve as an estimation. Actual values for 13-methyltetradecanoyl-CoA and its derivatives may vary.

Experimental Protocols

Investigating the metabolism of 13-methyltetradecanoic acid requires a combination of in vitro enzymatic assays and cell-based metabolic flux analysis.

Protocol 4.1: In Vitro Reconstitution of the β-Oxidation Pathway

Objective: To confirm the sequential conversion of 13-methyltetradecanoyl-CoA by purified enzymes.

Materials:

  • Purified recombinant enzymes: Long-chain Acyl-CoA Synthetase, ACADSB, Enoyl-CoA Hydratase (ECHS1), 3-Hydroxyacyl-CoA Dehydrogenase (HADH), β-Ketoacyl-CoA Thiolase.

  • Substrate: 13-methyltetradecanoic acid.

  • Cofactors: ATP, Coenzyme A (CoA-SH), FAD, NAD⁺.

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM MgCl₂.

  • Quenching Solution: 10% Acetic Acid in Methanol.

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

Methodology:

  • Activation Step: Incubate 13-methyltetradecanoic acid (100 µM) with Acyl-CoA Synthetase (1 µg), ATP (2 mM), and CoA-SH (200 µM) in reaction buffer for 30 minutes at 37°C. Confirm the formation of 13-methyltetradecanoyl-CoA via LC-MS.

  • Full Pathway Reconstitution: To the reaction mixture from Step 1, add ACADSB (1 µg), ECHS1 (1 µg), HADH (1 µg), Thiolase (1 µg), FAD (100 µM), and NAD⁺ (1 mM).

  • Time Course Analysis: Aliquots are taken at t = 0, 2, 5, 10, 20, and 30 minutes. The reaction in each aliquot is immediately stopped by adding an equal volume of quenching solution.

  • Metabolite Analysis: Samples are centrifuged to pellet precipitated protein. The supernatant is analyzed by LC-MS to identify and quantify the substrate, intermediates (this compound, etc.), and final products (11-methyldodecanoyl-CoA, Acetyl-CoA). A reverse-phase C18 column is typically used with a gradient of acetonitrile and water (both with 0.1% formic acid).

Protocol 4.2: Cellular Metabolic Flux Analysis using ¹³C-labeled Substrate

Objective: To trace the metabolic fate of 13-methyltetradecanoic acid in a cellular context (e.g., in hepatocytes or engineered bacteria).

Materials:

  • [U-¹³C₁₅]-13-methyltetradecanoic acid (uniformly labeled stable isotope).

  • Cell culture medium appropriate for the chosen cell line (e.g., HepG2 cells).

  • Cell lysis buffer.

  • Solvents for metabolite extraction (e.g., Methanol, Chloroform, Water).

  • Analytical Equipment: Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS.

Methodology:

  • Cell Culture: Grow cells to ~80% confluency.

  • Labeling: Replace the standard medium with a medium containing [U-¹³C₁₅]-13-methyltetradecanoic acid (e.g., 50 µM) complexed to BSA. Incubate for a defined period (e.g., 6 hours).

  • Metabolite Extraction:

    • Wash cells twice with ice-cold saline.

    • Quench metabolism and lyse cells by adding 1 mL of a cold 80:20 Methanol:Water solution.

    • Scrape cells, collect the lysate, and perform a Folch extraction (or similar) to separate polar (metabolites) and non-polar (lipids) phases.

  • Analysis of TCA Cycle Intermediates: The polar fraction is dried and derivatized (e.g., silylation for GC-MS analysis). The mass isotopologue distribution (MID) of TCA cycle intermediates (e.g., citrate, succinate, malate) is determined. The incorporation of ¹³C into these molecules confirms the catabolism of the fatty acid to acetyl-CoA and/or propionyl-CoA and its entry into central carbon metabolism.

  • Data Analysis: The MIDs are corrected for natural isotope abundance. The fractional contribution of the labeled substrate to the acetyl-CoA pool can be calculated using metabolic modeling software (e.g., INCA, Metran).

Experimental_Workflow cluster_protocol1 Protocol 4.1: In Vitro Assay cluster_protocol2 Protocol 4.2: ¹³C Flux Analysis P1_Start 1. Mix Purified Enzymes, Substrate & Cofactors P1_Incubate 2. Incubate at 37°C (Time Course) P1_Start->P1_Incubate P1_Quench 3. Quench Reaction P1_Incubate->P1_Quench P1_Analyze 4. Analyze by LC-MS P1_Quench->P1_Analyze Result1 Identify & Quantify Pathway Intermediates P1_Analyze->Result1 P2_Start 1. Culture Cells with ¹³C-labeled Fatty Acid P2_Extract 2. Quench & Extract Metabolites P2_Start->P2_Extract P2_Derivatize 3. Derivatize Polar Fraction P2_Extract->P2_Derivatize P2_Analyze 4. Analyze by GC-MS P2_Derivatize->P2_Analyze Result2 Determine Mass Isotopologue Distribution in TCA Intermediates P2_Analyze->Result2 Signaling_Pathway cluster_regulation Regulation of BCFA β-Oxidation PPARa PPARα Activation Pathway BCFA β-Oxidation Pathway PPARa->Pathway Transcriptional Upregulation EnergyState High Energy State ([NADH]/[NAD⁺] ↑) EnergyState->Pathway Allosteric Inhibition Substrate Substrate Availability (e.g., CPT1 activity) Substrate->Pathway Rate-Limiting Input

References

The Core of Cellular Plasticity: A Technical Guide to the Biosynthesis of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs), once considered minor lipid components, are emerging as critical players in cellular physiology and pathology. Their unique structural properties, conferred by methyl branches, influence membrane fluidity, cellular signaling, and energy metabolism. The synthesis of their activated form, branched-chain fatty acyl-CoAs (BCFA-CoAs), represents a key metabolic node, integrating amino acid catabolism with lipid synthesis. This guide provides an in-depth technical overview of the core biosynthetic pathway of BCFA-CoAs, detailing the enzymatic players, regulatory networks, and the experimental methodologies used to interrogate this fascinating area of lipid metabolism. A thorough understanding of this pathway is paramount for developing novel therapeutic strategies targeting diseases where BCFAs are implicated, including metabolic disorders and cancer.

The Core Biosynthetic Pathway

The de novo synthesis of BCFA-CoAs is a multi-step process that initiates from the catabolism of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine. The pathway involves a series of enzymatic reactions primarily occurring in the mitochondria, with subsequent elongation in the cytosol.

The initial and committed step in BCAA catabolism is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT) . This reaction transfers the amino group from the BCAA to α-ketoglutarate, yielding glutamate and the corresponding branched-chain α-keto acid (BCKA).[1][2][3] There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2), with BCAT2 being predominant in most tissues except the brain.[2]

The resulting BCKAs undergo irreversible oxidative decarboxylation, a reaction catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex converts the BCKAs into their respective branched-chain acyl-CoA primers: isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine).[1][3] The activity of the BCKDH complex is a critical regulatory point in the pathway.[4][5]

These branched-chain acyl-CoA primers are then available for elongation by the fatty acid synthase (FASN) system. While FASN predominantly synthesizes straight-chain fatty acids using acetyl-CoA as a primer, it exhibits promiscuity and can utilize these branched-chain starters.[6] The elongation process involves the sequential addition of two-carbon units from malonyl-CoA. The resulting BCFAs can then be activated to their CoA thioesters by acyl-CoA synthetases (ACSs) , making them available for incorporation into complex lipids or for other metabolic fates.[7]

Quantitative Data on Key Enzymes

The efficiency and substrate preference of the enzymes involved in BCFA-CoA biosynthesis are critical determinants of the final BCFA profile.

EnzymeSubstrateProductVmax (nmol/min/mg)Km (µM)Source
Metazoan Fatty Acid Synthase (mFAS) Acetyl-CoAPalmitate170-[8]
Methylmalonyl-CoABranched-chain fatty acids1-[8]
Branched-chain α-keto acid dehydrogenase (BCKDH) α-ketoisovalerateIsobutyryl-CoA-15-30[4]
α-ketoisocaproateIsovaleryl-CoA-15-30[4]
α-keto-β-methylvalerate2-methylbutyryl-CoA-15-30[4]

Regulatory Landscape of BCFA-CoA Biosynthesis

The biosynthesis of BCFA-CoAs is tightly regulated by nutritional and hormonal signals, ensuring that the production of these specialized lipids is coupled to the metabolic state of the cell.

Regulation of the BCKDH Complex

The BCKDH complex is the primary site of regulation in the BCAA catabolic pathway. Its activity is controlled by a phosphorylation/dephosphorylation cycle.[4][5] BCKDH kinase (BCKDK) phosphorylates and inactivates the complex, while BCKDH phosphatase (PPM1K) dephosphorylates and activates it.[4][5][9] The activity of BCKDK itself is allosterically inhibited by BCKAs, creating a feedback mechanism that promotes BCAA oxidation when their keto acids accumulate.[4]

Hormonal and Nutritional Control

Several hormones play a crucial role in modulating BCFA-CoA synthesis, primarily by influencing the activity of the BCKDH complex.

  • Insulin: Insulin generally promotes BCAA catabolism.[4]

  • Glucagon and Cortisol: These hormones, typically elevated during fasting, increase leucine catabolism.[10]

  • Estrogen: Evidence suggests that estrogen can inhibit the breakdown of BCAAs, potentially to conserve these essential amino acids for protein synthesis.[11]

  • Thyroid Hormone: Thyroid hormone has been shown to increase BCAA oxidation.[4]

Nutritional status also profoundly impacts the pathway. A low-protein diet or starvation can lead to an inactivation of the BCKDH complex to conserve essential amino acids.[12]

Signaling Pathways

The hormonal and nutritional signals are transduced through various intracellular signaling pathways that ultimately converge on the key enzymes of BCFA-CoA biosynthesis. The mTOR signaling pathway , a central regulator of cell growth and metabolism, is sensitive to BCAA levels, particularly leucine.[13][14][15] This pathway can influence protein synthesis and other anabolic processes, indirectly affecting the availability of BCAAs for fatty acid synthesis.

Experimental Protocols

A variety of experimental techniques are employed to study the biosynthesis of BCFA-CoAs.

Enzyme Activity Assays

4.1.1. Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay (Radiometric)

This assay measures the release of 14CO2 from a 14C-labeled BCKA substrate.

  • Principle: The decarboxylation of the [1-14C]-labeled BCKA by the BCKDH complex releases 14CO2, which is trapped and quantified by scintillation counting.

  • Reaction Mixture:

    • Tissue homogenate or isolated mitochondria

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 30 mM KPi, pH 7.5)

    • Cofactors: 0.4 mM CoA, 3 mM NAD+, 2 mM thiamine pyrophosphate, 2 mM MgCl2

    • Substrate: 86.6 µM α-keto[1-14C]isovalerate

  • Procedure:

    • Add tissue homogenate to the assay buffer in a sealed tube connected to a CO2 trap containing 1 M NaOH.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding acid (e.g., perchloric acid).

    • Quantify the trapped 14CO2 using a scintillation counter.

4.1.2. Fatty Acid Synthase (FASN) Activity Assay (Spectrophotometric)

This assay monitors the consumption of NADPH during fatty acid synthesis.

  • Principle: The reduction steps in fatty acid synthesis catalyzed by FASN utilize NADPH. The decrease in NADPH concentration is monitored by the change in absorbance at 340 nm.

  • Reaction Mixture:

    • Purified FASN or cell lysate

    • Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.5)

    • 2 mM EDTA

    • 10 mM Cysteine

    • 200 µM NADPH

    • 50 µM Acetyl-CoA (or branched-chain acyl-CoA primer)

    • 80 µM Malonyl-CoA

  • Procedure:

    • Assemble the reaction mixture in a cuvette.

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

Quantification of Branched-Chain Fatty Acyl-CoAs

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of acyl-CoA species.

  • Sample Preparation:

    • Homogenize tissue or cells in an appropriate extraction solvent (e.g., 80% methanol).

    • Perform solid-phase extraction (SPE) to enrich for acyl-CoAs.

    • Elute the acyl-CoAs and dry the eluate.

    • Reconstitute the sample in a solvent suitable for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Detect and quantify the different acyl-CoA species using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Metabolic Labeling and Isotope Tracing

Stable isotope labeling is a powerful technique to trace the metabolic fate of precursors into newly synthesized molecules.

  • Principle: Cells or organisms are supplied with stable isotope-labeled precursors (e.g., 13C-labeled BCAAs or glucose). The incorporation of the isotope into BCFAs and other metabolites is then measured by mass spectrometry.

  • Procedure:

    • Culture cells in media containing the stable isotope-labeled precursor for a defined period.

    • Extract lipids from the cells.

    • Analyze the isotopic enrichment in the fatty acid fraction by gas chromatography-mass spectrometry (GC-MS) or LC-MS.

    • The labeling pattern provides information on the contribution of the precursor to the synthesis of BCFAs.

Visualizing the Pathways and Workflows

Biosynthetic Pathway of Branched-Chain Fatty Acyl-CoAs

BCFAsynthesis cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol BCAA Branched-Chain Amino Acids (Val, Leu, Ile) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT (α-KG -> Glu) BCAcylCoA Branched-Chain Acyl-CoAs (Isobutyryl-CoA, Isovaleryl-CoA, 2-Methylbutyryl-CoA) BCKA->BCAcylCoA BCKDH (NAD+ -> NADH, CoA -> CO2) BCAcylCoA_cyto Branched-Chain Acyl-CoAs BCAcylCoA->BCAcylCoA_cyto Transport BCFA Branched-Chain Fatty Acids BCAcylCoA_cyto->BCFA FASN (NADPH -> NADP+) MalonylCoA Malonyl-CoA MalonylCoA->BCFA BCFACoA Branched-Chain Fatty Acyl-CoAs BCFA->BCFACoA ACS (ATP -> AMP+PPi, CoA)

Caption: Overview of the branched-chain fatty acyl-CoA biosynthetic pathway.

Regulatory Network of BCFA-CoA Biosynthesis

BCFARegulation cluster_Hormonal Hormonal/Nutritional Signals cluster_Signaling Signaling Pathways cluster_Enzymes Key Enzymes Insulin Insulin BCKDH BCKDH Complex Insulin->BCKDH + Glucagon Glucagon Glucagon->BCKDH + Estrogen Estrogen Estrogen->BCKDH - LowProtein Low Protein Diet LowProtein->BCKDH - mTOR mTOR Signaling FASN FASN mTOR->FASN + BCFAs BCFA Synthesis BCKDH->BCFAs Primer Supply BCKDK BCKDK BCKDK->BCKDH - (P) PPM1K PPM1K PPM1K->BCKDH + (deP) FASN->BCFAs BCAAs BCAAs BCAAs->mTOR

Caption: Regulatory network controlling branched-chain fatty acid biosynthesis.

Experimental Workflow for Studying BCFA-CoA Biosynthesis

ExperimentalWorkflow cluster_SamplePrep 1. Sample Preparation cluster_Analysis 2. Analysis cluster_Data 3. Data Interpretation Tissue Tissue/Cell Culture Homogenization Homogenization/ Lysis Tissue->Homogenization IsotopeTracing Stable Isotope Tracing Tissue->IsotopeTracing In vivo/ In vitro Labeling Extraction Lipid/Metabolite Extraction Homogenization->Extraction EnzymeAssay Enzyme Activity Assays (BCAT, BCKDH, FASN) Extraction->EnzymeAssay LCMS LC-MS/MS Analysis (Acyl-CoAs) Extraction->LCMS GCMS GC-MS Analysis (Fatty Acids) Extraction->GCMS Quantification Quantification of Metabolites & Activity EnzymeAssay->Quantification LCMS->Quantification GCMS->Quantification IsotopeTracing->LCMS IsotopeTracing->GCMS PathwayAnalysis Pathway Flux Analysis Quantification->PathwayAnalysis Modeling Metabolic Modeling PathwayAnalysis->Modeling

Caption: A generalized experimental workflow for investigating BCFA-CoA biosynthesis.

Conclusion

The biosynthesis of branched-chain fatty acyl-CoAs is a complex and highly regulated metabolic pathway with significant implications for cellular function and human health. This guide has provided a comprehensive overview of the core enzymatic steps, the intricate regulatory networks, and the key experimental methodologies used to study this process. As research in this field continues to expand, a deeper understanding of the molecular details of BCFA-CoA synthesis will undoubtedly unveil new therapeutic targets for a range of metabolic diseases. The integration of advanced analytical techniques with systems biology approaches will be instrumental in fully elucidating the role of these unique lipids in health and disease.

References

discovery of novel branched-chain fatty acids in microbes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Novel Branched-Chain Fatty Acids in Microbes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more methyl groups on the carbon skeleton, commonly found in bacteria.[1][2] Unlike the straight-chain fatty acids prevalent in eukaryotes, BCFAs, including iso- and anteiso- forms, play a crucial role in regulating the fluidity and permeability of microbial cell membranes.[3] This adaptation is vital for the survival of microbes in diverse and often extreme environments.[4][5][6] The unique structures and biosynthetic pathways of BCFAs make them a compelling area of research for the discovery of novel antimicrobial agents and for understanding microbial physiology.[7] This guide provides a comprehensive overview of the discovery of novel BCFAs in microbes, with a focus on data presentation, detailed experimental protocols, and visualization of key pathways.

Quantitative Data Presentation of Microbial BCFAs

The composition of BCFAs can vary significantly between different microbial species and is often influenced by growth conditions.[8] Understanding the quantitative distribution of these fatty acids is essential for chemotaxonomic classification and for identifying microbes with unique lipid profiles.

Table 1: Cellular Fatty Acid Composition of Bacillus subtilis ONU551

The following table details the fatty acid profile of Bacillus subtilis strain ONU551, highlighting the predominance of branched-chain fatty acids.

Fatty Acid% of Total Peak Areas
12:00.36 ± 0.01
14:0 iso0.52 ± 0.04
14:00.28 ± 0.01
15:0 iso 34.72 ± 1.22
15:0 anteiso 33.72 ± 1.15
15:1 w5c1.85 ± 0.10
16:1 w7c alcohol1.08 ± 0.04
16:0 iso1.85 ± 0.09
16:1 w11c1.21 ± 0.04
16:01.30 ± 0.05
17:0 iso7.11 ± 0.38
17:0 anteiso 10.24 ± 0.54
17:1 iso w10c3.18 ± 0.11
Σ17:1 iso I/anteiso B2.57 ± 0.09
Total BCFAs ~88.16%

Data adapted from a study on Bacillus subtilis ONU551.

Table 2: Fatty Acid Profile of Marine-Derived Actinomycetes

This table summarizes the average fatty acid content from a study of 54 actinomycete strains isolated from marine sediments, showcasing their rich diversity of BCFAs.[9]

Fatty Acid ClassAverage Expressed Content (%)Predominant Fatty Acids
Branched-Chain Fatty Acids (BCFAs) 47.54 i-C16:0, a-C15:0, i-C15:0
Monounsaturated Fatty Acids (MUFAs)28.49C18:1ω9
Odd-Chain Fatty Acids (OCFAs)26.93C17:1ω7, C15:0, C17:0
Saturated Fatty Acids (SFAs)22.16C16:0, C18:0
Polyunsaturated Fatty Acids (PUFAs)3.58C18:1ω9
Cyclic Chain Fatty Acids (CCFAs)0.41Benzene-butanoic acid

Data from a GC/MS fatty acid profile analysis of 54 marine-derived actinomycete strains.[9]

Experimental Protocols

The accurate identification and quantification of novel BCFAs rely on robust and well-defined experimental procedures. This section provides detailed methodologies for the key experiments involved in BCFA discovery.

Microbial Cultivation and Biomass Harvesting

Standardized growth conditions are critical for reproducible fatty acid profiles.

Protocol:

  • Culture Preparation: Streak the microbial culture onto an appropriate solid medium (e.g., Tryptic Soy Agar for general aerobes). Incubate at the optimal temperature for the specific microbe (e.g., 30°C for 24 hours).

  • Biomass Collection: Using a sterile loop, collect approximately 3-5 mg of cells from the log phase of growth. This is typically from areas of single colony growth or the edges of denser growth to ensure actively growing cells.

  • Sample Placement: Smear the collected cells onto the lower inner surface of a clean glass culture tube.

Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

This protocol describes the "Instant FAME" method, a rapid procedure for preparing fatty acid methyl esters from microbial biomass.

Materials:

  • Reagent 1: 1 M KOH in Methanol (Saponification and Methylation)

  • Reagent 2: Hexane (Extraction)

  • Reagent 3: 1 M HCl (Wash and Phase Separation)

  • Glass vials with Teflon-lined caps

  • Vortex mixer

Procedure:

  • Saponification and Methylation: Add 0.3 mL of Reagent 1 to the vial containing the microbial biomass. Cap the vial tightly and vortex for 10 seconds. This step releases the fatty acids from the lipids and methylates them.

  • Extraction: Add 0.3 mL of Reagent 2 (Hexane) to the vial to extract the fatty acid methyl esters. Cap the vial and vortex for 3 seconds.

  • Washing and Phase Separation: Add 0.3 mL of Reagent 3 (1 M HCl). Do not vortex. This step washes the organic phase and adds a dye to the aqueous phase for better visualization.

  • Sample Collection: Carefully transfer approximately 150 µL of the upper organic (hexane) phase to a clean glass insert within a new, appropriately labeled GC vial.

  • Storage: The sample is now ready for GC-MS analysis or can be stored at 4°C.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying different fatty acid methyl esters.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: HP-Ultra 2 column (or equivalent).

  • Carrier Gas: Hydrogen or Helium.

  • Injection: 1 µL of the FAME extract is injected.

  • Oven Temperature Program:

    • Initial temperature: 170°C.

    • Ramp 1: Increase to 288°C at 0.5°C/s.

    • Ramp 2: Increase from 288°C to 310°C at 1°C/s.

  • Mass Spectrometer: Operated in electron impact (EI) ionization mode.

  • Data Analysis: The resulting mass spectra are compared against a known library (e.g., NIST) for compound identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis for BCFAs

LC-MS/MS offers high sensitivity and is particularly useful for the analysis of less volatile or more complex fatty acids. The following is a general protocol that can be adapted for BCFA analysis.

Sample Preparation (Derivatization):

  • Extraction: Extract total lipids from microbial biomass using a suitable solvent system (e.g., chloroform:methanol).

  • Hydrolysis: Saponify the lipid extract to release free fatty acids.

  • Derivatization: To enhance ionization efficiency, derivatize the free fatty acids. A common method involves using 3-nitrophenylhydrazine (3NPH) hydrochloride and N-(3-dimethylaminopropyl)-N′-ethyl carbodiimide hydrochloride (EDC).

Instrumentation and Conditions:

  • Liquid Chromatograph: A UHPLC system is recommended for better resolution.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phases:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from a lower to a higher percentage of the organic mobile phase (B) is used to elute fatty acids of increasing hydrophobicity.

  • Mass Spectrometer: A triple quadrupole or QTOF mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific BCFAs.

Visualization of Key Pathways

Understanding the biosynthetic pathways of BCFAs is crucial for identifying potential targets for drug development and for metabolic engineering efforts.

BCFA Biosynthesis Pathway from Branched-Chain Amino Acids

The primary route for BCFA synthesis in many bacteria, such as Bacillus subtilis, begins with the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[10]

BCFA_Biosynthesis cluster_BCAA Branched-Chain Amino Acids cluster_KetoAcids α-Keto Acids cluster_AcylCoA Acyl-CoA Primers cluster_BCFA Branched-Chain Fatty Acids Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BKD Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BKD Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA BKD iso_even iso-even C BCFAs Isobutyryl_CoA->iso_even FASII (FabH) iso_odd iso-odd C BCFAs Isovaleryl_CoA->iso_odd FASII (FabH) anteiso_odd anteiso-odd C BCFAs Methylbutyryl_CoA->anteiso_odd FASII (FabH)

Caption: Biosynthesis of BCFAs from BCAAs in bacteria.

Experimental Workflow for BCFA Discovery

The process of discovering novel BCFAs involves a systematic workflow from microbial culture to data analysis.

BCFA_Workflow Culture Microbial Cultivation Harvest Biomass Harvesting Culture->Harvest Extraction Lipid Extraction Harvest->Extraction FAME FAME Preparation Extraction->FAME LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis FAME->GCMS Data Data Processing & Spectral Library Matching GCMS->Data LCMS->Data Identification Identification of Novel BCFAs Data->Identification

Caption: Experimental workflow for the discovery of novel BCFAs.

Regulation of BCFA Biosynthesis in Bacillus subtilis

The synthesis of BCFAs is tightly regulated in response to environmental cues, such as temperature. In B. subtilis, this involves a two-component system that senses membrane fluidity.

BCFA_Regulation LowTemp Low Temperature Membrane Decreased Membrane Fluidity LowTemp->Membrane DesK DesK (Sensor Kinase) Activation Membrane->DesK DesR DesR (Response Regulator) Phosphorylation DesK->DesR Phosphotransfer des_gene des gene (Fatty Acid Desaturase) DesR->des_gene Transcriptional Activation UFA Increased Unsaturated Fatty Acid Synthesis des_gene->UFA Fluidity Restoration of Membrane Fluidity UFA->Fluidity

Caption: Temperature-dependent regulation of membrane fluidity in B. subtilis.

Conclusion

The study of novel branched-chain fatty acids in microbes is a rapidly evolving field with significant implications for drug discovery and biotechnology. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the vast and largely untapped diversity of microbial lipids. Future research, leveraging advanced analytical techniques and multi-omics approaches, will undoubtedly uncover more unique BCFAs with potent biological activities.

References

role of trans-13-methyltetradec-2-enoyl-CoA in lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Branched-Chain trans-2-Enoyl-CoA Intermediates in Lipidomics, with a focus on trans-13-methyltetradec-2-enoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipidomics, the large-scale study of lipids, has emerged as a critical field for understanding cellular physiology and pathology. Within the vast lipidome, branched-chain fatty acids (BCFAs) and their metabolic intermediates represent a specialized class with unique biochemical properties and biological roles. This technical guide delves into the core of BCFA metabolism, focusing on the pivotal role of trans-2-enoyl-CoA intermediates, exemplified by this compound. While specific data for this particular molecule is scarce, this paper extrapolates from the broader knowledge of BCFA and fatty acid metabolism to provide a comprehensive overview of its expected biochemistry, analytical methodologies, and potential biological significance. This guide offers detailed experimental protocols, data presentation tables, and visual pathways to aid researchers in the investigation of this and related molecules.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are aliphatic carboxylic acids with one or more methyl groups on their carbon chain.[1] They are broadly classified into iso-BCFAs, with a methyl group on the penultimate carbon, and anteiso-BCFAs, with a methyl group on the antepenultimate carbon from the methyl end.[2] BCFAs are integral components of cell membranes, particularly in bacteria, where they contribute to membrane fluidity and stability.[3][4][5] In mammals, BCFAs are obtained from dietary sources such as dairy products and ruminant meat, and are also produced by the gut microbiota.[1][4] Emerging research highlights their diverse physiological functions, including roles in metabolic regulation, immune modulation, and potential anti-cancer properties.[2][3][4]

This compound is a specific intermediate in the metabolism of a C15 iso-branched-chain fatty acid. Its structure consists of a 14-carbon chain with a methyl group at the 13th position and a double bond in the trans configuration between the 2nd and 3rd carbons, activated with a Coenzyme A (CoA) thioester. This structure designates it as a substrate in the fatty acid elongation or beta-oxidation pathways.

Biochemical Properties and Metabolism

The biochemical significance of this compound lies in its position as an intermediate in fatty acid metabolism. The trans-2-enoyl-CoA structure is a canonical intermediate in both the synthesis (elongation) and degradation (beta-oxidation) of fatty acids.

Role in Fatty Acid Elongation

The elongation of fatty acids, which produces very-long-chain fatty acids (VLCFAs), occurs through a four-step cycle in the endoplasmic reticulum.[6][7] trans-2-enoyl-CoA reductase (TECR) is the enzyme responsible for the final reduction step in this pathway.[6][7][8][9]

The proposed pathway for the elongation of a branched-chain fatty acid involving our molecule of interest is as follows:

  • Condensation: A branched-chain acyl-CoA (e.g., 12-methyltridecanoyl-CoA) condenses with malonyl-CoA.

  • Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA.

  • Dehydration: The β-hydroxyacyl-CoA is dehydrated to form a trans-2-enoyl-CoA intermediate, such as this compound.

  • Reduction: This intermediate is then reduced by TECR to the saturated acyl-CoA (13-methyltetradecanoyl-CoA), which is elongated by two carbons.

Fatty_Acid_Elongation

Role in Beta-Oxidation

Conversely, in the mitochondrial beta-oxidation of odd-numbered or branched-chain fatty acids, a trans-2-enoyl-CoA intermediate is also formed. The pathway would be the reverse of elongation, with the breakdown of a C15 BCFA generating this compound after the first round of oxidation.

Quantitative Data Presentation

While specific quantitative data for this compound is not available in the literature, we can present a template table for its analysis in a lipidomics experiment. This table can be populated with data obtained from LC-MS/MS analysis of biological samples.

Metabolite Sample Group 1 (e.g., Control) Sample Group 2 (e.g., Treated) Fold Change P-value
This compoundMean Peak Area ± SDMean Peak Area ± SD--
13-Methyltetradecanoic acidMean Concentration (µM) ± SDMean Concentration (µM) ± SD--
Other BCFAs............

Experimental Protocols

The analysis of acyl-CoA species like this compound requires specialized analytical techniques due to their low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

Protocol for Acyl-CoA Extraction and Analysis by LC-MS/MS

Objective: To extract and quantify branched-chain acyl-CoAs from cell or tissue samples.

Materials:

  • Cell or tissue samples

  • 10% (w/v) Trichloroacetic acid (TCA)

  • Ice-cold acetone

  • Extraction buffer: 2:1:0.8 Methanol:Chloroform:Water with internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Methodology:

  • Sample Homogenization: Homogenize frozen cell pellets or tissues in 10% TCA on ice.

  • Protein Precipitation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Lipid Extraction: Wash the pellet with ice-cold acetone to remove TCA. Resuspend the pellet in the extraction buffer.

  • Phase Separation: Vortex the mixture vigorously and centrifuge at 10,000 x g for 5 minutes. Collect the lower organic phase.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 90:10 Methanol:Water).

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over 20 minutes.

    • MS Detection: Use Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the m/z of this compound, and the product ions will be specific fragments (e.g., the CoA moiety).

LCMS_Workflow

Potential Biological Roles and Disease Relevance

Given the role of its parent BCFAs and the enzyme TECR in various biological processes, this compound could be implicated in several areas:

  • Membrane Biology: As a precursor to a saturated BCFA, it contributes to the pool of lipids that can be incorporated into cell membranes, affecting their fluidity and function.

  • Metabolic Disorders: Dysregulation of fatty acid metabolism is a hallmark of diseases like diabetes and obesity. Altered levels of this intermediate could reflect changes in branched-chain fatty acid oxidation or synthesis.

  • Neurological Function: The TECR enzyme has been linked to the maintenance of the blood-brain barrier.[8][10] Therefore, the metabolism of branched-chain fatty acids in the brain, involving intermediates like this compound, may be crucial for neurological health.

  • Cancer: Some BCFAs have been shown to have anti-proliferative effects on cancer cells.[3] Investigating the metabolism of these fatty acids in cancer could reveal novel therapeutic targets.

Logical_Relationships

Conclusion and Future Directions

This compound, as a representative of branched-chain trans-2-enoyl-CoA intermediates, holds a key position in lipid metabolism. While direct research on this specific molecule is needed, the principles of lipidomics and our understanding of fatty acid pathways provide a strong framework for its investigation. Future research should focus on the development of specific analytical standards for this and other branched-chain intermediates to enable accurate quantification in various biological matrices. Such studies will undoubtedly shed more light on the nuanced roles of BCFAs in health and disease, potentially uncovering new biomarkers and therapeutic targets.

References

Enzymatic Synthesis of trans-13-Methyltetradec-2-enoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of trans-13-methyltetradec-2-enoyl-CoA, a branched-chain unsaturated fatty acyl-CoA. The synthesis of this molecule is of interest in the study of branched-chain fatty acid metabolism, particularly in organisms that produce anteiso-fatty acids. This document details the proposed enzymatic pathway, quantitative data for the key enzymatic step, detailed experimental protocols, and visual representations of the synthesis and experimental workflow.

Proposed Enzymatic Synthesis Pathway

The synthesis of this compound is proposed to occur in two main stages:

  • Biosynthesis of the Saturated Precursor: The saturated precursor, 13-methyltetradecanoyl-CoA (also known as 12-methyltetradecanoyl-CoA or anteiso-pentadecanoyl-CoA), is synthesized via the anteiso-fatty acid synthesis pathway. This pathway utilizes 2-methylbutyryl-CoA, derived from the amino acid isoleucine, as a primer for fatty acid synthesis. The subsequent elongation steps are carried out by the fatty acid synthase (FAS) system, using malonyl-CoA as the two-carbon donor.[1]

  • Dehydrogenation to the final product: The final step is the introduction of a trans double bond at the C2-C3 position of 13-methyltetradecanoyl-CoA. This dehydrogenation reaction is catalyzed by an acyl-CoA dehydrogenase (ACAD). Based on substrate specificity studies, the most likely candidate enzyme for this reaction is Acyl-CoA Dehydrogenase 10 (ACAD10), which has been shown to have significant activity with branched-chain C15 acyl-CoAs.[2][3] Short/branched chain acyl-CoA dehydrogenase (ACADSB) may also exhibit some activity towards this substrate, although it generally prefers shorter chain lengths.[4][5]

The overall proposed pathway is depicted in the following diagram:

Biosynthesis of this compound Isoleucine Isoleucine alpha_keto α-Keto-β-methylvalerate Isoleucine->alpha_keto Transamination Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto->Methylbutyryl_CoA Decarboxylation FAS Fatty Acid Synthase (FAS) Methylbutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Precursor 13-Methyltetradecanoyl-CoA FAS->Precursor Elongation (x6 cycles) ACAD10 Acyl-CoA Dehydrogenase 10 (ACAD10) Precursor->ACAD10 Final_Product This compound ACAD10->Final_Product Dehydrogenation Experimental Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification Substrate_Prep Substrate Synthesis: 13-Methyltetradecanoyl-CoA Reaction Incubate Substrate with ACAD10 Substrate_Prep->Reaction Enzyme_Prep Enzyme Expression & Purification: Recombinant Human ACAD10 Enzyme_Prep->Reaction Quench Quench Reaction Reaction->Quench Purification Product Purification (e.g., SPE) Quench->Purification Analysis Product Analysis (HPLC, MS) Purification->Analysis

References

Methodological & Application

Application Note: Quantitative Analysis of trans-13-methyltetradec-2-enoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-13-Methyltetradec-2-enoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) intermediate. Branched-chain fatty acids and their CoA esters are integral to various metabolic processes, including lipid metabolism and energy production. Their dysregulation has been implicated in metabolic disorders. Accurate quantification of specific acyl-CoA species like this compound is crucial for understanding their physiological roles and for the development of therapeutics targeting metabolic diseases. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular metabolites. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The analysis is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. A stable isotope-labeled internal standard should be used to ensure high accuracy and precision.

Experimental Protocols

Sample Preparation (from Tissue)

Proper sample handling is critical due to the instability of acyl-CoA thioesters. All steps should be performed on ice.

Materials:

  • Frozen tissue sample (~50 mg)

  • Internal Standard (e.g., [¹³C₃]-13-methyltetradecanoyl-CoA)

  • 10% (w/v) Trichloroacetic acid (TCA), ice-cold

  • Solid Phase Extraction (SPE) C18 cartridges

  • SPE Activation Solution: 100% Methanol

  • SPE Equilibration Solution: Water

  • SPE Wash Solution: 50 mM Ammonium Formate (pH 6.3)

  • SPE Elution Solution: 1:3 mixture of 50 mM Ammonium Formate (pH 6.3) and Methanol[1]

  • Nitrogen gas evaporator

  • Reconstitution Solution: 98:2 Water:Acetonitrile with 15 mM Ammonium Hydroxide

Procedure:

  • Weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% TCA.

  • Spike the homogenate with the internal standard.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Activate a C18 SPE cartridge by passing 3 mL of methanol, followed by equilibration with 3 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of the SPE Wash Solution.

  • Elute the acyl-CoAs with 3 mL of the SPE Elution Solution.[1]

  • Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of Reconstitution Solution for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Instrument: UPLC/HPLC system

  • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm)[2]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water[2][3]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile[2][3]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 20% B

    • 2.8 min: 45% B

    • 3.0 min: 65% B

    • 4.0 min: 65% B

    • 4.5 min: 20% B

    • 5.0 min: 20% B

Mass Spectrometry Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow: Optimized for the specific instrument

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the fragmentation of the 3'-phospho-ADP moiety.[3][4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound[Calculated][Calculated]100[Optimized]
Internal Standard ([¹³C₃]-analog)[Calculated + 3][Calculated + 3]100[Optimized]

Note: The exact m/z values for the precursor and product ions will need to be determined based on the chemical formula of this compound and optimized by direct infusion of a standard. The collision energy will also require optimization for maximum signal intensity.

Data Presentation

The following table summarizes the expected quantitative performance of the method, based on typical results for similar long-chain acyl-CoA analyses.

ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)2 - 10 nM
Limit of Quantitation (LOQ)5 - 25 nM
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Homogenization Spike Spike Internal Standard Tissue->Spike Centrifuge Centrifugation Spike->Centrifuge SPE Solid Phase Extraction Centrifuge->SPE Dry Dry Down SPE->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Inject on UPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify G cluster_pathway Beta-Oxidation of 13-Methyltetradecanoyl-CoA Start 13-Methyltetradecanoyl-CoA EnoylCoA This compound Start->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxy-13-methyltetradecanoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Keto-13-methyltetradecanoyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA NextCoA 11-Methyl-dodecanoyl-CoA KetoacylCoA->NextCoA Cycle Multiple Cycles of Beta-Oxidation NextCoA->Cycle PropionylCoA Propionyl-CoA Cycle->PropionylCoA

References

Application Notes and Protocols for the Quantification of 13-Methyltetradecanoyl-CoA in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methyltetradecanoyl-CoA is the activated form of 13-methyltetradecanoic acid (13-MTD), a branched-chain fatty acid that has garnered significant interest in cancer research. Studies have revealed that 13-MTD can induce apoptosis in various cancer cell lines, including bladder cancer and T-cell lymphoma.[1] The activation of 13-MTD to its coenzyme A (CoA) thioester is a critical step for its metabolic processing and potential incorporation into cellular lipids or its involvement in signaling pathways. The precise quantification of 13-methyltetradecanoyl-CoA in cell cultures is therefore essential for understanding its mechanism of action, metabolic fate, and potential as a therapeutic agent.

This document provides detailed application notes and protocols for the extraction and quantification of 13-methyltetradecanoyl-CoA in cell cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation

The following table presents hypothetical quantitative data for 13-methyltetradecanoyl-CoA in different cancer cell lines treated with 13-methyltetradecanoic acid. These values are for illustrative purposes to demonstrate how data can be presented and compared. Actual concentrations will vary depending on the cell line, experimental conditions, and the analytical method's sensitivity.

Cell LineTreatment (24h)13-Methyltetradecanoyl-CoA (pmol/10^6 cells)
Human Bladder Cancer (T24)Vehicle (Control)Not Detected
Human Bladder Cancer (T24)50 µM 13-MTD8.5 ± 1.2
Human T-cell Lymphoma (Jurkat)Vehicle (Control)Not Detected
Human T-cell Lymphoma (Jurkat)50 µM 13-MTD12.3 ± 2.1
Normal Human Fibroblasts (NHF)Vehicle (Control)Not Detected
Normal Human Fibroblasts (NHF)50 µM 13-MTD1.5 ± 0.4

Signaling Pathway of 13-Methyltetradecanoic Acid

13-Methyltetradecanoic acid has been shown to induce apoptosis in cancer cells by modulating key signaling pathways.[1] The diagram below illustrates the proposed mechanism of action where 13-MTD leads to the downregulation of the PI3K/AKT pathway and affects the MAPK pathway, ultimately resulting in programmed cell death.

G Proposed Signaling Pathway of 13-MTD-induced Apoptosis 13-MTD 13-MTD PI3K PI3K 13-MTD->PI3K inhibits MAPK Pathway MAPK Pathway 13-MTD->MAPK Pathway modulates AKT AKT PI3K->AKT activates p-AKT (active) p-AKT (active) AKT->p-AKT (active) Apoptosis Apoptosis p-AKT (active)->Apoptosis inhibits MAPK Pathway->Apoptosis promotes

Caption: Proposed signaling cascade of 13-MTD-induced apoptosis.

Experimental Protocols

Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of acyl-CoAs from mammalian cells.

Materials and Reagents:

  • Cultured cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Internal Standard (IS): Stable isotope-labeled acyl-CoA (e.g., ¹³C-labeled C17:0-CoA) or a structurally similar odd-chain acyl-CoA.

  • Microcentrifuge tubes, 1.5 mL, pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent: 50% methanol in 50 mM ammonium acetate (pH 7)

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 min at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 500 µL of ice-cold methanol containing the internal standard to the cell pellet or monolayer.

    • For adherent cells, use a cell scraper to collect the cells in the methanol.

    • For suspension cells, vortex the tube vigorously to resuspend the pellet.

    • Incubate on ice for 10 minutes to allow for cell lysis and protein precipitation.

  • Supernatant Collection:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50-100 µL of reconstitution solvent.

LC-MS/MS Quantification of 13-Methyltetradecanoyl-CoA

This protocol provides a general framework for the analysis of branched-chain acyl-CoAs. Specific parameters may need to be optimized for the instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Injection Volume: 5-10 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These need to be determined by direct infusion of a 13-methyltetradecanoyl-CoA standard. The precursor ion will be [M+H]⁺. A common product ion for acyl-CoAs corresponds to the pantetheine fragment.

  • Collision Energy and other parameters: Optimize for the specific analyte and instrument.

Experimental Workflow Diagram

G Experimental Workflow for 13-Methyltetradecanoyl-CoA Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Cell Culture Cell Culture Harvesting & Washing Harvesting & Washing Cell Culture->Harvesting & Washing Lysis & Extraction Lysis & Extraction Harvesting & Washing->Lysis & Extraction Drying & Reconstitution Drying & Reconstitution Lysis & Extraction->Drying & Reconstitution LC-MS/MS LC-MS/MS Drying & Reconstitution->LC-MS/MS Data Acquisition Data Acquisition LC-MS/MS->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: Overview of the quantification workflow.

Concluding Remarks

The protocols outlined in this document provide a robust framework for the quantification of 13-methyltetradecanoyl-CoA in cell cultures. Adherence to these methodologies will enable researchers to obtain reliable and reproducible data, which is crucial for elucidating the role of this branched-chain fatty acyl-CoA in cellular metabolism and signaling. The use of appropriate internal standards and careful optimization of LC-MS/MS parameters are critical for achieving accurate quantification. These studies will contribute to a deeper understanding of the anti-cancer properties of 13-methyltetradecanoic acid and may aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols for the Extraction of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acyl-Coenzyme A (BCFA-CoA) molecules are critical intermediates in cellular metabolism, originating from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. These molecules play significant roles in the biosynthesis of branched-chain fatty acids, which are essential components of bacterial cell membranes, and are involved in regulating metabolic pathways, including the activation of nuclear receptors like PPARα. The accurate quantification of cellular and tissue levels of BCFA-CoAs is vital for understanding their roles in various physiological and pathological conditions. However, their low abundance and inherent instability present considerable analytical challenges.

This document provides a detailed protocol for the extraction of BCFA-CoAs from cultured cells and tissues for subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS). The presented method is a robust amalgamation of established protocols for acyl-CoA extraction, optimized to enhance the recovery and stability of low-abundance BCFA-CoA species.

Data Presentation: Acyl-CoA Abundance in Biological Samples

The following table summarizes representative quantitative data for various acyl-CoA species across different biological samples as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes, highlighting the context for the low-abundance nature of many BCFA-CoAs.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)Rat Heart (nmol/g wet weight)Rat Kidney (nmol/g wet weight)Rat Muscle (nmol/g wet weight)
Acetyl-CoA10.644---
Propionyl-CoA3.532---
Butyryl-CoA1.013---
Isobutyryl-CoAN/A---
Isovaleryl-CoAN/A---
2-Methylbutyryl-CoAN/A---
C16:0-CoA (Palmitoyl-CoA)~12 (in MCF7)~25~15~5
C18:0-CoA (Stearoyl-CoA)-~10~8~3

N/A: Data not readily available in the searched literature, underscoring the challenge in quantifying these specific low-abundance species. Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein vs. wet weight), affecting direct comparability.

Experimental Protocols

Protocol 1: Extraction of Branched-Chain Fatty Acyl-CoAs from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs, including BCFA-CoAs, from both adherent and suspension cell cultures.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Internal standards (e.g., ¹³C-labeled or odd-chain fatty acyl-CoAs)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching >15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled (-80°C) methanol containing the internal standard(s) to the cell pellet or directly to the washed cell monolayer.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

    • For suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.

  • Sample Drying:

    • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen. Avoid excessive heating to prevent degradation of the acyl-CoAs.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. The choice of reconstitution solvent is critical for acyl-CoA stability. A solution of 50% methanol in 50 mM ammonium acetate (pH 7) is a common choice.

Protocol 2: Extraction and Purification of Branched-Chain Fatty Acyl-CoAs from Tissues

This protocol is adapted for the extraction of long-chain acyl-CoAs from tissues and includes a solid-phase extraction (SPE) step for purification, which is highly recommended for improving the detection of low-abundance BCFA-CoAs.[1] The recovery of the extraction procedure is reported to be 70-80%, depending on the tissue.[1]

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Glass homogenizer

  • KH₂PO₄ buffer (100 mM, pH 4.9)

  • 2-propanol (LC-MS grade)

  • Acetonitrile (ACN, LC-MS grade)

  • Saturated (NH₄)₂SO₄

  • Solid-Phase Extraction (SPE) columns (e.g., C18 or an oligonucleotide purification column)[1]

  • SPE column elution solvent (e.g., 2-propanol)

  • Internal standards (e.g., heptadecanoyl-CoA)

  • Centrifuge capable of reaching >3,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Tissue Homogenization:

    • Flash-freeze the tissue sample (~50-100 mg) in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Homogenize the powdered tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing an internal standard.[1]

  • Solvent Extraction:

    • Add 1 mL of 2-propanol to the homogenate and homogenize again.[1]

    • Add 2 mL of acetonitrile and 0.25 mL of saturated (NH₄)₂SO₄.[2]

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at ~2,000 x g for 10 minutes at 4°C.

  • Acyl-CoA Containing Phase Separation:

    • Carefully collect the upper phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the collected supernatant onto the conditioned SPE column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate solvent (e.g., 2-propanol).[1]

  • Sample Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).

Mandatory Visualization

BCAA_Metabolism cluster_BCAAs Branched-Chain Amino Acids cluster_BCKAs Branched-Chain α-Keto Acids cluster_BCFA_CoAs Branched-Chain Acyl-CoAs cluster_elongation Elongation Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA BCKDH Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH BCFAs Longer-chain BCFAs Isovaleryl_CoA->BCFAs Methylbutyryl_CoA->BCFAs Isobutyryl_CoA->BCFAs

Caption: Catabolism of branched-chain amino acids to form branched-chain acyl-CoAs.

Extraction_Workflow start Sample (Cells or Tissue) homogenization Homogenization (with Internal Standard) start->homogenization extraction Solvent Extraction & Protein Precipitation homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (SPE Purification) supernatant->spe drying Drying spe->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for the extraction and purification of BCFA-CoAs.

References

Application Notes and Protocols for Studying 13-Methyltetradecanoic Acid in Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. This intricate signaling network regulates a wide array of physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance. The signaling molecules, known as autoinducers, vary across bacterial species. In many bacteria, fatty acids and their derivatives have been identified as key players in modulating QS pathways, acting as both signaling molecules and inhibitors.

While the role of various fatty acids in quorum sensing has been explored, the specific effects of the branched-chain fatty acid, 13-methyltetradecanoic acid, remain largely uninvestigated. Branched-chain fatty acids are integral components of the cell membranes of many bacterial species and have been shown to influence membrane fluidity and other cellular processes.[1][2] Given the established role of other fatty acids in bacterial communication, 13-methyltetradecanoic acid presents a compelling candidate for investigation as a potential modulator of quorum sensing.

These application notes provide a comprehensive guide for researchers to systematically study the effects of 13-methyltetradecanoic acid on quorum sensing in two clinically relevant model organisms: Pseudomonas aeruginosa (Gram-negative) and Staphylococcus aureus (Gram-positive). The provided protocols are based on established methodologies for studying quorum sensing inhibition by other fatty acids.[3][4]

Potential Signaling Pathways and Rationale for Investigation

Fatty acids can interfere with quorum sensing at multiple levels. The proposed investigations will explore the potential of 13-methyltetradecanoic acid to modulate key quorum sensing systems.

Pseudomonas aeruginosa is a versatile opportunistic pathogen that utilizes at least three interconnected QS systems: las, rhl, and pqs. The las and rhl systems are regulated by acyl-homoserine lactone (AHL) autoinducers. Fatty acids have been shown to interfere with these systems, potentially by competing with AHLs for binding to their cognate receptors (LasR and RhlR) or by inhibiting AHL synthases (LasI and RhlI).[5][6][7]

G cluster_P_aeruginosa Pseudomonas aeruginosa Quorum Sensing LasI LasI AHL_Las 3-oxo-C12-HSL LasI->AHL_Las synthesizes RhlI RhlI AHL_Rhl C4-HSL RhlI->AHL_Rhl synthesizes LasR LasR LasR->LasI upregulates RhlR RhlR LasR->RhlR activates Virulence_Las Las-controlled Virulence Factors (e.g., elastase, protease) LasR->Virulence_Las Biofilm Biofilm Formation LasR->Biofilm Virulence_Rhl Rhl-controlled Virulence Factors (e.g., pyocyanin, rhamnolipids) RhlR->Virulence_Rhl RhlR->Biofilm AHL_Las->LasR activates AHL_Rhl->RhlR activates MTDA 13-Methyltetradecanoic Acid MTDA->LasI Potential Inhibition MTDA->RhlI Potential Inhibition MTDA->LasR Potential Inhibition MTDA->RhlR Potential Inhibition

Fig. 1: Potential targets of 13-methyltetradecanoic acid in the P. aeruginosa quorum sensing network.

Staphylococcus aureus , a major Gram-positive pathogen, primarily uses the accessory gene regulator (agr) system. This system is controlled by an autoinducing peptide (AIP). Fatty acids can inhibit the agr system by interfering with the interaction between the AIP and its receptor, AgrC, or by affecting downstream signaling cascades.[3][4][8]

G cluster_S_aureus Staphylococcus aureus Quorum Sensing AgrD AgrD (pre-AIP) AgrB AgrB AgrD->AgrB processed by AIP AIP AgrB->AIP exports AgrC AgrC (Receptor) AIP->AgrC activates AgrA AgrA (Response Regulator) AgrC->AgrA phosphorylates RNAIII RNAIII AgrA->RNAIII upregulates Virulence Virulence Factors (e.g., toxins, proteases) RNAIII->Virulence regulates MTDA 13-Methyltetradecanoic Acid MTDA->AgrC Potential Inhibition

Fig. 2: Potential targets of 13-methyltetradecanoic acid in the S. aureus agr quorum sensing system.

Experimental Protocols

The following protocols provide a framework for investigating the impact of 13-methyltetradecanoic acid on quorum sensing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of 13-methyltetradecanoic acid that inhibits the visible growth of the test bacterium. It is crucial to work with sub-MIC concentrations in subsequent QS assays to ensure that the observed effects are not due to bactericidal or bacteriostatic activity.

Materials:

  • 13-methyltetradecanoic acid (stock solution in a suitable solvent, e.g., DMSO or ethanol)

  • Test bacterial strains (P. aeruginosa, S. aureus)

  • Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a 2-fold serial dilution of 13-methyltetradecanoic acid in the appropriate broth in a 96-well plate.

  • Inoculate each well with the test bacterium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in broth without the test compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection (the lowest concentration with no visible growth) and by measuring the optical density at 600 nm (OD600).

Protocol 2: Biofilm Inhibition Assay

Objective: To assess the ability of 13-methyltetradecanoic acid to inhibit biofilm formation.

Materials:

  • 13-methyltetradecanoic acid (at sub-MIC concentrations)

  • Test bacterial strains

  • TSB supplemented with 1% glucose (for S. aureus) or LB broth (for P. aeruginosa)

  • 96-well polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

Procedure:

  • In a 96-well plate, add the bacterial culture (adjusted to 0.5 McFarland standard) and 13-methyltetradecanoic acid at various sub-MIC concentrations.

  • Include a positive control (bacteria in broth) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet with 30% acetic acid.

  • Measure the absorbance at 570 nm. A reduction in absorbance indicates biofilm inhibition.

Protocol 3: Quantification of Virulence Factor Production

Objective: To measure the effect of 13-methyltetradecanoic acid on the production of specific QS-regulated virulence factors.

  • Grow P. aeruginosa in the presence of sub-MIC concentrations of 13-methyltetradecanoic acid for 24-48 hours.

  • Centrifuge the cultures and extract pyocyanin from the supernatant with chloroform.

  • Re-extract the pyocyanin from the chloroform layer with 0.2 M HCl.

  • Measure the absorbance of the pink (acidic) solution at 520 nm.

  • Grow P. aeruginosa as described above.

  • Centrifuge the cultures and mix the supernatant with Elastin-Congo Red substrate.

  • Incubate the mixture at 37°C for 3 hours.

  • Stop the reaction and pellet the insoluble substrate.

  • Measure the absorbance of the supernatant at 495 nm.

  • Grow S. aureus in the presence of sub-MIC concentrations of 13-methyltetradecanoic acid.

  • Prepare agar plates containing defibrinated sheep or rabbit blood.

  • Spot the bacterial cultures onto the blood agar plates.

  • Incubate at 37°C for 24 hours and observe the zones of hemolysis.

Protocol 4: Reporter Gene Assays

Objective: To directly measure the effect of 13-methyltetradecanoic acid on the activity of QS promoters. This requires the use of reporter strains where a reporter gene (e.g., lacZ or gfp) is fused to a QS-regulated promoter.

Materials:

  • Reporter strains (e.g., P. aeruginosa PAO1-lasB-gfp, S. aureus RN10829 with pALC1743 for agr P3 promoter activity)

  • 13-methyltetradecanoic acid (at sub-MIC concentrations)

  • Fluorometer or luminometer

Procedure:

  • Grow the reporter strain in the presence of sub-MIC concentrations of 13-methyltetradecanoic acid.

  • At various time points, measure the fluorescence (for GFP) or luminescence (for luciferase) and the optical density of the culture.

  • Normalize the reporter signal to the cell density. A decrease in the normalized reporter signal indicates inhibition of the specific QS promoter.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the effects of 13-methyltetradecanoic acid on quorum sensing.

G cluster_Workflow Experimental Workflow for Investigating 13-Methyltetradecanoic Acid in Quorum Sensing Start Start MIC Protocol 1: Determine MIC Start->MIC Phenotypic_Assays Phenotypic Assays (Sub-MIC Concentrations) MIC->Phenotypic_Assays Biofilm Protocol 2: Biofilm Inhibition Assay Phenotypic_Assays->Biofilm Evaluate effect on community behavior Virulence Protocol 3: Virulence Factor Assays Phenotypic_Assays->Virulence Evaluate effect on pathogenicity Reporter_Assays Protocol 4: Reporter Gene Assays Phenotypic_Assays->Reporter_Assays Investigate mechanism Analysis Data Analysis and Interpretation Biofilm->Analysis Virulence->Analysis P_aeruginosa_reporter P. aeruginosa (las, rhl reporters) Reporter_Assays->P_aeruginosa_reporter S_aureus_reporter S. aureus (agr reporter) Reporter_Assays->S_aureus_reporter P_aeruginosa_reporter->Analysis S_aureus_reporter->Analysis End End Analysis->End

Fig. 3: A suggested workflow for the experimental investigation.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Effect of 13-Methyltetradecanoic Acid on Biofilm Formation

Concentration (µg/mL)P. aeruginosa (% Inhibition)S. aureus (% Inhibition)
Sub-MIC 1
Sub-MIC 2
Sub-MIC 3
Positive Control00

Table 2: Effect of 13-Methyltetradecanoic Acid on Virulence Factor Production in P. aeruginosa

Concentration (µg/mL)Pyocyanin Production (% Inhibition)Elastase Activity (% Inhibition)
Sub-MIC 1
Sub-MIC 2
Sub-MIC 3
Positive Control00

Table 3: Effect of 13-Methyltetradecanoic Acid on Reporter Gene Expression

Concentration (µg/mL)P. aeruginosa lasB-gfp (% Reduction)S. aureus agr P3-lux (% Reduction)
Sub-MIC 1
Sub-MIC 2
Sub-MIC 3
Positive Control00

Conclusion

The study of 13-methyltetradecanoic acid in the context of quorum sensing holds significant potential for the discovery of novel anti-virulence agents. By systematically applying the protocols outlined in these application notes, researchers can elucidate the role of this branched-chain fatty acid in bacterial communication and potentially pave the way for new therapeutic strategies to combat bacterial infections. The absence of direct studies on this specific compound makes this a fertile area for novel research and discovery.

References

Application Notes and Protocols for Studying Fatty-Acid Elongation in Pseudomonas

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudomonas, a genus of metabolically versatile Gram-negative bacteria, is a subject of intense research due to its clinical relevance and biotechnological applications. The fatty acid synthesis (FAS) pathway, specifically the type II FAS system, is crucial for the viability and virulence of these bacteria, making it an attractive target for the development of novel antimicrobial agents.[1][2][3] This document provides detailed methodologies for studying fatty acid elongation in Pseudomonas, focusing on the analysis of fatty acid profiles, genetic manipulation of key enzymes, and the use of inhibitors.

The Type II Fatty Acid Synthesis (FASII) Pathway in Pseudomonas

Bacteria and plants primarily utilize the dissociated type II fatty acid synthesis (FASII) system, where individual enzymes catalyze each step of the fatty acid elongation process.[1] This is in contrast to the multi-enzyme fatty acid synthase (FASI) found in mammals.[1] The key steps in the Pseudomonas FASII pathway involve initiation and elongation cycles.

Initiation: In many bacteria, the initiation of fatty acid synthesis is catalyzed by β-ketoacyl-ACP synthase III (FabH). However, research has shown that in Pseudomonas aeruginosa, a novel enzyme, FabY, is the primary enzyme responsible for initiating fatty acid synthesis by condensing acetyl-CoA with malonyl-ACP.[1][2][4] Interestingly, in Pseudomonas putida, the elongation enzyme FabB has been shown to also initiate fatty acid synthesis.[5][6]

Elongation: The elongation cycle involves a series of reactions that add two-carbon units from malonyl-ACP to the growing acyl chain. This process is catalyzed by a series of enzymes including:

  • β-ketoacyl-ACP synthases I/II (FabB/FabF): Catalyze the condensation of malonyl-ACP with the acyl-ACP intermediate.[1][3]

  • β-ketoacyl-ACP reductase (FabG): Reduces the β-keto group.[1]

  • β-hydroxyacyl-ACP dehydratase (FabA/FabZ): Dehydrates the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP.[1][7] FabA also possesses isomerase activity, crucial for the introduction of double bonds in unsaturated fatty acids.[1][3]

  • Enoyl-ACP reductase (FabI): Reduces the trans-2-enoyl-ACP to a saturated acyl-ACP.[1]

This cycle is repeated until the desired fatty acid chain length is achieved.

Signaling Pathway Diagram

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl_CoA Acetyl-CoA FabY FabY Acetyl_CoA->FabY Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabY Acetoacetyl_ACP Acetoacetyl-ACP FabY->Acetoacetyl_ACP Acyl_ACP_n Acyl-ACP (n) Acetoacetyl_ACP->Acyl_ACP_n FabB_F FabB/FabF Acyl_ACP_n->FabB_F Malonyl_ACP2 Malonyl-ACP Malonyl_ACP2->FabB_F Ketoacyl_ACP β-Ketoacyl-ACP FabB_F->Ketoacyl_ACP FabG FabG Ketoacyl_ACP->FabG NADPH Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabG->Hydroxyacyl_ACP FabA_Z FabA/FabZ Hydroxyacyl_ACP->FabA_Z Enoyl_ACP trans-2-Enoyl-ACP FabA_Z->Enoyl_ACP FabI FabI Enoyl_ACP->FabI NADH Acyl_ACP_n2 Acyl-ACP (n+2) FabI->Acyl_ACP_n2 Acyl_ACP_n2->Acyl_ACP_n Repeat Cycle Membrane Lipids, LPS, etc. Membrane Lipids, LPS, etc. Acyl_ACP_n2->Membrane Lipids, LPS, etc.

Caption: The Type II Fatty Acid Synthesis (FASII) pathway in Pseudomonas.

Experimental Protocols

Protocol 1: Analysis of Fatty Acid Composition by FAME-GC

This protocol describes the extraction and analysis of fatty acid methyl esters (FAMEs) from Pseudomonas cultures using gas chromatography (GC), a standard method for determining the fatty acid profile of bacteria.[8][9]

Materials:

  • Pseudomonas culture grown on appropriate media (e.g., LB agar)

  • Reagent 1 (Saponification): 45 g NaOH, 150 mL methanol, 150 mL distilled water[8]

  • Reagent 2 (Methylation): 325 mL 6.0 N HCl, 275 mL methanol[8]

  • Reagent 3 (Extraction): 200 mL hexane, 200 mL methyl tert-butyl ether[8]

  • Reagent 4 (Base Wash): 10.8 g NaOH in 900 mL distilled water[8]

  • Pyrex glass tubes with Teflon-lined caps

  • Water bath (100°C)

  • Vortex mixer

  • Gas chromatograph (GC) with a flame ionization detector (FID) and an appropriate capillary column

  • FAME standards

Procedure:

  • Cell Harvesting:

    • Aseptically collect bacterial biomass from an agar plate using a sterile loop.[8][9]

    • Suspend the cell pellet in phosphate-buffered saline (PBS) and wash three times by centrifugation and resuspension to remove media components.[1]

  • Saponification:

    • Add 1 mL of Reagent 1 to the cell pellet in a Pyrex tube.[8]

    • Vortex thoroughly and incubate in a 100°C water bath for 30 minutes.[8]

  • Methylation:

    • Cool the tubes to room temperature.

    • Add 2 mL of Reagent 2.[8]

    • Vortex and incubate in an 80°C water bath for 10 minutes.[8]

  • Extraction:

    • Cool the tubes to room temperature.

    • Add 1.25 mL of Reagent 3.[8]

    • Mix by gentle inversion for 10 minutes.

    • Remove the lower aqueous phase with a pipette.

  • Base Wash:

    • Add 3 mL of Reagent 4 to the organic phase.[9]

    • Mix by gentle inversion for 5 minutes.

    • Transfer the upper organic phase containing the FAMEs to a clean GC vial.

  • GC Analysis:

    • Inject the FAME sample into the GC.

    • Identify and quantify the fatty acid peaks by comparing their retention times and peak areas to those of known FAME standards.

Experimental Workflow for FAME-GC Analysis

FAME_GC_Workflow Start Start: Bacterial Culture Harvest Cell Harvesting & Washing Start->Harvest Sapon Saponification (Reagent 1, 100°C) Harvest->Sapon Methyl Methylation (Reagent 2, 80°C) Sapon->Methyl Extract Extraction (Reagent 3) Methyl->Extract Wash Base Wash (Reagent 4) Extract->Wash GC GC-FID Analysis Wash->GC Data Data Analysis (Peak ID & Quantification) GC->Data End End: Fatty Acid Profile Data->End

Caption: Workflow for Fatty Acid Methyl Ester (FAME) analysis by Gas Chromatography (GC).

Protocol 2: Genetic Manipulation of Fatty Acid Elongation Genes

Investigating the function of specific genes in the fatty acid elongation pathway can be achieved through gene knockout or overexpression studies.

A. Gene Knockout via Allelic Exchange (General Protocol):

  • Construct a suicide vector:

    • Clone the upstream and downstream flanking regions of the target gene (e.g., fabY, fabB) into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB).

  • Introduce the vector into Pseudomonas:

    • Transform the suicide vector into the recipient Pseudomonas strain via conjugation or electroporation.

  • Select for single-crossover integrants:

    • Plate the cells on a medium containing the antibiotic for which the suicide vector confers resistance. This selects for cells where the plasmid has integrated into the chromosome via homologous recombination at one of the flanking regions.

  • Select for double-crossover mutants (gene deletion):

    • Culture the single-crossover integrants in a medium without antibiotic selection and then plate on a medium containing the counter-selective agent (e.g., sucrose for sacB). This selects for cells that have lost the plasmid backbone, resulting in either a wild-type revertant or a deletion mutant.

  • Verify the knockout:

    • Confirm the gene deletion by PCR using primers flanking the target gene and by sequencing.

B. Gene Overexpression:

  • Construct an expression vector:

    • Clone the gene of interest into an expression vector with an inducible promoter (e.g., arabinose-inducible araBAD promoter) and a selectable marker.

  • Introduce the vector into Pseudomonas:

    • Transform the expression vector into the desired Pseudomonas strain.

  • Induce gene expression:

    • Grow the transformed cells to a desired density and induce gene expression by adding the appropriate inducer (e.g., L-arabinose).

  • Confirm overexpression:

    • Verify the increased expression of the target gene by qRT-PCR or by observing the expected phenotypic changes.

Protocol 3: Use of Inhibitors to Study Fatty Acid Elongation

Chemical inhibitors can be used to probe the function of specific enzymes in the fatty acid elongation pathway.

Materials:

  • Pseudomonas culture

  • Fatty acid synthesis inhibitors:

    • Triclosan: A potent inhibitor of enoyl-ACP reductase (FabI).[10][11][12]

    • 2-Aminooxazole: An inhibitor of acetyl-CoA carboxylase (ACC), which produces malonyl-CoA for fatty acid synthesis.[10]

  • Appropriate solvents for inhibitors (e.g., DMSO)

  • Microplate reader or equipment for CFU counting

Procedure:

  • Determine the Minimum Inhibitory Concentration (MIC):

    • Perform a broth microdilution assay to determine the MIC of the inhibitor against the Pseudomonas strain of interest.

  • Growth Curve Analysis:

    • Inoculate a liquid culture of Pseudomonas with and without sub-inhibitory concentrations of the inhibitor.

    • Monitor bacterial growth over time by measuring the optical density at 600 nm (OD600).

  • Fatty Acid Profile Analysis:

    • Grow Pseudomonas in the presence of a sub-inhibitory concentration of the inhibitor.

    • Harvest the cells and perform FAME-GC analysis as described in Protocol 1 to determine the effect of the inhibitor on the fatty acid profile.

  • Macromolecular Labeling:

    • To specifically measure fatty acid synthesis, cells can be grown in the presence of a radiolabeled precursor, such as [1-14C]acetate, with and without the inhibitor.[12]

    • Extract total lipids and measure the incorporation of radioactivity to quantify the inhibition of fatty acid synthesis.[12]

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Effect of fabY Deletion on Fatty Acid Composition in P. aeruginosa

Fatty AcidWild-Type (%)ΔfabY Mutant (%)
C16:035.2 ± 2.130.1 ± 1.8
C18:128.5 ± 1.534.2 ± 2.0
C16:115.8 ± 1.212.5 ± 1.1
C12:05.3 ± 0.48.9 ± 0.7
Other15.2 ± 1.014.3 ± 1.3
Note: Data are hypothetical and for illustrative purposes only.

Table 2: Inhibition of Fatty Acid Synthesis by Triclosan in P. aeruginosa

Triclosan (µg/mL)Growth (OD600 at 24h)[1-14C]acetate Incorporation (% of control)
01.5 ± 0.1100
0.51.2 ± 0.0865 ± 5
1.00.8 ± 0.0532 ± 4
2.00.2 ± 0.0210 ± 2
Note: Data are hypothetical and for illustrative purposes only, based on findings that triclosan inhibits fatty acid synthesis.[12]

Logical Relationships in Studying Fatty Acid Elongation

Logical_Relationships cluster_approaches Experimental Approaches cluster_outcomes Expected Outcomes Hypothesis Hypothesis: Gene X is involved in fatty acid elongation Genetic Genetic Manipulation (Knockout/Overexpression) Hypothesis->Genetic Biochemical Inhibitor Studies Hypothesis->Biochemical Analytical Fatty Acid Profiling (FAME-GC) Genetic->Analytical Phenotype Altered Growth Phenotype Genetic->Phenotype Biochemical->Analytical Inhibition Inhibition of Growth or FA Synthesis Biochemical->Inhibition FA_Profile Changes in Fatty Acid Composition Analytical->FA_Profile Conclusion Conclusion on Gene X Function Phenotype->Conclusion FA_Profile->Conclusion Inhibition->Conclusion

Caption: Logical workflow for investigating the role of a gene in fatty acid elongation.

Conclusion

The study of fatty acid elongation in Pseudomonas is essential for understanding bacterial physiology and for the development of new therapeutic strategies. The protocols and methods outlined in this document provide a comprehensive framework for researchers to investigate the enzymes and pathways involved in this critical metabolic process. By combining analytical techniques like FAME-GC with genetic and biochemical approaches, a detailed understanding of Pseudomonas fatty acid synthesis can be achieved.

References

Application Notes and Protocols for Developing Enzyme Assays for Branched-Chain Acyl-CoA Dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain acyl-CoA dehydrogenases (BCADs) are a family of mitochondrial flavoenzymes essential for the catabolism of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine.[1] These enzymes catalyze the α,β-dehydrogenation of their respective acyl-CoA substrates, a critical step in energy production and metabolic homeostasis.[2] Deficiencies in these enzymes are linked to inherited metabolic disorders, such as isovaleric acidemia (IVA), short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), and isobutyryl-CoA dehydrogenase deficiency (IBDD).[3][4][5] Consequently, robust and reliable enzyme assays are crucial for basic research, clinical diagnostics, and the development of therapeutic interventions.

This document provides detailed protocols for the expression and purification of recombinant BCADs and for conducting various enzyme activity assays, including the gold-standard electron-transferring flavoprotein (ETF) fluorescence reduction assay and spectrophotometric methods. Additionally, it presents a compilation of kinetic data for key human BCADs to facilitate comparative studies.

Metabolic Pathway of Branched-Chain Amino Acid Catabolism

The catabolism of leucine, isoleucine, and valine converges on three specific acyl-CoA dehydrogenases after the initial shared steps of transamination and oxidative decarboxylation.[6] Isovaleryl-CoA dehydrogenase (IVD) is specific to the leucine degradation pathway. Short/branched-chain acyl-CoA dehydrogenase (SBCAD) is involved in the catabolism of isoleucine.[7] Isobutyryl-CoA dehydrogenase (IBDH) participates in the valine catabolic pathway.[8]

BCAA_Catabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT IVCoA Isovaleryl-CoA KIC->IVCoA BCKDH MC_CoA 3-Methylcrotonyl-CoA IVCoA->MC_CoA IVD Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT MB_CoA 2-Methylbutyryl-CoA KMV->MB_CoA BCKDH Tiglyl_CoA Tiglyl-CoA MB_CoA->Tiglyl_CoA SBCAD Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT IB_CoA Isobutyryl-CoA KIV->IB_CoA BCKDH MA_CoA Methacrylyl-CoA IB_CoA->MA_CoA IBDH BCAT BCAT BCKDH BCKDH IVD IVD SBCAD SBCAD IBDH IBDH

Caption: Overview of the initial steps in branched-chain amino acid catabolism.

Data Presentation: Kinetic Parameters of Human Branched-Chain Acyl-CoA Dehydrogenases

The following table summarizes key kinetic parameters for human IVD, SBCAD, and IBDH, providing a basis for comparison of their activities with their primary substrates.

EnzymeGeneSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Reference(s)
Isovaleryl-CoA Dehydrogenase (IVD) IVDIsovaleryl-CoA1.0-4.3[9][10]
Isobutyryl-CoASignificant Activity--[11]
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) ACADSB2-Methylbutyryl-CoA---[12]
Butyryl-CoAHighest Activity--[12]
Isobutyryl-CoANo Activity--[12]
Isobutyryl-CoA Dehydrogenase (IBDH) ACAD8Isobutyryl-CoA2-0.8[13]
(S)-2-Methylbutyryl-CoA--0.23[13]
n-Propionyl-CoA--0.04[13]

Note: Kinetic parameters can vary depending on the assay conditions and the source of the enzyme (native or recombinant). The data presented here are for recombinant human enzymes where available.

Experimental Protocols

Recombinant Expression and Purification of Human BCADs in E. coli

A reliable source of active enzyme is a prerequisite for any enzymatic assay. This protocol describes the expression and purification of N-terminally His-tagged human BCADs from E. coli.

Recombinant_Expression_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification gene_synthesis Gene Synthesis (Codon-optimized for E. coli) vector_ligation Ligation into Expression Vector (e.g., pET) gene_synthesis->vector_ligation transformation Transformation into Competent E. coli vector_ligation->transformation starter_culture Inoculate Starter Culture transformation->starter_culture large_scale_culture Inoculate Large-Scale Culture starter_culture->large_scale_culture induction Induce Protein Expression (e.g., with IPTG) large_scale_culture->induction cell_harvest Harvest Cells by Centrifugation induction->cell_harvest cell_lysis Cell Lysis (e.g., Sonication) cell_harvest->cell_lysis clarification Clarification by Centrifugation cell_lysis->clarification affinity_chromatography Affinity Chromatography (e.g., Ni-NTA) clarification->affinity_chromatography dialysis Dialysis and Concentration affinity_chromatography->dialysis ETF_Assay_Workflow prepare_reagents Prepare Reaction Mixture (Buffer, ETF, Enzyme) add_to_plate Add Mixture to 96-well Plate prepare_reagents->add_to_plate initiate_reaction Initiate Reaction by Adding Substrate (Acyl-CoA) add_to_plate->initiate_reaction measure_fluorescence Measure Fluorescence Decrease (e.g., Ex: 380 nm, Em: 490 nm) in a Plate Reader initiate_reaction->measure_fluorescence data_analysis Calculate Initial Rate and Determine Enzyme Activity measure_fluorescence->data_analysis

References

Application Notes and Protocols: Genetic Manipulation of 13-Methyltetradecanoyl-CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched-chain fatty acids (BCFAs) are crucial components of cell membranes in many bacterial species, influencing fluidity and adaptation to environmental stress.[1] 13-methyltetradecanoic acid, an iso-form BCFA, originates from the precursor 13-methyltetradecanoyl-CoA. The biosynthesis of this molecule is intricately linked to the catabolism of the amino acid Leucine. Understanding and manipulating the genetic underpinnings of this pathway is vital for metabolic engineering, synthetic biology, and the development of novel antimicrobial agents. These notes provide detailed protocols for the genetic manipulation of the 13-methyltetradecanoyl-CoA biosynthesis pathway and the subsequent analysis of the resulting fatty acid profiles.

Section 1: The Biosynthesis Pathway of 13-Methyltetradecanoyl-CoA

The synthesis of iso-BCFAs, such as 13-methyltetradecanoyl-CoA, utilizes primers derived from the catabolism of branched-chain amino acids (BCAAs). Specifically, Leucine is converted into isovaleryl-CoA, which serves as the starter unit for the fatty acid synthase (FAS) system to build the acyl chain. This process is distinct from straight-chain fatty acid synthesis, which typically uses acetyl-CoA as a primer.

The pathway begins with the deamination and subsequent oxidative decarboxylation of Leucine. Key enzymes in this conversion include a branched-chain amino acid aminotransferase and a branched-chain α-keto acid dehydrogenase (BCKDH) complex. The resulting isovaleryl-CoA primer is then elongated by the fatty acid synthase system.

BCF_Pathway Biosynthesis of 13-Methyltetradecanoyl-CoA Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC ilvE (Transaminase) IsovalerylCoA Isovaleryl-CoA (Primer) KIC->IsovalerylCoA bkd complex (BCKDH) FAS Fatty Acid Synthase (FAS) Elongation Cycles IsovalerylCoA->FAS fabH (Condensation) MalonylCoA Malonyl-CoA MalonylCoA->FAS fabD TargetCoA 13-Methyltetradecanoyl-CoA FAS->TargetCoA

Caption: Key enzymatic steps in the biosynthesis of 13-methyltetradecanoyl-CoA from Leucine.

Table 1: Key Genes for Genetic Manipulation

Gene/ComplexEnzyme NameFunction in PathwayPotential Manipulation StrategyExpected Outcome
bkd complexBranched-chain α-keto acid dehydrogenaseConverts α-keto acids from BCAA catabolism into acyl-CoA primers.[1]Knockout / KnockdownDecrease or elimination of BCFA synthesis; accumulation of α-keto acid precursors.
ilvEBranched-chain amino acid aminotransferaseCatalyzes the initial transamination of Leucine.Knockout / KnockdownBlocks the first step from Leucine, reducing BCFA synthesis.
fabH3-ketoacyl-ACP synthase IIIInitiates fatty acid synthesis by condensing the primer (e.g., isovaleryl-CoA) with malonyl-ACP.[1][2]Overexpression / Directed EvolutionPotential to alter substrate specificity, shifting the ratio of branched- to straight-chain fatty acids.
accABCDAcetyl-CoA CarboxylaseProduces malonyl-CoA, the building block for fatty acid elongation.[2]OverexpressionIncrease the pool of malonyl-CoA, potentially boosting overall fatty acid production.

Section 2: Genetic Manipulation Workflow using CRISPR-Cas9

The CRISPR-Cas9 system has become a primary tool for precise genome editing in bacteria, allowing for targeted gene knockouts, insertions, or modifications.[3][4] A typical workflow involves designing a specific guide RNA (sgRNA) that directs the Cas9 nuclease to the target gene, causing a double-strand break. The cell's repair machinery can then be harnessed, often with a provided DNA template, to achieve the desired edit.

CRISPR_Workflow CRISPR-Cas9 Gene Knockout Workflow A 1. Target Gene Selection (e.g., bkdA) B 2. sgRNA Design & Synthesis A->B C 3. Construct Plasmids pCas9 + pTarget (sgRNA) B->C E 5. Co-transformation Plasmids + Homology Repair Template C->E D 4. Prepare Competent Cells (e.g., E. coli, B. subtilis) D->E F 6. Selection & Screening (Antibiotics, Colony PCR) E->F G 7. Sequence Verification (Sanger Sequencing) F->G H 8. Phenotypic Analysis (Fatty Acid Profiling) G->H

Caption: A generalized workflow for creating a gene knockout using the CRISPR-Cas9 system.

Section 3: Experimental Protocols

This protocol provides a method for deleting a target gene involved in the BCFA pathway.

1. Preparation and Design:

  • sgRNA Design: Design a 20-bp sgRNA sequence targeting the coding region of a bkd gene. Ensure the target is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9). Use online tools to minimize off-target effects.

  • Homology Repair Template: Amplify ~500 bp regions upstream and downstream of the target gene ("homology arms"). Splice these two fragments together using overlap extension PCR. This template will guide the repair process after the Cas9-induced DNA break, resulting in the deletion of the target gene.

  • Vector Preparation: Clone the designed sgRNA sequence into a pTarget vector. Clone the homology repair template into a separate delivery vector or prepare it as a linear DNA fragment.

2. Transformation:

  • Prepare competent B. subtilis cells using standard protocols (e.g., two-step starvation method).

  • Co-transform the competent cells with the pCas9 plasmid (expressing the Cas9 nuclease) and the pTarget plasmid containing your specific sgRNA. If using a linear repair template, it can be added during this step.

  • Plate the transformed cells on LB agar containing the appropriate antibiotics for plasmid selection (e.g., kanamycin for pCas9, spectinomycin for pTarget).

  • Incubate at 37°C overnight.

3. Screening and Verification:

  • Colony PCR: Pick individual colonies and perform PCR using primers that flank the target gene region. In successful knockout mutants, the PCR product will be smaller than in the wild-type due to the gene deletion.

  • Sanger Sequencing: Purify the PCR product from a positive colony and send it for Sanger sequencing to confirm the precise deletion at the nucleotide level.

  • Plasmid Curing: (Optional) Grow the confirmed mutant in antibiotic-free media to cure the CRISPR plasmids, as they are often temperature-sensitive or unstable without selective pressure.

This protocol details the conversion of cellular fatty acids to fatty acid methyl esters (FAMEs) for quantitative analysis.

1. Cell Culture and Lipid Extraction:

  • Grow a 50 mL culture of the wild-type and mutant strains to the late-logarithmic phase.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a saline solution and then lyophilize to determine the dry cell weight.

  • Extract total lipids from a known amount of dried cells using a chloroform:methanol mixture (e.g., 2:1 v/v).

2. Transesterification to FAMEs:

  • To the dried lipid extract, add 2 mL of 0.5 M sodium methoxide in methanol.

  • Incubate in a water bath at 50°C for 20 minutes with occasional vortexing. This step cleaves the fatty acids from lipids and methylates them.

  • Neutralize the reaction by adding 0.1 mL of glacial acetic acid.

  • Add 2 mL of saturated NaCl solution and 2 mL of hexane to extract the FAMEs. Vortex thoroughly and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial for analysis.

3. GC-MS Analysis:

  • Inject 1 µL of the FAMEs extract into a GC-MS system.

  • GC Conditions (Typical):

    • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Typical):

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

  • Identify FAME peaks by comparing their retention times and mass spectra to known standards (e.g., a bacterial acid methyl ester mix). Quantify peaks by integrating the area under the curve.

Section 4: Data Analysis and Presentation

A successful genetic manipulation experiment requires robust analytical methods to quantify the resulting change in the desired metabolite. The workflow below outlines the process from sample preparation to final data interpretation.

Analysis_Workflow Analytical Workflow for Fatty Acid Profiling A 1. Harvest Cells (Wild-Type & Mutant) B 2. Total Lipid Extraction A->B C 3. Transesterification to FAMEs B->C D 4. GC-MS Analysis C->D E 5. Peak Identification (vs. Standards & Libraries) D->E F 6. Peak Integration & Quantification E->F G 7. Data Normalization (% of Total Fatty Acids) F->G H 8. Comparative Analysis (WT vs. Mutant) G->H

Caption: From cell culture to comparative data: the analytical workflow for metabolite profiling.

Table 2: Representative Quantitative FAME Analysis Data

This table illustrates how to present comparative fatty acid profile data between a wild-type (WT) strain and a hypothetical Δbkd mutant. The data is presented as the relative percentage of the total fatty acid content.

Fatty Acid (as FAME)Common NameRetention Time (min)WT Strain (% Total FAMEs)Δbkd Mutant (% Total FAMEs)Fold Change
C14:0 iso12-Methyltridecanoate12.158.5 ± 0.7< 0.1< 0.01
C15:0 iso 13-Methyltetradecanoate 13.28 25.2 ± 2.1 < 0.1 < 0.01
C15:0 anteiso12-Methyltetradecanoate13.4530.1 ± 2.5< 0.1< 0.01
C16:0Palmitate14.7515.4 ± 1.348.2 ± 3.93.13
C17:0 iso15-Methylhexadecanoate15.8212.8 ± 1.1< 0.1< 0.01
C18:1 n-9Oleate16.908.0 ± 0.951.6 ± 4.56.45
Total BCFAs76.6%< 0.1%
Total SFAs15.4%48.2%

Data are presented as mean ± standard deviation (n=3). The knockout of the bkd complex is expected to virtually eliminate BCFA synthesis, leading to a compensatory increase in straight-chain saturated (SFA) and unsaturated (UFA) fatty acids.

References

Application Notes and Protocols for High-Throughput Screening of Branched-Chain Fatty Acid Metabolism Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups along their acyl chain. These molecules play crucial roles in various biological processes, including membrane fluidity, cell signaling, and energy metabolism.[1] Dysregulation of BCFA metabolism has been implicated in a range of diseases, including metabolic disorders and cancer, making the enzymes involved in these pathways attractive targets for therapeutic intervention.[2][3][4] High-throughput screening (HTS) provides a powerful platform for the rapid identification of small molecule inhibitors of these enzymes, accelerating the drug discovery process.

This document provides detailed application notes and protocols for establishing HTS assays to identify inhibitors of key enzymes in BCFA metabolism. The primary targets covered are:

  • Branched-Chain Amino Acid Transaminase (BCAT): Catalyzes the initial step in the catabolism of branched-chain amino acids (BCAAs), producing branched-chain α-keto acids (BCKAs) which are precursors for BCFA synthesis.[5]

  • Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK): A key negative regulator of the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC), which catalyzes the first irreversible step in BCAA catabolism. Inhibition of BCKDK activates BCKDC, promoting BCAA breakdown and reducing the pool of precursors for BCFA synthesis.[2][6]

  • Fatty Acid Synthase (FAS): While primarily known for synthesizing straight-chain fatty acids, FAS can also utilize branched-chain precursors to produce BCFAs.[7][8][9]

Key Enzyme Targets and Therapeutic Rationale

Inhibiting BCFA metabolism can be a strategic approach for diseases where aberrant lipid metabolism is a contributing factor. For instance, in certain cancers, elevated BCFA levels are associated with tumor progression.[4] In metabolic diseases like type 2 diabetes and heart failure, the accumulation of BCAAs and their metabolites, the precursors for BCFAs, is linked to insulin resistance and cardiac dysfunction.[2][10]

Table 1: Key Enzymes in BCFA Metabolism and Rationale for Inhibition

Enzyme TargetRole in BCFA MetabolismTherapeutic Rationale for Inhibition
Branched-Chain Amino Acid Transaminase (BCAT)Catalyzes the reversible transamination of BCAAs (leucine, isoleucine, valine) to their corresponding BCKAs.[5]Inhibition would reduce the production of BCKAs, the initial building blocks for BCFA synthesis. This is relevant in cancers where BCAT is upregulated.[5][11]
Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK)Phosphorylates and inactivates the BCKDC, thus inhibiting the catabolism of BCKAs.[2][6]Inhibition of BCKDK leads to the activation of BCKDC, promoting the breakdown of BCKAs and reducing their availability for BCFA synthesis. This is a promising strategy for metabolic diseases characterized by elevated BCAA levels.[2][6][10]
Fatty Acid Synthase (FAS)Utilizes branched-chain acyl-CoA primers (derived from BCKAs) to synthesize BCFAs.[7][8][9]Direct inhibition of FAS would block the synthesis of all de novo fatty acids, including BCFAs. This is a validated target in oncology, as many cancer cells exhibit increased FAS activity.[4]

High-Throughput Screening Assays

A variety of HTS technologies can be employed to identify inhibitors of these key enzymes. The choice of assay depends on the specific target and the availability of reagents. Below are detailed protocols for fluorescence-based and AlphaScreen® assays, which are well-suited for HTS campaigns.

Fluorescence-Based Assay for BCAT Inhibitors

This assay measures the production of glutamate, a co-product of the BCAT-catalyzed transamination reaction. The glutamate is then used in a coupled enzymatic reaction to generate a fluorescent signal.

Experimental Protocol

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

    • Enzyme Solution: Recombinant human BCAT1 or BCAT2 in Assay Buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.

    • Substrate Mix: Prepare a 2X concentrated solution of a branched-chain amino acid (e.g., 100 µM L-leucine) and α-ketoglutarate (e.g., 50 µM) in Assay Buffer.

    • Detection Mix: Prepare a 2X concentrated solution containing glutamate dehydrogenase (e.g., 0.5 U/mL), NAD⁺ (e.g., 1 mM), and a fluorescent probe that reacts with the NADH produced (e.g., Resazurin at 20 µM) in Assay Buffer.

    • Test Compounds: Serially dilute compounds in 100% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 50 nL of test compound or DMSO (control) to the appropriate wells of a 384-well black, clear-bottom plate.

    • Add 10 µL of Enzyme Solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of Substrate Mix to all wells.

    • Incubate for 60 minutes at 37°C.

    • Add 20 µL of Detection Mix to all wells.

    • Incubate for 20-30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 560/590 nm for Resorufin).

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the DMSO controls.

    • Determine the IC₅₀ values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

AlphaScreen® Assay for BCKDK Inhibitors

This assay measures the phosphorylation of a biotinylated peptide substrate by BCKDK. The phosphorylated peptide is then detected using an anti-phospho-specific antibody, bringing donor and acceptor beads into proximity to generate a luminescent signal.[12][13][14]

Experimental Protocol

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Enzyme Solution: Recombinant human BCKDK in Kinase Buffer. The final concentration should be optimized for a robust signal-to-background ratio.

    • Substrate/ATP Mix: Prepare a 4X concentrated solution of biotinylated peptide substrate (derived from the BCKDC E1α subunit) and ATP in Kinase Buffer. The Kₘ of ATP for the kinase should be considered when determining the final ATP concentration.

    • Detection Mix: Prepare a solution containing AlphaScreen® Streptavidin Donor Beads and Anti-phospho-substrate Antibody conjugated to AlphaLISA® Acceptor Beads in AlphaLISA® Buffer.

    • Test Compounds: Serially dilute compounds in 100% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 50 nL of test compound or DMSO to the wells of a 384-well ProxiPlate.

    • Add 5 µL of Enzyme Solution to all wells.

    • Add 5 µL of Substrate/ATP Mix to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of Detection Mix to stop the reaction and initiate bead binding.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound.

    • Determine the IC₅₀ values for hit compounds from dose-response curves.

Radiometric Filter Binding Assay for FAS Inhibitors

This traditional and robust assay measures the incorporation of a radiolabeled precursor, such as [¹⁴C]-malonyl-CoA, into fatty acids by FAS using a branched-chain primer.

Experimental Protocol

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT.

    • Enzyme Solution: Purified FAS enzyme in Assay Buffer.

    • Substrate Mix: Prepare a solution containing a branched-chain acyl-CoA primer (e.g., isovaleryl-CoA), acetyl-CoA, NADPH, and [¹⁴C]-malonyl-CoA in Assay Buffer.

    • Test Compounds: Serially dilute compounds in DMSO.

    • Stop Solution: 10% trichloroacetic acid (TCA).

  • Assay Procedure (96-well plate format):

    • Add 1 µL of test compound or DMSO to each well.

    • Add 50 µL of Enzyme Solution.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of Substrate Mix.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 100 µL of ice-cold Stop Solution.

    • Transfer the reaction mixture to a filter plate (e.g., glass fiber).

    • Wash the filter plate multiple times with cold 5% TCA to remove unincorporated [¹⁴C]-malonyl-CoA.

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition based on the reduction in radioactive signal.

    • Determine the IC₅₀ values for active compounds.

Data Presentation

The following tables summarize quantitative data from representative HTS campaigns targeting enzymes involved in BCFA metabolism.

Table 2: HTS Data for BCKDK Inhibitors

Compound IDScreening MethodIC₅₀ (µM)K_d (µM)Screening LibraryReference
PPHNVirtual Screening10.173.9VirtualFlow Real[2][3][4]
POABVirtual Screening15.61.86VirtualFlow Real[2][3][4]
BT2High-Throughput Screen247.4N/AN/A[2][4][6][10]
ValsartanDrug Library ScreenN/AN/A~800 compounds[10]
Fragment 1Fragment Screening205N/AN/A[10]

N/A: Not available

Table 3: HTS Data for BCAT Inhibitors

Compound IDScreening MethodTargetIC₅₀ (µM)Reference
BAY-069HTSBCAT1Potent[5]
Compound 61HTS & FragmentBCATmN/A[10]

Potency described as "potent" without a specific IC50 value in the reference.

Visualizations

BCFA Metabolism Pathway

BCFA_Metabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BC_Acyl_CoA Branched-Chain Acyl-CoA BCKA->BC_Acyl_CoA BCKDC FAS Fatty Acid Synthase (FAS) BC_Acyl_CoA->FAS BCFA Branched-Chain Fatty Acids FAS->BCFA Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS BCKDK BCKDK BCKDK->BCKA Inhibits BCKDC

Caption: Overview of the Branched-Chain Fatty Acid (BCFA) metabolism pathway.

HTS Workflow for BCKDK Inhibitors

HTS_Workflow cluster_workflow High-Throughput Screening Workflow start Compound Library (e.g., 10,000 compounds) primary_screen Primary Screen (Single Concentration) start->primary_screen hit_identification Hit Identification (e.g., >50% inhibition) primary_screen->hit_identification dose_response Dose-Response Assay (IC50 determination) hit_identification->dose_response Hits stop hit_identification->stop Non-hits confirmed_hits Confirmed Hits dose_response->confirmed_hits secondary_assays Secondary & Orthogonal Assays (e.g., cellular assays, selectivity) confirmed_hits->secondary_assays lead_compounds Lead Compounds secondary_assays->lead_compounds

Caption: Generalized workflow for a high-throughput screening campaign.

Conclusion

The protocols and data presented here provide a framework for initiating HTS campaigns to identify novel inhibitors of BCFA metabolism. The key enzymes BCAT, BCKDK, and FAS represent promising targets for the development of new therapeutics for a variety of diseases. The adaptability of fluorescence-based and AlphaScreen® assays allows for robust and efficient screening of large compound libraries. Further optimization and validation of these assays will be crucial for the successful identification of lead compounds for drug development programs targeting BCFA metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Detection of trans-13-methyltetradec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection sensitivity of trans-13-methyltetradec-2-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound?

A1: The primary challenges in detecting this compound, a long-chain acyl-CoA, include its low endogenous abundance, inherent instability, and potential for poor chromatographic resolution from structurally similar lipids.[1][2] Acyl-CoAs are susceptible to enzymatic and chemical degradation, making sample handling and extraction critical for accurate quantification.[3]

Q2: Which analytical technique is most suitable for the sensitive detection of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the sensitive and specific quantification of acyl-CoAs, including branched-chain species like this compound.[2][4][5][6][7] This method offers high selectivity and sensitivity, allowing for the detection of low-abundance species in complex biological matrices.[4][5]

Q3: Can I use UV detection for HPLC analysis of this compound?

A3: Yes, UV detection at 260 nm can be used for the analysis of acyl-CoAs due to the adenine moiety in the coenzyme A portion of the molecule.[8][9] However, this method is less sensitive and specific compared to LC-MS/MS and may not be suitable for detecting very low abundance species in complex samples.

Q4: Are there alternative methods to LC-MS/MS for improving detection sensitivity?

A4: Yes, fluorescent derivatization can significantly enhance detection sensitivity in HPLC-based methods.[8] Derivatizing the thiol group of the CoA moiety or the carboxyl group after hydrolysis of the thioester bond with a fluorescent tag can lower the limit of detection.[8][10][11] However, this adds extra steps to the sample preparation and requires careful optimization.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Possible Causes & Solutions:

Cause Troubleshooting Steps
Sample Degradation - Process samples immediately after collection on ice to minimize enzymatic activity.[3]- If storage is necessary, flash-freeze samples in liquid nitrogen and store at -80°C.[3]- Avoid repeated freeze-thaw cycles.[3]
Inefficient Extraction - Use a proven extraction method, such as homogenization in an acidic buffer followed by organic solvent extraction (e.g., isopropanol/acetonitrile).[8][9]- Optimize the homogenization process to ensure complete cell lysis.[3]- Consider solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[9]
Poor Ionization in MS - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Analyze in positive ion mode, which is generally more sensitive for acyl-CoAs.[6][12]- Consider the use of mobile phase additives that can enhance ionization, such as ammonium hydroxide.[13]
Incorrect MS/MS Transition - Since experimental fragmentation data for this compound is not readily available, use predicted MRM transitions. Based on its structure (C35H60N7O17P3S, Exact Mass: 975.3082)[14], potential precursor ions would be [M+H]+ at m/z 976.3155 and [M+2H]2+ at m/z 488.6614. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)

Possible Causes & Solutions:

Cause Troubleshooting Steps
Secondary Interactions with Column - Use a C18 reversed-phase column with a low pH mobile phase containing an ion-pairing agent like triethylamine or a higher pH mobile phase with ammonium hydroxide to improve peak shape.[13][15]- Incorporate a wash step with a solution like 0.1% phosphoric acid between injections to prevent the buildup of phosphorylated molecules on the column.[4]
Inappropriate Reconstitution Solvent - Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion. A common choice is 50% methanol in 50 mM ammonium acetate (pH 7).[16]
Column Overload - Reduce the amount of sample injected onto the column.

Quantitative Data Summary

Table 1: Reported Limits of Detection (LOD) for Acyl-CoA Analysis

Analytical MethodAnalyteLODReference
UHPLC-MS/MSShort- to Long-Chain Acyl-CoAs (C2-C20)1-5 fmol[4]
LC-MS/MSShort-Chain Acyl-CoAs4.2 - 16.9 nM[17]
HPLC with FluorescenceCarboxylic Acids (derivatized)0.18 - 2.53 pmol[10]

Table 2: Recovery Rates of Acyl-CoAs with Different Extraction Methods

Extraction MethodTissue/Cell TypeRecovery RateReference
Isopropanol/Acetonitrile Extraction with SPEVarious Tissues70-80%[9]
5-Sulfosalicylic Acid (SSA) ExtractionBiological Samples59-80% for various short-chain acyl-CoAs[12]

Detailed Experimental Protocols

Protocol 1: Extraction and Analysis of this compound by LC-MS/MS

This protocol provides a general framework. Optimization may be required for specific sample types.

1. Sample Preparation and Extraction:

  • Cell Harvesting: For adherent cells, wash twice with ice-cold PBS, then scrape in cold methanol. For suspension cells, pellet, wash with ice-cold PBS, and resuspend in cold methanol.[16]

  • Tissue Homogenization: Homogenize frozen, powdered tissue (approx. 50 mg) in ice-cold 100 mM KH2PO4 (pH 4.9). Add 2-propanol and re-homogenize.[8]

  • Extraction: Add saturated ammonium sulfate and acetonitrile, vortex, and centrifuge. Collect the upper organic phase.[8]

  • Internal Standard: Add an appropriate internal standard (e.g., a C17 or other odd-chain acyl-CoA) during the homogenization/lysis step for accurate quantification.

  • Drying and Reconstitution: Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% methanol/50mM ammonium acetate).[16]

2. LC-MS/MS Analysis:

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water.

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute the long-chain acyl-CoA.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions for this compound:

      • Precursor Ion ([M+H]+): m/z 976.3

      • Product Ion: Based on the characteristic neutral loss of 507 Da (phosphopantetheine moiety), a potential product ion would be m/z 469.3. A second, confirmatory transition could monitor for a fragment of the CoA moiety itself.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Cells/Tissue) homogenization Homogenization/Lysis with Internal Standard sample->homogenization extraction Organic Solvent Extraction homogenization->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (Reversed-Phase C18) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) data_analysis Data Analysis & Quantification

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low/No Signal Detected degradation Sample Degradation start->degradation extraction_issue Inefficient Extraction start->extraction_issue ionization_issue Poor Ionization start->ionization_issue optimize_handling Optimize Sample Handling & Storage degradation->optimize_handling optimize_extraction Optimize Extraction Protocol extraction_issue->optimize_extraction optimize_ms Optimize MS Parameters ionization_issue->optimize_ms

Caption: Troubleshooting logic for low signal detection.

References

Technical Support Center: Overcoming Challenges in Separating Branched-Chain Fatty Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched-chain fatty acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in separating these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate branched-chain fatty acyl-CoA isomers like isobutyryl-CoA and n-butyryl-CoA?

A1: The primary challenge lies in their structural similarity. Branched-chain and straight-chain fatty acyl-CoA isomers are isobaric, meaning they have the exact same mass.[1][2] Consequently, standard mass spectrometry alone cannot differentiate them. The separation relies on chromatographic techniques that can distinguish subtle differences in their physical properties, such as polarity and shape, which influence their interaction with the stationary phase of the chromatography column.[1]

Q2: What are the most common analytical techniques used for separating these isomers?

A2: The most successful and widely used technique is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][2] This method combines the high-resolution separation capabilities of UPLC with the sensitivity and specificity of tandem mass spectrometry for detection and quantification. Other methods like two-dimensional LC-MS have also been employed for complex samples.[1]

Q3: What are the critical factors in the LC method development for isomer separation?

A3: Several factors are crucial for achieving baseline separation of branched-chain fatty acyl-CoA isomers:

  • Column Chemistry: Reversed-phase columns, particularly C18 columns, are commonly used. The choice of a specific C18 column with unique selectivity can significantly impact the separation.

  • Mobile Phase Composition: The use of ion-pairing reagents in the mobile phase can enhance separation, although they may cause ion suppression in the mass spectrometer.[1] Careful optimization of the mobile phase pH and organic solvent gradient is essential.

  • Flow Rate and Temperature: Optimizing these parameters can improve peak shape and resolution.

Q4: Are there any alternatives to ion-pairing reagents to improve separation?

A4: Yes, while ion-pairing reagents are effective, their drawbacks have led to the development of alternative approaches. Some methods utilize specific column chemistries and mobile phase conditions that do not require ion-pairing agents. For instance, careful pH control of the mobile phase can minimize the charge on the acyl-CoA molecules, improving chromatographic separation on C18 columns. Additionally, two-dimensional liquid chromatography (2D-LC) offers another powerful approach to separate complex mixtures of acyl-CoAs without ion-pairing reagents.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of branched-chain fatty acyl-CoA isomers.

Problem Potential Cause(s) Troubleshooting Steps
Poor or no separation of isomers (e.g., isobutyryl-CoA and n-butyryl-CoA). Inadequate chromatographic conditions.1. Optimize the Gradient: Implement a shallower gradient to increase the resolution between the isomeric peaks. 2. Adjust Mobile Phase pH: Fine-tune the pH of the aqueous mobile phase. Subtle changes can alter the ionization state and retention of the isomers differently. 3. Evaluate Different Columns: Test reversed-phase columns from different manufacturers or with different C18 bonding chemistries, as selectivity can vary significantly. 4. Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time. 5. Consider Ion-Pairing Reagents: If other options fail, cautiously introduce a low concentration of an ion-pairing reagent like heptafluorobutyric acid (HFBA), being mindful of potential ion suppression.
Poor peak shape (tailing or fronting). 1. Column Overload: Injecting too much sample. 2. Inappropriate Injection Solvent: The solvent in which the sample is dissolved is too strong compared to the initial mobile phase. 3. Secondary Interactions: Unwanted interactions between the analytes and the stationary phase. 4. Column Degradation: The column performance has deteriorated.1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 2. Match Injection Solvent: Reconstitute the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. 3. Adjust Mobile Phase pH: This can help to minimize secondary interactions. 4. Use a New Column: If the column is old or has been used with harsh conditions, replace it. 5. Incorporate a Wash Step: Including a wash step with a strong organic solvent between injections can help clean the column.
Low signal intensity or ion suppression. 1. Matrix Effects: Co-eluting compounds from the sample matrix interfere with the ionization of the target analytes. 2. Use of Ion-Pairing Reagents: These reagents can significantly suppress the MS signal. 3. Suboptimal MS Source Conditions: The settings for the electrospray ionization (ESI) source are not optimized.1. Improve Sample Preparation: Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components. 2. Reduce or Eliminate Ion-Pairing Reagents: If possible, use a method that does not require these reagents. If they are necessary, use the lowest effective concentration. 3. Optimize Source Parameters: Tune the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for your specific analytes. 4. Use a Stable Isotope-Labeled Internal Standard: This can help to correct for matrix effects and ion suppression.
Inconsistent retention times. 1. Column Equilibration: The column is not properly equilibrated before each injection. 2. Mobile Phase Inconsistency: The composition of the mobile phase is not stable. 3. Temperature Fluctuations: The column temperature is not well-controlled. 4. Pump Issues: The LC pumps are not delivering a consistent flow rate.1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions between runs. 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are well-mixed. 3. Use a Column Oven: Maintain a constant and stable column temperature using a column oven. 4. Maintain the LC System: Perform regular maintenance on the LC pumps to ensure they are functioning correctly.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Separation of Short-Chain Acyl-CoA Isomers

This protocol is adapted from a method demonstrated to successfully separate n-butyryl-CoA and isobutyryl-CoA, as well as n-valeryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA.[1][2]

1. Sample Preparation (from Plant Tissue)

  • Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extract the powder with an acidic solution (e.g., 10% trichloroacetic acid) to precipitate proteins and stabilize the acyl-CoAs.

  • Centrifuge the extract and collect the supernatant.

  • Purify the acyl-CoAs from the supernatant using solid-phase extraction (SPE) with a suitable C18 cartridge.

  • Elute the acyl-CoAs from the SPE cartridge and evaporate to dryness.

  • Reconstitute the sample in a weak solvent compatible with the initial LC mobile phase.

2. UPLC Conditions

  • Column: A high-strength silica (HSS) T3 C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A shallow gradient optimized for the separation of the target isomers. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5-30% B (linear gradient)

    • 15-17 min: 30-95% B (linear gradient)

    • 17-19 min: 95% B

    • 19-20 min: 95-5% B (linear gradient)

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Butyryl-CoA/Isobutyryl-CoA: Precursor ion (m/z) 838.2 → Product ion (m/z) 331.1

    • Valeryl-CoA/Isovaleryl-CoA/2-Methylbutyryl-CoA: Precursor ion (m/z) 852.2 → Product ion (m/z) 345.1

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for the specific instrument used.

Quantitative Data Summary

The following table summarizes typical retention times for short-chain acyl-CoA isomers obtained using the UPLC-MS/MS protocol described above. Note that absolute retention times may vary depending on the specific instrument, column, and mobile phase preparation.

Acyl-CoA Isomer Precursor Ion (m/z) Product Ion (m/z) Typical Retention Time (min)
n-Butyryl-CoA838.2331.19.8
Isobutyryl-CoA838.2331.19.5
n-Valeryl-CoA852.2345.111.2
Isovaleryl-CoA852.2345.110.9
2-Methylbutyryl-CoA852.2345.110.7

Visualizations

Experimental Workflow for Acyl-CoA Isomer Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing Tissue Tissue Homogenization Extraction Acidic Extraction Tissue->Extraction SPE Solid-Phase Extraction Extraction->SPE Reconstitution Sample Reconstitution SPE->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS Tandem MS Detection UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

Caption: A typical workflow for the analysis of acyl-CoA isomers.

Logical Relationship in Troubleshooting Isomer Co-elution

troubleshooting_workflow Start Isomers Co-elute OptimizeGradient Optimize LC Gradient (shallower) Start->OptimizeGradient CheckSeparation Separation Improved? OptimizeGradient->CheckSeparation AdjustpH Adjust Mobile Phase pH AdjustpH->CheckSeparation ChangeColumn Change Column (different selectivity) ChangeColumn->CheckSeparation CheckSeparation->AdjustpH No CheckSeparation->ChangeColumn No End Separation Achieved CheckSeparation->End Yes ConsiderIP Consider Ion-Pairing Reagent CheckSeparation->ConsiderIP No ConsiderIP->CheckSeparation

Caption: A decision-making workflow for troubleshooting co-eluting isomers.

References

Technical Support Center: Optimizing 13-Methyltetradecanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of 13-methyltetradecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is 13-methyltetradecanoic acid and which microorganisms produce it?

A1: 13-Methyltetradecanoic acid is an iso-branched-chain saturated fatty acid.[1] It has been reported to be produced by microorganisms such as Streptomyces manipurensis.[1]

Q2: What are the key culture parameters that influence the production of 13-methyltetradecanoic acid?

A2: The key culture parameters that significantly impact the production of 13-methyltetradecanoic acid and other branched-chain fatty acids (BCFAs) in Streptomyces include temperature, pH, carbon and nitrogen sources, and the availability of branched-chain amino acid precursors.

Q3: How does temperature affect the production of 13-methyltetradecanoic acid?

A3: Temperature can significantly influence the fatty acid composition of Streptomyces. High-temperature stress (e.g., 37°C compared to 30°C) has been shown to decrease the proportion of BCFAs in Streptomyces coelicolor.[2][3] Therefore, maintaining an optimal temperature is crucial for maximizing the yield of 13-methyltetradecanoic acid.

Q4: What is the optimal pH for Streptomyces growth and fatty acid production?

A4: Streptomyces species generally prefer neutral to slightly alkaline conditions for optimal growth and secondary metabolite production, with a typical pH range of 6.5 to 8.0.[4][5] The optimal pH can be strain-specific and dependent on the composition of the culture medium.[6]

Q5: Why are branched-chain amino acids important for 13-methyltetradecanoic acid production?

A5: The biosynthesis of iso-fatty acids, such as 13-methyltetradecanoic acid, utilizes precursors derived from the degradation of branched-chain amino acids.[7] Specifically, isobutyryl-CoA, derived from valine, serves as the starter unit for the synthesis of iso-even numbered fatty acids, and isovaleryl-CoA, from leucine, for iso-odd numbered fatty acids. Supplementing the culture medium with these amino acids can enhance the production of corresponding BCFAs.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of 13-Methyltetradecanoic Acid Suboptimal culture temperature.Optimize the cultivation temperature. For Streptomyces, a temperature around 30°C is often optimal for secondary metabolite production.[2] Conduct a temperature profiling experiment (e.g., 25°C, 30°C, 37°C) to determine the best temperature for your specific strain.
Inappropriate culture pH.Maintain the pH of the culture medium within the optimal range for your Streptomyces strain (typically 6.5-8.0).[4][5] Use a buffered medium or implement a pH control strategy in your bioreactor.
Limiting precursor availability.Supplement the culture medium with branched-chain amino acids, particularly leucine, which is the precursor for iso-odd fatty acids.[7][8] Perform a dose-response experiment to find the optimal concentration.
Inadequate carbon or nitrogen source.Screen different carbon and nitrogen sources. For Streptomyces, complex carbon sources like starch or dextrin and organic nitrogen sources such as yeast extract or peptone often support good growth and secondary metabolite production.[9][10]
Inconsistent Production Between Batches Variability in inoculum preparation.Standardize your inoculum preparation protocol, including the age of the seed culture and the inoculum size.
Fluctuations in culture conditions.Ensure tight control over all culture parameters (temperature, pH, agitation, aeration) throughout the fermentation process.
Difficulty in Extracting and Quantifying 13-Methyltetradecanoic Acid Inefficient cell lysis and lipid extraction.Utilize a robust lipid extraction method. A common method involves a two-step extraction with a chloroform/methanol mixture.[11]
Inaccurate quantification.Use a suitable internal standard for GC-MS analysis, such as a fatty acid with an odd number of carbons that is not naturally present in your sample.[12] Prepare a standard curve with pure 13-methyltetradecanoic acid for accurate quantification.

Data Presentation

Table 1: Effect of Temperature on Fatty Acid Composition in Streptomyces coelicolor M511

Fatty AcidRelative Percentage at 30°CRelative Percentage at 37°CFold Change
Palmitic acid (C16:0)6.37%14.47%2.27
Branched-Chain Fatty Acids (Total)93.63%85.63%0.91

Source: Adapted from data presented in a study on Streptomyces coelicolor M511.[2]

Table 2: Effect of Branched-Chain Amino Acid Supplementation on Fatty Acid Composition in Streptomyces

SupplementAffected Fatty AcidObservation
L-valineIsopalmitic acid (iC16:0)Increased proportion
L-isoleucine12-methyltetradecanoic acid (aC15:0)Increased proportion

Source: Based on findings from a study on Streptomyces hygroscopicus and S. griseus.[8]

Experimental Protocols

Protocol 1: Optimization of Culture Conditions

This protocol outlines a systematic approach to optimize the key culture parameters for maximizing 13-methyltetradecanoic acid production.

1. Inoculum Preparation:

  • Prepare a seed culture of the Streptomyces strain in a suitable liquid medium (e.g., Tryptic Soy Broth).

  • Incubate at the optimal growth temperature with shaking until the late exponential phase is reached.

2. Experimental Setup:

  • Use a matrix of experimental conditions in shake flasks or a multi-well plate system to test different parameters.

  • Temperature: Test a range of temperatures (e.g., 25°C, 30°C, 37°C).

  • pH: Prepare the production medium with different initial pH values (e.g., 6.0, 7.0, 8.0) using appropriate buffers.

  • Carbon Source: Test various carbon sources (e.g., glucose, starch, glycerol) at a fixed concentration.

  • Nitrogen Source: Evaluate different nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate) at a fixed concentration.

  • Precursor Supplementation: To separate flasks with the optimized basal medium, add varying concentrations of L-leucine.

3. Fermentation:

  • Inoculate the experimental cultures with a standardized amount of the seed culture.

  • Incubate under the specified conditions with consistent agitation for a defined period (e.g., 7-10 days).

4. Sampling and Analysis:

  • Collect samples at regular intervals to monitor cell growth (e.g., by measuring dry cell weight) and 13-methyltetradecanoic acid production.

  • Extract total fatty acids from the biomass and analyze the composition using GC-MS (see Protocol 2 and 3).

Protocol 2: Extraction of Total Fatty Acids from Streptomyces Biomass

This protocol describes a method for extracting total fatty acids from bacterial cells.

1. Cell Harvesting:

  • Centrifuge a known volume of the culture broth to pellet the cells.

  • Wash the cell pellet with distilled water and centrifuge again.

  • Lyophilize the cell pellet to obtain the dry cell weight.

2. Cell Lysis and Lipid Extraction:

  • To the dried cell pellet, add a mixture of chloroform and methanol (e.g., 2:1 v/v).[13]

  • Disrupt the cells using sonication or bead beating.

  • Vortex the mixture vigorously and incubate at room temperature with shaking.

  • Add water to induce phase separation.

  • Centrifuge to separate the layers. The lower organic phase contains the lipids.

3. Fatty Acid Methyl Ester (FAME) Derivatization:

  • Carefully collect the lower organic phase into a new glass tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Add a methanolic HCl or BF3-methanol solution to the dried lipid extract.[12][14]

  • Heat the mixture to convert the fatty acids to their corresponding methyl esters.

  • After cooling, add water and hexane to extract the FAMEs into the upper hexane layer.

4. Sample Preparation for GC-MS:

  • Transfer the hexane layer containing the FAMEs to a GC vial for analysis.

Protocol 3: Quantification of 13-Methyltetradecanoic Acid by GC-MS

This protocol provides a general procedure for the analysis of 13-methyltetradecanoic acid methyl ester by Gas Chromatography-Mass Spectrometry.

1. GC-MS Instrument Setup:

  • GC Column: Use a suitable capillary column for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature, ramp to a high temperature to ensure good separation of different FAMEs.

  • Injector: Split/splitless injector, with the appropriate injection volume.

  • MS Detector: Electron ionization (EI) source. Scan a mass range that includes the expected molecular ion and fragment ions of 13-methyltetradecanoic acid methyl ester.

2. Standard Preparation:

  • Prepare a stock solution of pure 13-methyltetradecanoic acid methyl ester standard.

  • Create a series of dilutions to generate a calibration curve.

  • Spike each standard and sample with a known concentration of an internal standard.

3. Data Analysis:

  • Identify the peak corresponding to 13-methyltetradecanoic acid methyl ester based on its retention time and mass spectrum.

  • Quantify the amount of 13-methyltetradecanoic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_optimization Optimization of Culture Conditions cluster_analysis Analysis Inoculum Inoculum Preparation Temp Temperature Screening Inoculum->Temp Media Production Media Formulation Media->Temp pH pH Optimization Temp->pH Carbon Carbon Source Selection pH->Carbon Nitrogen Nitrogen Source Selection Carbon->Nitrogen Precursor Precursor Feeding Nitrogen->Precursor Extraction Fatty Acid Extraction Precursor->Extraction Derivatization FAME Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Caption: Experimental workflow for optimizing culture conditions for 13-methyltetradecanoic acid production.

biosynthetic_pathway cluster_precursors Precursor Supply cluster_synthesis Fatty Acid Biosynthesis Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Isoleucine Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Methylbutyryl_CoA Elongation Chain Elongation Cycles (FAS II System) Isobutyryl_CoA->Elongation Starter Unit Isovaleryl_CoA->Elongation Starter Unit Methylbutyryl_CoA->Elongation Starter Unit Malonyl_ACP Malonyl-ACP Malonyl_ACP->Elongation Extender Unit Iso_Fatty_Acids Iso-Fatty Acids (e.g., 13-Methyltetradecanoic Acid) Elongation->Iso_Fatty_Acids Anteiso_Fatty_Acids Anteiso-Fatty Acids Elongation->Anteiso_Fatty_Acids

Caption: Biosynthetic pathway of iso- and anteiso-fatty acids in Streptomyces.

References

troubleshooting poor yield in microbial synthesis of branched polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the microbial synthesis of branched polymers, with a focus on improving yield.

Troubleshooting Guides and FAQs

Section 1: Poor or No Polymer Yield

Question: I am not getting any detectable amount of my branched polymer. What are the initial checks I should perform?

Answer: When facing a complete lack of polymer production, it is crucial to systematically verify the foundational elements of your experimental setup. Start by confirming the integrity of your expression plasmid through restriction digestion and sequencing to ensure the gene of interest and all regulatory elements are correct. Next, verify that the protein responsible for polymerization is being expressed. This can be done via SDS-PAGE and Western blot analysis of total cell lysate and soluble/insoluble fractions. It is also important to confirm the viability and growth of your microbial strain under the selected fermentation conditions and ensure that the correct antibiotic selection is being maintained. Finally, double-check the preparation of all media and stock solutions to rule out any errors in component concentrations.

Question: My polymer yield is consistently low. What are the most common causes and how can I address them?

Answer: Low polymer yield can stem from several factors, often related to metabolic limitations or cellular stress. Here are the most common culprits and strategies to address them:

  • Limited Precursor Supply: The synthesis of branched polymers is highly dependent on the intracellular availability of specific precursor molecules (e.g., branched-chain amino acids, hydroxyacyl-CoAs). If the native pathways do not produce these precursors in sufficient quantities, polymer yield will be low.

    • Solution: Overexpress key enzymes in the precursor synthesis pathway. For example, to increase branched-chain amino acid (BCAA) precursors, you can overexpress genes from the ilv or leu operons.[1] For polyhydroxyalkanoates (PHAs), enhancing the flux towards acetyl-CoA and propionyl-CoA is critical.

  • Feedback Inhibition: Many biosynthetic pathways are tightly regulated by feedback inhibition, where the final product inhibits the activity of an early enzyme in the pathway.[2][3][4][5][6] For instance, high concentrations of isoleucine can inhibit the enzyme threonine deaminase, the first step in its synthesis.[2][5]

    • Solution: Use feedback-resistant enzyme variants. This can be achieved through site-directed mutagenesis of the allosteric site of the target enzyme.

  • Metabolic Burden: Overexpressing multiple genes and diverting significant carbon flux towards a non-essential product can impose a heavy metabolic burden on the host cell.[2] This can lead to reduced growth rates and lower overall productivity.

    • Solution: Optimize the expression levels of your pathway enzymes using promoters of varying strengths or inducible systems that allow for decoupling of cell growth and product synthesis phases.[7][8] Using a two-stage fermentation process, where cells are first grown to a high density before inducing polymer production, can also be effective.

  • Suboptimal Fermentation Conditions: Factors such as pH, temperature, dissolved oxygen, and nutrient concentrations can significantly impact both cell growth and polymer synthesis.

    • Solution: Systematically optimize your fermentation conditions. This may involve adjusting the pH and temperature during the production phase or implementing a fed-batch strategy to maintain optimal nutrient levels and avoid the accumulation of inhibitory byproducts.

Section 2: Genetic and Plasmid-Related Issues

Question: How does codon usage affect the yield of my polymer?

Answer: The sequence of codons in your gene of interest can significantly impact the expression level of the corresponding enzyme, and therefore, the final polymer yield. Different organisms have different preferences for which synonymous codons they use for each amino acid, which often correlates with the abundance of the corresponding tRNAs.[9][10] If your gene contains a high frequency of codons that are rare in E. coli, it can lead to translational stalling, premature termination of translation, and overall lower protein expression.[11]

Solution: Optimize the codon usage of your target genes to match that of highly expressed genes in E. coli. This can be done using various online tools and gene synthesis services. Codon optimization can lead to more efficient translation and a significant increase in the yield of functional protein.[12][13]

Question: My expression plasmid seems to be unstable or lost during fermentation. What can I do?

Answer: Plasmid instability, where the plasmid is lost from a portion of the cell population, can be a significant problem in longer fermentation runs, leading to a decrease in the overall productive biomass. This can be caused by the metabolic burden of maintaining the plasmid and expressing the recombinant proteins.

Solution:

  • Maintain Antibiotic Selection: Ensure that the appropriate antibiotic is present in your fermentation medium at the correct concentration to select for plasmid-containing cells.

  • Reduce Metabolic Burden: Use a lower copy number plasmid or a weaker promoter to reduce the stress on the host cells.[7][11]

  • Chromosomal Integration: For highly stable production, consider integrating the expression cassette directly into the host chromosome. This eliminates the need for antibiotic selection and prevents plasmid loss.

Section 3: Precursor and Metabolism-Related FAQs

Question: How can I identify if precursor supply is the limiting factor for my polymer synthesis?

Answer: A good indication that precursor supply is limiting is if you observe high expression of your polymerizing enzyme but low polymer yield. You can more directly test this by supplementing the fermentation medium with the suspected limiting precursor (e.g., a specific amino acid or organic acid). If you see a significant increase in polymer yield upon supplementation, it confirms a precursor supply bottleneck. For a more detailed analysis, techniques like metabolic flux analysis can be employed to map the carbon flow through the cell and identify bottlenecks.

Question: What are the key metabolic pathways to engineer for increasing the supply of precursors for branched-chain amino acid (BCAA)-derived polymers?

Answer: To increase the production of polymers derived from BCAAs (L-valine, L-leucine, L-isoleucine), you should focus on enhancing the native BCAA synthesis pathways. Key strategies include:

  • Overexpression of Key Enzymes: Increase the expression of enzymes in the shared pathway, such as acetohydroxyacid synthase (ilvB/N), and in the specific branches leading to each amino acid (e.g., leuA, B, C, D for leucine).[1]

  • Deregulation of Feedback Inhibition: Mutate key enzymes like threonine deaminase (ilvA) and acetolactate synthase (ilvB/N) to make them resistant to feedback inhibition by the final BCAA products.[4][14]

  • Increasing Pyruvate Availability: The synthesis of BCAAs starts from pyruvate. Knocking out pathways that compete for pyruvate, such as those leading to acetate or lactate formation, can increase the pool available for BCAA synthesis.

Question: What are common strategies to increase the supply of precursors for polyhydroxyalkanoate (PHA) synthesis?

Answer: For increasing the yield of PHAs, particularly copolymers like PHBV, the goal is to increase the intracellular pools of acetyl-CoA and propionyl-CoA. Common strategies include:

  • Knocking out Competing Pathways: Deleting genes involved in pathways that consume acetyl-CoA, such as the tricarboxylic acid (TCA) cycle or acetate formation, can redirect carbon flux towards PHA synthesis. Similarly, deleting genes involved in β-oxidation can be beneficial when providing fatty acids as precursors.[15]

  • Engineering Precursor Pathways: To increase the propionyl-CoA pool for PHBV synthesis from unrelated carbon sources like glucose, you can introduce pathways that convert central metabolites into propionyl-CoA.[15]

  • Optimizing Cofactor Balance: The synthesis of PHA precursors is often dependent on the availability of redox cofactors like NADH and NADPH. Engineering the central metabolism to ensure a balanced supply of these cofactors can improve yield.

Quantitative Data on Yield Improvement Strategies

The following tables summarize quantitative data from various studies, demonstrating the impact of different metabolic engineering strategies on the yield of branched polymers.

Table 1: Improvement of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) Yield in Engineered Bacteria

Host OrganismEngineering StrategyCarbon Source(s)Titer (g/L)3HV Fraction (mol%)Fold Increase in Titer/FractionReference
E. coliOverexpression of ilvA from C. glutamicumGlucoseN/A5.09%>10-fold increase in 3HV fraction[15]
E. coliDeletion of propionyl-CoA catabolism pathways (prpC)GlucoseN/AIncreased 3HV fractionQualitative Improvement[15]
Bacillus aryabhattaiOptimized pH (7.0) and Temperature (31°C)Glucose + Propionic Acid2.871.8% of CDMN/A (Optimized Condition)[16]
Halomonas alkalicolaOptimized culture conditions (OFTA & RSM)Galactose + Ammonium Sulfate1.4445.57% of CDM1.1-fold increase in PHA content post-optimization[17]

Table 2: Improvement of Branched-Chain Amino Acid (BCAA) Production as Polymer Precursors

Host OrganismEngineering StrategyTarget BCAATiter (g/L)Yield (g/g glucose)Fold Increase in TiterReference
E. coliInactivation of threonine degradation pathways (Δtdh, ΔltaE, ΔyiaY)L-Isoleucine7.48N/A1.7-fold[14]
E. coliSystems metabolic engineering (pathway enhancement, exporter, precursor pool, cofactor)L-Valine41.200.33N/A (Final Engineered Strain)[1]
E. coliTwo-stage fermentation (aerobic then oxygen-limiting) with cofactor rebalancingL-Valine84.00.41~2-fold increase from aerobic fermentation[1]
E. coliEngineered lipoylation pathways and BCAA pathway enrichmentBranched-Chain Fatty Acids0.181N/AN/A (Final Engineered Strain)[18]

Experimental Protocols

Protocol 1: Construction of a pET Expression Vector for Gene Overexpression

This protocol provides a general workflow for cloning a gene of interest into a pET vector for high-level protein expression in E. coli.

1. Gene Amplification:

  • Design PCR primers to amplify your gene of interest. Include restriction sites in the primers that are compatible with the multiple cloning site (MCS) of your chosen pET vector (e.g., NdeI and XhoI).

  • Perform PCR using a high-fidelity DNA polymerase to amplify the gene from a template (e.g., genomic DNA or a plasmid).

  • Run the PCR product on an agarose gel and purify the DNA band of the correct size.

2. Vector and Insert Digestion:

  • Digest both the purified PCR product and the pET vector with the selected restriction enzymes (e.g., NdeI and XhoI) according to the manufacturer's instructions.

  • Dephosphorylate the digested vector using an alkaline phosphatase to prevent self-ligation.

  • Purify the digested vector and insert using a gel purification or PCR cleanup kit.

3. Ligation:

  • Set up a ligation reaction with the digested vector and insert, typically at a 1:3 or 1:5 molar ratio of vector to insert. Use T4 DNA ligase.

  • Incubate the reaction as recommended by the ligase manufacturer (e.g., 1 hour at room temperature or overnight at 16°C).

4. Transformation:

  • Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α) using heat shock or electroporation.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the pET vector (e.g., ampicillin or kanamycin).

  • Incubate overnight at 37°C.

5. Screening and Verification:

  • Pick several colonies and screen for the correct insert by colony PCR or restriction digestion of miniprepped plasmid DNA.

  • Verify the sequence and orientation of the insert in positive clones by Sanger sequencing.

6. Transformation into Expression Host:

  • Transform the sequence-verified plasmid into an expression host strain, such as BL21(DE3), for protein expression studies.

Protocol 2: High-Density Fed-Batch Fermentation for PHBV Production in Recombinant E. coli

This protocol is adapted for high-yield production of a branched polymer like PHBV, using a two-stage process to separate cell growth from polymer accumulation.[19][20][21]

1. Media and Stock Solution Preparation:

  • Batch Medium (per liter): 20 g Glucose, 5 g Yeast Extract, 1.5 g KH₂PO₄, 4.35 g K₂HPO₄, 0.4 g (NH₄)₂SO₄, 0.12 g MgSO₄·7H₂O, and 1 ml of trace metal solution.

  • Trace Metal Solution (per liter): 5 g NaCl, 1 g ZnSO₄·7H₂O, 4 g MnCl₂·4H₂O, 4.75 g FeCl₃, 0.4 g CuSO₄·5H₂O, 0.58 g H₃BO₃, 0.5 g NaMoO₄·2H₂O, and 8 ml concentrated H₂SO₄.

  • Feed Medium: 500 g/L Glucose, 20 g/L MgSO₄·7H₂O, and 15 ml/L trace metal solution.

  • Precursor Feed: 100 g/L Propionic acid, neutralized to pH 7.0 with NaOH.

2. Inoculum Preparation:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 100 mL of the batch medium in a 1 L flask. Grow at 37°C with shaking until the OD₆₀₀ reaches 4-6.

3. Fermenter Setup and Batch Phase (Growth Phase):

  • Prepare a 2 L fermenter with 1 L of the batch medium. Autoclave and allow to cool.

  • Aseptically add the antibiotic and inoculate with the 100 mL seed culture.

  • Run the fermentation under the following conditions:

    • Temperature: 37°C

    • pH: 7.0 (controlled with NH₄OH)

    • Dissolved Oxygen (DO): Maintained at >30% saturation by controlling agitation (300-800 rpm) and aeration.

  • Continue the batch phase until the initial glucose is depleted, which is typically indicated by a sharp increase in DO.

4. Fed-Batch Phase (Production Phase):

  • Once the initial glucose is consumed, begin the fed-batch phase.

  • Reduce the temperature to 30°C.

  • Start feeding the glucose feed solution at a rate that maintains a low glucose concentration in the fermenter (e.g., using a DO-stat or a pre-determined exponential feed rate).

  • Simultaneously, start feeding the propionic acid solution.

  • Induce gene expression with IPTG (e.g., to a final concentration of 0.1 mM).

  • Continue the fed-batch fermentation for 24-48 hours, monitoring cell density and polymer accumulation.

5. Harvesting:

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with water and then lyophilize for subsequent polymer extraction and quantification.

Protocol 3: Quantification of PHA by Gas Chromatography (GC)

This protocol describes the methanolysis of PHA-containing biomass, followed by GC analysis of the resulting methyl esters.[10][11][14][22][23]

1. Sample Preparation:

  • Weigh 10-20 mg of lyophilized cell biomass into a pressure-resistant glass tube with a screw cap.

2. Methanolysis:

  • Add 2 mL of chloroform to the tube.

  • Add 2 mL of an esterification solution consisting of 3% (v/v) concentrated H₂SO₄ in methanol. Include an internal standard (e.g., benzoic acid) in this solution.

  • Seal the tube tightly and heat at 100°C for 4 hours in a heating block or oven. This process depolymerizes the PHA and converts the monomers into their methyl ester derivatives.

3. Extraction:

  • Cool the tube to room temperature.

  • Add 1 mL of distilled water and vortex vigorously for 1 minute to extract the methyl esters into the chloroform phase.

  • Centrifuge the tube to separate the phases.

4. GC Analysis:

  • Carefully transfer the lower chloroform phase to a GC vial.

  • Inject an aliquot (e.g., 1 µL) into a gas chromatograph equipped with a flame ionization detector (FID).

  • Use a suitable capillary column (e.g., a polar column for separating fatty acid methyl esters).

  • Run a temperature gradient program appropriate for separating the 3-hydroxybutyrate and 3-hydroxyvalerate methyl esters.

  • Quantify the PHA content by comparing the peak areas of the monomers to the internal standard and a standard curve prepared with pure PHA or monomer standards.

Visualizations

Metabolic Pathways and Troubleshooting Workflows

Troubleshooting_Low_Yield Start Low Polymer Yield Observed Check_Expression Is the Polymerizing Enzyme Expressed? Start->Check_Expression Check_Precursor Is Precursor Supply Sufficient? Check_Expression->Check_Precursor Yes Sol_Expression Troubleshoot Protein Expression: - Optimize Codons - Change Promoter/Host - Lower Induction Temp Check_Expression->Sol_Expression No Check_Toxicity Is there evidence of Cell Toxicity or Metabolic Burden? Check_Precursor->Check_Toxicity Yes Sol_Precursor Engineer Precursor Pathway: - Overexpress Key Enzymes - Knock out Competing Pathways Check_Precursor->Sol_Precursor No Check_Feedback Is Feedback Inhibition a Potential Issue? Check_Toxicity->Check_Feedback No Sol_Toxicity Reduce Metabolic Burden: - Use Weaker Promoter - Two-Stage Fermentation - Chromosomal Integration Check_Toxicity->Sol_Toxicity Yes Sol_Feedback Deregulation Strategy: - Use Feedback-Resistant  Enzyme Variants Check_Feedback->Sol_Feedback Yes Success Improved Yield Check_Feedback->Success No Sol_Expression->Success Sol_Precursor->Success Sol_Toxicity->Success Sol_Feedback->Success BCAA_Pathway cluster_leucine Leucine Synthesis Pyruvate Pyruvate IlvBN ilvB, ilvN (Acetohydroxyacid Synthase) Pyruvate->IlvBN Threonine Threonine IlvA ilvA (Threonine Deaminase) Threonine->IlvA IlvA->IlvBN IlvC ilvC (Isomeroreductase) IlvBN->IlvC IlvD ilvD (Dihydroxyacid Dehydratase) IlvC->IlvD IlvE ilvE (Transaminase B) IlvD->IlvE LeuA leuA IlvD->LeuA Isoleucine L-Isoleucine IlvE->Isoleucine Valine L-Valine IlvE->Valine Leucine L-Leucine LeuBCD leuB, leuC, leuD LeuA->LeuBCD LeuBCD->Leucine Isoleucine->IlvA Feedback Inhibition Valine->IlvBN Feedback Inhibition Leucine->LeuA Feedback Inhibition PHBV_Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Propionate Propionate (external) PropionylCoA Propionyl-CoA Propionate->PropionylCoA PhaA phaA (β-Ketothiolase) AcetylCoA->PhaA TCA TCA Cycle & Other Pathways AcetylCoA->TCA PropionylCoA->PhaA AcetoacetylCoA Acetoacetyl-CoA PhaB phaB (Acetoacetyl-CoA Reductase) AcetoacetylCoA->PhaB KetoValerate 3-Ketovaleryl-CoA KetoValerate->PhaB HB_CoA (R)-3-Hydroxybutyryl-CoA PhaC phaC (PHA Synthase) HB_CoA->PhaC HV_CoA (R)-3-Hydroxyvaleryl-CoA HV_CoA->PhaC PhaA->AcetoacetylCoA PhaA->KetoValerate PhaB->HB_CoA PhaB->HV_CoA PHB PHB moiety PhaC->PHB PHV PHV moiety PhaC->PHV PHBV PHBV Polymer PHB->PHBV PHV->PHBV

References

Technical Support Center: Quantitative Analysis of Volatile Fatty Acids (VFAs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the quantitative analysis of Volatile Fatty Acids (VFAs), primarily using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Frequently Asked Questions (FAQs)

Q1: What is the first step in preparing a sample for VFA analysis by GC?

A1: The initial and crucial step is to filter your sample to eliminate any suspended solids. Following filtration, the sample should be acidified to ensure that all VFAs are in their free, undissociated form. It is also highly recommended to use an internal standard for accurate quantification.[1]

Q2: Why is acidification of the sample important before VFA analysis?

A2: Acidification is necessary to convert the VFA salts to their volatile free acid form, which is required for analysis by gas chromatography. This is achieved by lowering the pH of the sample to below the pKa of the VFAs.[1]

Q3: What are common internal standards used in VFA analysis?

A3: Commonly used internal standards for VFA analysis include 2-ethylbutyric acid and crotonic acid.[2][3][4] The choice of internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples.

Q4: Is derivatization necessary for VFA analysis?

A4: While direct injection of aqueous samples is common, derivatization of VFAs to their corresponding methyl esters (FAMEs) can be advantageous. This process reduces the polarity of the VFAs, which helps to minimize peak tailing and improve chromatographic resolution.[5]

Q5: How can I store my samples for VFA analysis?

A5: For short-term storage (up to 7 days), samples can be kept at +4°C. For longer-term storage, it is recommended to freeze the samples at -20°C.[6] Immediate cooling of samples after collection is important to prevent microbial degradation of VFAs.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantitative analysis of VFAs by GC-FID.

Problem 1: Poor Peak Shape (Peak Tailing)

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Reduced peak height and poor resolution between adjacent peaks.

Possible Causes and Solutions:

Possible Cause Solution
Active Sites in the Inlet or Column Perform inlet maintenance: replace the liner, O-ring, and septum. Use a deactivated liner. If the column is old or contaminated, trim the first few centimeters or replace it.
Column Overload Dilute the sample or reduce the injection volume.
Incompatible Solvent Ensure the sample solvent is compatible with the stationary phase of the column.
Improper Column Installation Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut and correct insertion depth into the injector and detector.
Condensation in the Injector Increase the injector temperature, but do not exceed the column's maximum temperature limit.
Problem 2: Inconsistent Retention Times

Symptoms:

  • The time it takes for a specific VFA to elute from the column varies between runs.

Possible Causes and Solutions:

Possible Cause Solution
Leaks in the System Check for leaks at the injector, detector, and gas line connections using an electronic leak detector.
Fluctuations in Carrier Gas Flow Rate Ensure the carrier gas supply is stable and the pressure regulators are functioning correctly.
Oven Temperature Instability Verify the stability and accuracy of the GC oven temperature.
Column Degradation A deteriorating column can lead to shifting retention times. Condition or replace the column if necessary.
Changes in Sample Matrix Significant variations in the sample matrix can affect retention times. Use a consistent sample preparation method.
Problem 3: Baseline Noise or Drift

Symptoms:

  • The baseline on the chromatogram is not flat, showing random noise or a steady upward or downward drift.

Possible Causes and Solutions:

Possible Cause Solution
Contaminated Carrier Gas Use high-purity carrier gas and install or replace gas purifiers.
Column Bleed This occurs when the stationary phase degrades at high temperatures. Condition the column at its maximum operating temperature. If bleed is excessive, the column may need to be replaced.
Contaminated Detector Clean the detector according to the manufacturer's instructions.
Leaks in the System Even small leaks can introduce air and contaminants, leading to a noisy baseline.

Data Presentation

Table 1: Typical GC-FID Parameters for VFA Analysis

This table provides a starting point for developing a GC-FID method for VFA analysis. Parameters may need to be optimized for specific instruments and applications.

Parameter Value
Column FFAP (Free Fatty Acid Phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature Program Initial: 100°C (hold 2 min), Ramp: 8°C/min to 200°C (hold 5 min)
Injector Temperature 250°C
Detector (FID) Temperature 300°C
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Split Ratio 20:1
Table 2: Example Retention Times and Calibration Concentrations for a VFA Standard Mix

The following table shows typical retention times for common VFAs and example concentration levels for preparing calibration standards.[2][7]

Volatile Fatty Acid Retention Time (min) Calibration Standard 1 (mM) Calibration Standard 2 (mM) Calibration Standard 3 (mM)
Acetic Acid~4.542.0073.50105.00
Propionic Acid~6.110.8018.9027.00
Isobutyric Acid~6.72.267.9811.40
Butyric Acid~7.79.0815.8922.70
Isovaleric Acid~8.31.966.869.80
Valeric Acid~9.41.966.869.80

Experimental Protocols

Detailed Methodology for VFA Quantification by GC-FID

This protocol outlines the steps for sample preparation and analysis of VFAs in aqueous samples.

1. Sample Preparation:

  • Collect the aqueous sample. If it contains solids, centrifuge at 10,000 x g for 10 minutes and collect the supernatant.[2]

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial.[2]

  • To a 1 mL aliquot of the filtered sample, add 100 µL of an acidifying solution (e.g., 25% metaphosphoric acid or orthophosphoric acid) to lower the pH.[1][2]

  • Add a known concentration of an internal standard (e.g., 2-ethylbutyric acid).

  • Vortex the sample for 30 seconds to ensure thorough mixing.

  • Transfer the prepared sample to a 2 mL GC autosampler vial.

2. GC-FID Analysis:

  • Set up the GC-FID system with the parameters outlined in Table 1 or an optimized method.

  • Create a calibration curve by preparing a series of VFA standards with known concentrations (see Table 2 for examples) and the same internal standard concentration as the samples.

  • Inject the calibration standards, followed by the prepared samples.

  • Identify the VFA peaks in the sample chromatograms based on their retention times compared to the standards.

  • Quantify the concentration of each VFA in the samples by relating the peak area ratio of the analyte to the internal standard to the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Aqueous Sample Collection Centrifuge Centrifugation (if solids present) Sample->Centrifuge Filter 0.45 µm Filtration Centrifuge->Filter Acidify Acidification & Internal Standard Addition Filter->Acidify Vortex Vortexing Acidify->Vortex Transfer Transfer to GC Vial Vortex->Transfer Inject Inject Prepared Sample Transfer->Inject Calibrate Prepare & Run Calibration Standards Calibrate->Inject Acquire Data Acquisition (Chromatogram) Inject->Acquire Identify Peak Identification (Retention Time) Acquire->Identify Quantify Quantification (Peak Area & Calibration Curve) Identify->Quantify Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckLiner Check Inlet Liner Start->CheckLiner LinerDirty Liner Dirty/Active? CheckLiner->LinerDirty ReplaceLiner Replace Liner & Re-run LinerDirty->ReplaceLiner Yes CheckOverload Check for Column Overload LinerDirty->CheckOverload No ProblemSolved Problem Resolved ReplaceLiner->ProblemSolved DiluteSample Dilute Sample & Re-inject CheckOverload->DiluteSample Possible CheckColumn Check Column Condition CheckOverload->CheckColumn Unlikely DiluteSample->ProblemSolved TrimColumn Trim or Replace Column CheckColumn->TrimColumn Poor FurtherTroubleshooting Consult Instrument Manual CheckColumn->FurtherTroubleshooting Good TrimColumn->ProblemSolved VFA_Quantification_Logic cluster_standards Calibration Standards cluster_sample Unknown Sample Std1 Standard 1 Known [VFA] Known [IS] ResponseRatio Calculate Peak Area Ratio (Analyte/Internal Standard) Std1->ResponseRatio Std2 Standard 2 Known [VFA] Known [IS] Std2->ResponseRatio StdN Standard n Known [VFA] Known [IS] StdN->ResponseRatio Sample Sample Unknown [VFA] Known [IS] Sample->ResponseRatio CalibrationCurve Generate Calibration Curve (Response Ratio vs. [VFA]) ResponseRatio->CalibrationCurve from Standards FinalConc Determine Unknown [VFA] ResponseRatio->FinalConc from Sample CalibrationCurve->FinalConc

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Lipid Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of lipid extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis of lipid extracts?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This interference can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis. In lipidomics, phospholipids are a major contributor to matrix effects, especially in electrospray ionization (ESI).[1] These effects can cause variability and inaccuracy in results.[2]

Q2: What are the common signs of matrix effects in my lipid analysis?

A2: Common signs of matrix effects include:

  • Low and inconsistent signal intensity: This is a classic sign of ion suppression.[1]

  • Poor reproducibility between replicate injections.

  • Inaccurate quantification: The measured concentration of your analyte is not the true concentration.

  • Decreased sensitivity: Difficulty in detecting low-abundance lipids.

  • Peak shape distortion.

  • Shift in retention times. [3]

Q3: How can I detect and quantify matrix effects in my experiment?

A3: Two primary methods are used to assess matrix effects:

  • Post-Extraction Spike Method (Quantitative): This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1][4][5][6] The percentage difference in the signal indicates the extent of the matrix effect.[1][4]

  • Post-Column Infusion Method (Qualitative): This method helps identify at what points in the chromatogram matrix effects are occurring.[6] A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[6]

Troubleshooting Guide

Issue: Low signal intensity and high variability between replicates.

This is a common problem often caused by ion suppression from matrix components, particularly phospholipids in lipid extracts.

Troubleshooting Workflow

Troubleshooting_Matrix_Effects start Start: Low Signal & High Variability quantify_me Quantify Matrix Effect (Post-Extraction Spike) start->quantify_me me_present Matrix Effect > 15%? quantify_me->me_present optimize_sample_prep Optimize Sample Preparation me_present->optimize_sample_prep Yes end_bad Consult Instrument Specialist me_present->end_bad No optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography use_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_is matrix_matched Use Matrix-Matched Calibrants use_is->matrix_matched end_good Problem Resolved matrix_matched->end_good Lipid_Analysis_Workflow sample Biological Sample (e.g., Plasma) extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) sample->extraction cleanup Post-Extraction Cleanup extraction->cleanup ppt Protein Precipitation cleanup->ppt Simple spe Solid-Phase Extraction (SPE) cleanup->spe Moderate/High Purity plr Phospholipid Removal cleanup->plr High Purity (Targeted) lcms LC-MS/MS Analysis ppt->lcms spe->lcms plr->lcms data Data Processing & Analysis lcms->data

References

Technical Support Center: Strategies to Increase the Stability of Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acyl-CoA Thioester Stability. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical strategies to enhance the stability of acyl-CoA thioesters during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of my acyl-CoA thioester samples?

A1: Acyl-CoA thioesters are inherently reactive molecules, making them susceptible to degradation through several pathways:

  • Chemical Hydrolysis: The thioester bond is prone to hydrolysis, a reaction catalyzed by both acidic and basic conditions. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.

  • Enzymatic Degradation: Biological samples often contain thioesterases (acyl-CoA hydrolases), which are enzymes that specifically catalyze the hydrolysis of the thioester bond.[1] These enzymes can rapidly degrade acyl-CoA molecules.

  • Oxidation: Unsaturated acyl-CoA thioesters are susceptible to oxidation, particularly at their double bonds. This can be exacerbated by the presence of reactive oxygen species (ROS) in the experimental system.

  • Transacylation: The acyl group of an acyl-CoA can be transferred to other nucleophilic molecules present in the solution, leading to the formation of new compounds and the loss of the original acyl-CoA.

Q2: What is the optimal pH and temperature for storing my acyl-CoA thioester solutions?

A2: For short-term storage (hours to a few days), it is generally recommended to keep acyl-CoA solutions on ice (0-4°C) and at a slightly acidic pH, ideally between 4.0 and 6.0. More alkaline conditions (pH > 7.0) significantly increase the rate of hydrolysis. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is the best practice to minimize both chemical and enzymatic degradation. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: My acyl-CoA appears to be degrading even when I maintain a low temperature and optimal pH. What else could be the cause?

A3: If you are still observing degradation under these conditions, consider the following possibilities:

  • Enzymatic Activity: Your sample may contain contaminating thioesterases. This is particularly common in cell lysates or tissue extracts. The addition of broad-spectrum thioesterase inhibitors can help mitigate this issue.

  • Purity of Reagents: The water and buffers used to prepare your solutions may contain nucleophiles or metal ions that can catalyze degradation. Using high-purity, nuclease-free water and freshly prepared buffers is recommended.

  • Oxidation: If you are working with unsaturated acyl-CoAs, exposure to air (oxygen) can lead to oxidative degradation. Consider preparing your solutions with degassed buffers and storing them under an inert gas atmosphere (e.g., argon or nitrogen).

  • Adsorption to Surfaces: Acyl-CoAs, especially long-chain species, can adsorb to the surface of plastic labware. Using low-adhesion microcentrifuge tubes or glass vials can help minimize this loss.

Q4: Are there any specific chemical additives I can use to improve the stability of my acyl-CoA solutions?

A4: Yes, several additives can help to stabilize acyl-CoA thioesters:

  • Reducing Agents: For unsaturated acyl-CoAs, the inclusion of a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at low concentrations (e.g., 0.1-1 mM) can help prevent oxidation. However, be aware that high concentrations of some reducing agents can potentially interfere with certain assays.

  • Thioesterase Inhibitors: If enzymatic degradation is suspected, a cocktail of protease and phosphatase inhibitors may also contain inhibitors of some thioesterases. More specific inhibitors, if available for the particular thioesterase, would be more effective.

  • Buffering Agents: Using a buffer with a pKa in the desired acidic range (e.g., citrate or acetate buffer) will provide better pH control and stability compared to using unbuffered water.

Troubleshooting Guides

Issue 1: Rapid Loss of Acyl-CoA Signal in Cell Lysates
Possible Cause Troubleshooting Step
High Thioesterase Activity 1. Prepare cell lysates on ice at all times. 2. Add a commercially available protease and phosphatase inhibitor cocktail, as some of these have broad-spectrum activity that can inhibit certain thioesterases.[2][3][4] 3. If a specific thioesterase is known to be highly active in your system, use a more targeted inhibitor if commercially available.
Adverse pH of Lysis Buffer 1. Ensure your lysis buffer is maintained at a pH between 6.0 and 7.0. 2. Avoid using strongly basic lysis buffers.
Sample Overloading 1. Dilute the cell lysate to reduce the concentration of endogenous enzymes relative to the acyl-CoA substrate.
Issue 2: Inconsistent Results in Acyl-CoA Stability Assays
Possible Cause Troubleshooting Step
Variable Sample Handling 1. Standardize all sample preparation steps, including incubation times and temperatures.[5] 2. Prepare a master mix for your reaction to ensure consistency across all samples.[5]
Repeated Freeze-Thaw Cycles 1. Aliquot stock solutions of acyl-CoAs into single-use volumes to avoid repeated freezing and thawing.
Inconsistent Pipetting 1. Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially the acyl-CoA solution.
Instrument Variability 1. Ensure the HPLC or mass spectrometer is properly calibrated and equilibrated before each run. 2. Run a standard curve with each batch of samples to account for any instrument drift.
Issue 3: Precipitation of Long-Chain Acyl-CoAs in Assay Buffer
Possible Cause Troubleshooting Step
Low Solubility in Aqueous Buffers 1. Long-chain acyl-CoAs have low critical micelle concentrations (CMCs) and can precipitate, especially in the presence of divalent cations.[6] 2. Consider adding a small amount of a non-ionic detergent (e.g., Triton X-100) or an organic solvent (e.g., ethanol or DMSO) to your assay buffer to improve solubility. Be sure to test for any effects of the solvent on your assay.
Interaction with Divalent Cations 1. If your assay buffer contains divalent cations like Mg²⁺ or Ca²⁺, they can form insoluble salts with long-chain acyl-CoAs.[6] 2. If possible, reduce the concentration of divalent cations or include a chelating agent like EDTA if it does not interfere with your experiment.

Data on Acyl-CoA Stability

The stability of acyl-CoA thioesters is highly dependent on the specific acyl chain, pH, temperature, and buffer composition. The following tables provide a summary of available quantitative data to illustrate these effects.

Table 1: Effect of pH on the Half-Life of Acetyl-CoA at 37°C

pHHalf-life (t½)Reference
4.0> 14 days[7]
5.6> 14 days[7]
7.4~18 minutes (in human plasma)[7]
Alkaline pHRapid degradation[7]

Table 2: Stability of Palmitoyl-CoA under Different Conditions

ConditionObservationReference
0.1 M Tris-HCl, pH 7.4, 1 mM Mg²⁺90% precipitation of 100 µM solution[6]
0.05 M Phosphate, pH 7.4, < 4-5 mM Mg²⁺Remains soluble[6]
Dilute solution (lower-molecular-weight form of hydrolase) at 0°C50% loss of activity in 60 minutes[8][9]
Dilute solution with 10 µM palmitoyl-CoA or 20% glycerolRetains full activity[8][9]

Experimental Protocols

Protocol 1: General Workflow for Assessing Acyl-CoA Stability by HPLC

This protocol outlines a general method for monitoring the degradation of an acyl-CoA thioester over time using reverse-phase high-performance liquid chromatography (HPLC).

  • Preparation of Acyl-CoA Stock Solution:

    • Dissolve the acyl-CoA in a suitable buffer at a slightly acidic pH (e.g., 10 mM sodium phosphate, pH 6.0).

    • Determine the concentration of the stock solution spectrophotometrically by measuring the absorbance at 260 nm (using an extinction coefficient of 16,400 M⁻¹cm⁻¹ for the adenine group of CoA).

  • Incubation:

    • Dilute the acyl-CoA stock solution to the desired final concentration in the test buffer(s) at the desired temperature(s).

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately quench the reaction by adding an equal volume of a cold, acidic solution (e.g., 10% trichloroacetic acid or a cold organic solvent like acetonitrile) to precipitate any proteins and stop enzymatic degradation.

    • Centrifuge the quenched sample to pellet any precipitate.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject an appropriate volume onto a C18 reverse-phase HPLC column.[10][11]

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 100 mM potassium phosphate, pH 4.9) and an organic solvent (e.g., acetonitrile or methanol).[12]

    • Monitor the elution of the acyl-CoA and any degradation products by UV detection at 260 nm.[10]

  • Data Analysis:

    • Quantify the peak area of the intact acyl-CoA at each time point.

    • Plot the natural logarithm of the acyl-CoA concentration versus time. The slope of this line will be the negative of the first-order degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: General Workflow for Acyl-CoA Stability Analysis by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific analysis of acyl-CoA stability using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation and Incubation:

    • Follow steps 1 and 2 from the HPLC protocol. It is highly recommended to include an internal standard (e.g., a stable isotope-labeled version of the acyl-CoA of interest or an acyl-CoA with an odd-chain length not present in the sample) at the beginning of the incubation.[13]

  • Extraction:

    • At each time point, extract the acyl-CoAs from the reaction mixture. A common method is to add a cold organic solvent mixture (e.g., acetonitrile:methanol:water) to precipitate proteins and extract the acyl-CoAs.

    • Centrifuge the sample and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[12]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 or similar reverse-phase UPLC/HPLC column.[13][14][15]

    • Use a gradient elution with mobile phases typically containing a volatile salt (e.g., ammonium acetate or ammonium formate) to improve ionization.[13][14]

    • The mass spectrometer should be operated in positive ion mode with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect the parent ion of the acyl-CoA and a characteristic fragment ion.[13][15]

  • Data Analysis:

    • Quantify the peak area of the specific transition for the intact acyl-CoA at each time point, normalized to the internal standard.

    • Calculate the degradation rate constant and half-life as described in the HPLC protocol.

Visualizations

Acyl_CoA_Degradation_Pathways cluster_hydrolysis Chemical Hydrolysis cluster_enzymatic Enzymatic Degradation cluster_oxidation Oxidation AcylCoA Acyl-CoA Thioester Hydrolysis Hydrolysis AcylCoA->Hydrolysis H₂O Enzymatic Thioesterase AcylCoA->Enzymatic H₂O Oxidation Oxidation (for unsaturated acyl-CoAs) AcylCoA->Oxidation O₂ / ROS DegradedProducts Degradation Products (Carboxylic Acid + CoA-SH) Hydrolysis->DegradedProducts AcidBase Acid/Base Catalysis Enzymatic->DegradedProducts Oxidation->DegradedProducts

Caption: Degradation pathways of acyl-CoA thioesters.

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Acyl-CoA in Test Buffer Incubate Incubate at Desired Temperature Prep->Incubate Timepoints Collect Aliquots at Different Time Points Incubate->Timepoints Quench Quench Reaction Timepoints->Quench Analyze Analyze by HPLC or LC-MS/MS Quench->Analyze Data Quantify Peak Area and Calculate Half-Life Analyze->Data

Caption: Experimental workflow for assessing acyl-CoA stability.

References

Technical Support Center: Improving Enzymatic Reaction Efficiency with Branched-Chain Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with enzymes and branched-chain substrates.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, focusing on problems arising from the unique structural properties of branched-chain substrates.

Issue 1: Low or No Enzyme Activity

Question: I am not observing any significant product formation in my enzymatic reaction with a branched-chain substrate. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no activity is a common issue when working with sterically hindered substrates. Here’s a step-by-step troubleshooting approach:

Possible Cause Troubleshooting Steps
Steric Hindrance in the Active Site 1. Substrate Modification: If possible, synthesize a substrate analog with a less bulky branched group to see if activity is restored. This can help confirm if steric hindrance is the primary issue. 2. Enzyme Engineering: If you have the resources, consider site-directed mutagenesis of amino acid residues in the active site to create more space. Replacing bulky residues with smaller ones like glycine or alanine can be effective.[1] 3. Use of a Homologous Enzyme: Investigate if there are homologous enzymes from other organisms that have a larger active site and might better accommodate your substrate.
Incorrect Assay Conditions 1. pH Optimization: The optimal pH for an enzyme can shift with a different substrate. Perform a pH screen (e.g., in 0.5 pH unit increments) to find the optimal pH for your branched-chain substrate. 2. Temperature Optimization: Ensure the reaction is running at the enzyme's optimal temperature. Extreme temperatures can lead to denaturation and loss of activity. 3. Cofactor/Coenzyme Concentration: Confirm that all necessary cofactors or coenzymes are present in saturating concentrations.
Inactive Enzyme 1. Enzyme Storage: Verify that the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.[2][3] 2. Control Reaction: Run a control reaction with a known, simpler substrate for the enzyme to confirm its activity.[3]
Substrate Insolubility 1. Solvent Optimization: If the branched-chain substrate has poor solubility in your aqueous buffer, try adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol). Be sure to run a control to check the effect of the solvent on enzyme activity. 2. Use of Detergents: A low concentration of a non-ionic detergent (e.g., Triton X-100, Tween 20) can sometimes help to solubilize hydrophobic substrates.
Issue 2: High Km and Low kcat/Km Specificity Constant

Question: My enzyme exhibits a very high Michaelis constant (Km) and a low catalytic efficiency (kcat/Km) with my branched-chain substrate compared to its linear counterpart. What does this signify and how can I improve it?

Answer:

A high Km indicates weak binding affinity between the enzyme and the substrate, which is common with bulky branched-chain substrates due to steric hindrance within the active site. The low kcat/Km value confirms that the enzyme is much less efficient at converting the branched-chain substrate into product compared to other substrates.

Here are strategies to address this:

Strategy Description
Enzyme Engineering Modify the enzyme's active site to improve binding affinity for the branched-chain substrate. Techniques like directed evolution or rational design can be employed to introduce mutations that enhance hydrophobic interactions or create a better steric fit.[1]
Substrate Engineering If feasible, modify the substrate to include a functional group that can improve its binding to the active site without interfering with the reaction. This could involve adding a group that can form a hydrogen bond or an ionic interaction with an active site residue.[4]
Reaction Condition Optimization 1. Ionic Strength: Vary the ionic strength of the buffer. Sometimes, altering salt concentrations can influence substrate binding. 2. Additives: The inclusion of certain additives, like polyethylene glycol (PEG) or glycerol, can sometimes alter the enzyme's conformation in a way that favors substrate binding.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a significant problem for enzymatic reactions with branched-chain substrates?

A1: Steric hindrance occurs when the bulky, branched nature of a substrate physically clashes with the amino acid residues of the enzyme's active site. This can prevent the substrate from binding in the correct orientation for catalysis, or it may not be able to access the active site at all. This leads to reduced reaction rates and lower catalytic efficiency.

Q2: How can I quantitatively compare the efficiency of my enzyme with a branched-chain substrate versus a linear substrate?

A2: The most effective way to compare efficiencies is by determining the kinetic parameters Km and kcat for both substrates. The ratio kcat/Km is the specificity constant and provides a direct measure of how efficiently an enzyme converts a substrate to a product. A higher kcat/Km value indicates greater efficiency.

Q3: Are there any specific classes of enzymes that are known to be more effective with branched-chain substrates?

A3: Yes, some enzymes have evolved to handle branched-chain substrates. For example, branched-chain amino acid aminotransferases (BCATs) and branched-chain α-keto acid dehydrogenase complexes (BCKDH) are key enzymes in the catabolism of branched-chain amino acids.[5] Studying the structure and mechanism of these enzymes can provide insights for engineering other enzymes.

Q4: Can I use computational tools to predict if my enzyme will be active with a branched-chain substrate?

A4: Yes, molecular docking simulations can be a valuable tool. You can use a known or predicted 3D structure of your enzyme and computationally "dock" the branched-chain substrate into the active site. This can help you visualize potential steric clashes and predict the binding affinity, giving you an indication of whether the enzyme is likely to be active.

Quantitative Data Presentation

The following table provides a comparison of the kinetic parameters of Horse Liver Alcohol Dehydrogenase (ADH) with a linear alcohol (ethanol) and a more sterically hindered alcohol (cyclohexanol). This illustrates the typical impact of substrate structure on enzyme kinetics.

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1M-1)
Ethanol0.5 - 1.03 - 73,000 - 14,000
Cyclohexanol0.007 - 0.0332 - 501,000,000 - 7,100,000

Note: Data is compiled from various sources and represents a typical range. Actual values can vary with experimental conditions.

This data shows that for this particular enzyme, the bulkier, more complex alcohol has a lower Km (higher affinity) and a higher kcat/Km, making it a more efficient substrate. This is not always the case and is highly dependent on the specific enzyme's active site architecture.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Determining Kinetic Parameters with a Branched-Chain Substrate

This protocol outlines a general method for determining the Km and kcat of an enzyme with a branched-chain substrate that produces a chromogenic product or where the reaction can be coupled to a chromogenic reaction.

Materials:

  • Purified enzyme stock solution of known concentration

  • Branched-chain substrate stock solution

  • Reaction buffer at optimal pH

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer (plate reader or standard)

Procedure:

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the branched-chain substrate in the reaction buffer. A typical range would be from 0.1 to 10 times the expected Km. If the Km is unknown, a broad range of concentrations should be tested.

  • Set up the Reaction:

    • In each well of the microplate or in each cuvette, add the reaction buffer.

    • Add a fixed amount of the enzyme solution to each well/cuvette.

    • Initiate the reaction by adding the varying concentrations of the substrate to each well/cuvette.

  • Measure Absorbance: Immediately place the microplate or cuvette in the spectrophotometer and begin measuring the absorbance of the product at its λmax over time. Record data at regular intervals (e.g., every 15-30 seconds) for a period where the reaction rate is linear.

  • Calculate Initial Velocities (v0): For each substrate concentration, plot absorbance versus time. The initial velocity (v0) is the slope of the linear portion of this curve. Convert the rate from change in absorbance per minute to concentration per minute using the Beer-Lambert law (A = εcl).

  • Determine Km and Vmax: Plot the initial velocities (v0) against the substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software to determine Vmax and Km.

  • Calculate kcat: Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

Protocol 2: Optimizing Reaction Conditions for a Novel Branched-Chain Substrate

This protocol describes a systematic approach to optimize the reaction conditions for an enzyme with a new branched-chain substrate.

1. pH Optimization:

  • Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments) covering a range relevant to the enzyme's known or predicted stability.
  • Set up reactions with a fixed, saturating concentration of the branched-chain substrate and a fixed amount of enzyme in each buffer.
  • Measure the initial reaction velocity for each pH.
  • Plot the activity versus pH to determine the optimal pH.

2. Temperature Optimization:

  • Using the optimal pH determined above, set up reactions at various temperatures (e.g., in 5°C increments).
  • Incubate the reaction mixtures at the respective temperatures and measure the initial velocities.
  • Plot activity versus temperature to find the optimal temperature. Be cautious of enzyme denaturation at higher temperatures.

3. Co-solvent/Additive Screening (if substrate solubility is an issue):

  • Prepare reaction mixtures containing small, incremental percentages (e.g., 1%, 2%, 5%, 10%) of various organic co-solvents (e.g., DMSO, ethanol) or additives (e.g., glycerol, PEG).
  • Include a control reaction with no co-solvent/additive.
  • Measure the enzyme activity in each condition to find a balance between improved substrate solubility and maintained enzyme activity.

Visualizations

Branched-Chain Amino Acid (BCAA) Catabolism Pathway

This diagram illustrates the initial steps in the catabolism of the branched-chain amino acids Leucine, Isoleucine, and Valine. This pathway is crucial in many organisms and highlights enzymes that have evolved to process these specific substrate structures.

BCAA_Catabolism cluster_common_enzymes Key Enzymes cluster_cofactors Co-factors / Co-substrates Leucine Leucine a_KIC alpha-Ketoisocaproate Leucine->a_KIC BCAT Isovaleryl_CoA Isovaleryl_CoA a_KIC->Isovaleryl_CoA BCKDH Glutamate Glutamate Isoleucine Isoleucine a_KMV alpha-Keto-beta-methylvalerate Isoleucine->a_KMV BCAT a_Methylbutyryl_CoA a_Methylbutyryl_CoA a_KMV->a_Methylbutyryl_CoA BCKDH Valine Valine a_KIV alpha-Ketoisovalerate Valine->a_KIV BCAT Isobutyryl_CoA Isobutyryl_CoA a_KIV->Isobutyryl_CoA BCKDH BCAT Branched-Chain Amino Acid Aminotransferase BCKDH Branched-Chain alpha-Keto Acid Dehydrogenase a_KG alpha-Ketoglutarate NAD NAD+ NADH NADH CoA CoA-SH CO2 CO2

Caption: Initial steps of BCAA catabolism.

Troubleshooting Logic Flow for Low Enzyme Activity

This diagram provides a logical workflow for troubleshooting low or no enzymatic activity with a branched-chain substrate.

Troubleshooting_Workflow start Start: Low/No Activity check_enzyme Is the enzyme active? (Run control with simple substrate) start->check_enzyme check_conditions Are reaction conditions optimal? (pH, Temp, Cofactors) check_enzyme->check_conditions Yes inactive_enzyme Troubleshoot Enzyme: - Check storage - Use fresh stock check_enzyme->inactive_enzyme No check_substrate Is the substrate soluble and stable? check_conditions->check_substrate Yes optimize_conditions Optimize Conditions: - pH screen - Temperature gradient check_conditions->optimize_conditions No steric_hindrance Suspect Steric Hindrance check_substrate->steric_hindrance Yes optimize_substrate Troubleshoot Substrate: - Add co-solvents - Check for degradation check_substrate->optimize_substrate No solution Consider Advanced Solutions: - Enzyme Engineering - Substrate Modification steric_hindrance->solution inactive_enzyme->start optimize_conditions->start optimize_substrate->start

Caption: Troubleshooting workflow for low activity.

References

Technical Support Center: HPLC Analysis of Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of fatty acyl-CoAs. This resource provides detailed guides and answers to frequently asked questions (FAQs) to help you resolve common issues, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of fatty acyl-CoAs?

A: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[1][2] Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1 indicates tailing.[2]

This is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult, especially for closely eluting species.[1]

  • Poor Integration: The drawn-out tail makes it challenging for chromatography software to accurately determine the beginning and end of the peak, leading to imprecise and inaccurate area measurements.[1]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can make it difficult to detect low-abundance analytes.

Fatty acyl-CoAs are particularly susceptible to tailing due to their amphipathic nature, possessing a long hydrophobic acyl chain and a polar head group with ionizable phosphate groups. This structure makes them prone to secondary interactions with the stationary phase.

Q2: What are the primary causes of peak tailing for fatty acyl-CoAs?

A: Peak tailing in the analysis of fatty acyl-CoAs can stem from multiple sources, broadly categorized as chemical interactions or physical/instrumental problems.

Chemical Causes:

  • Secondary Silanol Interactions: This is a major cause. Silica-based reversed-phase columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on their surface.[3][4] The polar head group of fatty acyl-CoAs can interact strongly with these active sites through hydrogen bonding or ion-exchange mechanisms, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in tailing.[3][5]

  • Mobile Phase Mismatches: An incorrect mobile phase pH can cause the ionization of silanol groups (at pH > 4) or the analyte itself, leading to strong secondary interactions.[6][7] Insufficient buffer concentration can also fail to maintain a consistent pH on the column surface.[6]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[2][8]

Physical & Instrumental Causes:

  • Column Contamination and Voids: Accumulation of sample matrix components on the column inlet frit or within the column bed can distort the flow path.[2][9][10] A void at the column head, which can form over time, also creates a non-uniform flow path.[10]

  • Extra-Column Volume: Excessive volume from long tubing, large detector cells, or loose fittings can cause band broadening, which is often more pronounced for early eluting peaks.[8][9]

Q3: How does mobile phase pH affect the peak shape of fatty acyl-CoAs?

A: Mobile phase pH is a critical parameter. Fatty acyl-CoAs are acidic molecules, and their charge state, along with the charge state of the stationary phase's residual silanol groups, is pH-dependent.

  • Low pH (e.g., 2.5-3.5): At a low pH, the residual silanol groups on the silica packing are protonated (Si-OH) and thus less likely to interact with the negatively charged phosphate groups of the fatty acyl-CoA.[3][6] This minimizes ionic interactions and significantly reduces peak tailing.

  • High pH (e.g., > 5): At higher pH values, silanol groups become deprotonated and negatively charged (SiO-), creating strong repulsive forces with the analyte and potential for cation-bridging effects if metal ions are present, which can worsen peak shape.[3][5]

Therefore, maintaining a low and consistent mobile phase pH is crucial for achieving symmetrical peaks for acidic compounds like fatty acyl-CoAs.

Q4: When should I use an ion-pairing agent?

A: An ion-pairing agent is used in reversed-phase HPLC to improve the retention and peak shape of ionic or highly polar compounds.[11][12] For fatty acyl-CoAs, which are anionic, a cationic ion-pairing agent (e.g., tetrabutylammonium) can be added to the mobile phase.[13] The agent forms a neutral ion pair with the negatively charged analyte.[11] This neutral complex is more hydrophobic, increasing its retention on the reversed-phase column and masking the ionic interactions that lead to tailing.[11]

Use an ion-pairing agent when optimizing mobile phase pH alone is insufficient to achieve good peak shape or when you need to increase the retention of short-chain fatty acyl-CoAs.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

Follow this step-by-step guide to identify the source of peak tailing. Start with the simplest checks first.

Step 1: Analyze the Chromatogram

  • Do all peaks tail? If yes, the problem is likely related to the instrument or the column itself (e.g., column void, blocked frit, extra-column dead volume).[2]

  • Do only specific peaks tail? If only fatty acyl-CoA peaks (or other polar/ionic analytes) tail, the issue is likely chemical in nature (e.g., secondary silanol interactions, mobile phase pH).[1]

Step 2: Check the Mobile Phase and Method Parameters

  • Verify pH: Remeasure the pH of your mobile phase. An incorrectly prepared buffer is a common source of problems.[2] For fatty acyl-CoAs, the pH should generally be low (e.g., pH 2.5-4.5) to suppress silanol ionization.[6][13]

  • Buffer Strength: Ensure the buffer concentration is adequate (typically 20-50 mM) to control the on-column pH.[6]

  • Sample Overload: Inject a 10-fold dilution of your sample. If the peak shape improves and becomes more symmetrical, you are likely overloading the column.[2][8]

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[10]

Step 3: Evaluate the Column and Guard Column

  • Guard Column: If you are using a guard column, replace it with a new one. A contaminated guard column is a frequent cause of peak shape issues and is an inexpensive first step in troubleshooting.[1][9]

  • Column Contamination: If the problem persists, try flushing the analytical column with a strong solvent (e.g., for a C18 column, flush with isopropanol, then acetonitrile, then return to your mobile phase).[10]

  • Column Age: If the column is old or has been used extensively with complex matrices, it may be permanently damaged. Replace it with a new column of the same type to see if the problem is resolved.[8]

Step 4: Inspect the HPLC Instrument

  • Fittings and Tubing: Check all fittings for tightness to eliminate leaks. Ensure the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize extra-column volume.[6]

  • Detector Settings: Check the detector's data acquisition rate (sampling rate). A rate that is too slow can cause peak distortion.

G A Observe Peak Tailing B Are ALL peaks tailing? A->B C System/Flow Path Issue B->C  Yes H Chemical/Method Issue B->H  No (Specific Peaks) D Check for column void/ contamination C->D E Check for extra-column dead volume (fittings, tubing) C->E F Replace guard column D->F G Flush or replace analytical column D->G I Is sample overloaded? H->I J Reduce sample concentration I->J Yes K Mobile Phase/Analyte Interaction Issue I->K No L Verify mobile phase pH (aim for pH < 4) K->L M Increase buffer strength (20-50 mM) K->M N Consider adding ion-pairing agent K->N O Use end-capped column or different stationary phase K->O

Guide 2: Mitigating Silanol Interactions

Secondary interactions with residual silanol groups are the most common chemical cause of peak tailing for fatty acyl-CoAs.

G cluster_0 Silica Stationary Phase cluster_1 Analyte Elution surface Si-O-Si C18 { C18 Chain | Hydrophobic Interaction} Silanol { Si-OH | Secondary Interaction Site (Acidic)} Analyte_Normal Fatty Acyl-CoA (Normal Elution) Analyte_Normal->C18:f0 Primary Interaction Analyte_Tailing Fatty Acyl-CoA (Delayed Elution) Analyte_Tailing->Silanol:f0 Undesirable Secondary Interaction (Causes Tailing)

Solutions:

  • Mobile Phase pH Adjustment: Lower the mobile phase pH to 2.5-3.5 using an acid like formic acid or trifluoroacetic acid (TFA).[3][6] This protonates the silanol groups, neutralizing them and minimizing unwanted ionic interactions.

  • Use of an End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilane) to make them inert.[3][5] Ensure you are using a high-quality, end-capped column.

  • Increase Mobile Phase Ionic Strength: Increasing the concentration of the buffer salts in the mobile phase can help shield the active silanol sites.[6]

  • Choose an Alternative Stationary Phase: If tailing persists, consider a column with a different base material, such as a hybrid silica or a polymer-based column, which has fewer or no exposed silanol groups.[5]

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor (Tf)

This table illustrates the typical effect of mobile phase pH on the peak shape of an acidic analyte like a fatty acyl-CoA on a standard C18 silica column. Lowering the pH significantly improves peak symmetry.

Mobile Phase pHTailing Factor (Tf)Peak ShapeRationale
6.52.1Severe TailingSilanol groups (pKa ~3.8-4.2) are ionized (SiO-), leading to strong secondary interactions.[5]
4.51.6Moderate TailingA significant portion of silanol groups are still ionized.
3.51.2Minor TailingMost silanol groups are protonated (Si-OH), reducing ionic interactions.[3][6]
2.81.05SymmetricalSilanol activity is effectively suppressed, leading to near-ideal peak shape.[6]
Table 2: Comparison of Mobile Phase Additives to Improve Peak Shape
AdditiveTypical ConcentrationMechanism of ActionAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Acidifier & weak ion-pairing agent.Excellent for protonating silanols; volatile and suitable for LC-MS.Can cause ion suppression in mass spectrometry.
Formic Acid 0.1 - 0.2%Acidifier.Volatile and excellent for LC-MS applications.[14]Less effective at masking silanol interactions than TFA.
Tetrabutylammonium (TBA) salts 5 - 10 mMCationic ion-pairing agent.[13]Forms a neutral ion-pair with the analyte, improving retention and peak shape.[11]Non-volatile, not suitable for LC-MS; can be difficult to flush from the column.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a method for cleaning up and concentrating fatty acyl-CoAs from tissue or cell homogenates, which helps reduce column contamination.[15]

  • Sample Homogenization: Homogenize the cell or tissue sample in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 6.7) mixed with an organic solvent like acetonitrile/isopropanol.[15]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol, followed by 3 mL of the homogenization buffer to equilibrate the stationary phase.[15]

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 3 mL of a high-aqueous buffer (e.g., 0.1 M potassium phosphate) to remove salts and highly polar interfering substances. Follow with a wash of 3 mL of 20% methanol in water to remove less polar interferences.[15]

  • Elution: Elute the fatty acyl-CoAs from the cartridge using 2 mL of a high-percentage organic solvent, such as 80-100% methanol or acetonitrile.[15]

  • Solvent Evaporation & Reconstitution: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent suitable for HPLC analysis, preferably the initial mobile phase.[15]

Protocol 2: General HPLC Method for Fatty Acyl-CoA Analysis

This protocol describes a general reversed-phase HPLC method with UV detection suitable for separating a range of fatty acyl-CoAs.[15][16]

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV detector.

  • Column: A high-quality, end-capped C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

  • Guard Column: A C18 guard column with the same packing material.

  • Mobile Phase A: 75 mM KH₂PO₄, adjusted to pH 4.9.[16]

  • Mobile Phase B: Acetonitrile.[15][16]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 35 °C.[16]

  • Detection: UV absorbance at 260 nm (for the adenine base of CoA).[16]

  • Injection Volume: 10 - 20 µL.

Gradient Elution Program: A typical gradient starts with a lower percentage of Mobile Phase B (e.g., 30-40%) and ramps up to a high percentage (e.g., 80-90%) to elute the more hydrophobic long-chain fatty acyl-CoAs. The exact gradient will need to be optimized for the specific analytes of interest.[15][16]

G cluster_0 Mobile Phase cluster_1 Stationary Phase (C18) MP Fatty Acyl-CoA (Anionic)| Ion-Pairing Agent (Cationic, e.g., TBA+) MP:f0->MP:f1 Forms Neutral Ion-Pair Complex SP Hydrophobic C18 Chains MP->SP Stronger Hydrophobic Interaction Result Improved Retention & Symmetrical Peak SP->Result

References

Technical Support Center: Validation of Analytical Methods for Novel Lipid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting tips and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for novel lipid metabolites, particularly using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the core validation parameters I need to assess for a quantitative lipidomics method?

A1: A complete validation assesses several characteristics to ensure the method is reliable and suitable for its intended purpose.[1] According to guidelines from bodies like the ICH, these include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]

Q2: What is the "matrix effect," and why is it a significant problem in lipid analysis?

A2: The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency caused by co-eluting, undetected components from the sample matrix.[3] This is a major issue in lipidomics because it can compromise the accuracy, precision, and sensitivity of the analysis.[3] Phospholipids are often a major contributor to matrix effects in electrospray ionization (ESI).[3]

Q3: How do I select an appropriate internal standard (IS) for a novel lipid metabolite?

A3: Selecting an IS for a novel analyte where no stable isotope-labeled version exists is challenging. The ideal IS should be structurally and chemically similar to the analyte to mimic its behavior during extraction and ionization.[4] Key considerations include:

  • Structural Similarity: Choose an IS from the same lipid class with a similar acyl chain length and degree of saturation.

  • Co-elution: The IS should ideally co-elute with the analyte to experience the same matrix effects.[5]

  • Mass Spectrometric Resolution: The IS and analyte must be clearly distinguishable by the mass spectrometer.[5]

  • Commercial Availability: The IS should be available in high purity.[5] For a truly novel class, multiple internal standards representing different lipid classes may be necessary to correct for differential fragmentation and ionization behavior.[4]

Q4: My method shows good results with pure standards, but fails with biological samples. What should I check?

A4: This is a classic sign of matrix effects or issues with sample preparation. It is not sufficient to evaluate reproducibility and accuracy with standard mixtures alone.[6] First, assess the matrix effect using a post-extraction spike experiment.[3] Then, re-evaluate your sample preparation protocol. Inefficient extraction, sample loss, or the introduction of interferences can all degrade method performance.[5] Consider optimizing the extraction solvent system or using a solid-phase extraction (SPE) cleanup step.[3]

Troubleshooting Guides

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: High Matrix Effect Leading to Poor Accuracy and Reproducibility
  • Symptoms: You observe significant signal suppression or enhancement when comparing analyte response in a pure solvent versus a matrix extract. Inter- and intra-day precision and accuracy values are outside acceptable limits (typically >15% RSD and >15% deviation from nominal).

  • Root Causes: Co-elution of matrix components (e.g., phospholipids, salts) that interfere with the ionization of the target analyte.

  • Solutions:

    • Optimize Chromatography: Adjust the LC gradient to better separate the analyte from interfering compounds.[3] Using a different column chemistry (e.g., C30 instead of C18 for separating isomers) or switching from reversed-phase to hydrophilic interaction chromatography (HILIC) can also be effective.[7][8]

    • Dilute the Sample: A simple first step is to dilute the sample extract. This reduces the concentration of interfering matrix components, though it requires that the analyte concentration remains above the limit of detection.[3]

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) can effectively remove interfering classes of compounds.[3] Alternatively, methods like HybridSPE specifically target the removal of phospholipids.

    • Change Ionization Source/Mode: If using ESI, which is prone to matrix effects, consider Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible for certain non-polar lipids.[8]

Problem 2: Poor or Inconsistent Analyte Recovery
  • Symptoms: The amount of analyte measured in your final extract is low or highly variable, as determined by comparing a pre-extraction spike to a post-extraction spike.

  • Root Causes: Inefficient lipid extraction, analyte degradation, or irreversible binding to labware.

  • Solutions:

    • Re-evaluate Extraction Method: No single extraction method is optimal for all lipids.[9] The choice depends on the polarity of your novel metabolite. Common methods include Folch (chloroform/methanol), Bligh & Dyer, or Matyash (MTBE/methanol).[8][9] For a broad range of lipids, the Folch method is often effective.[9]

    • Prevent Oxidation: Lipids with double bonds are prone to oxidation. Flush samples with argon or nitrogen gas at each step and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.[10][11]

    • Optimize Homogenization: Ensure complete tissue or cell disruption. Use a handheld homogenizer and consider freeze-thaw cycles to break cell membranes effectively.[10]

    • Use Proper Labware: Use glass vials and avoid plasticware where lipids can adsorb. Silanized glass can further reduce binding.

Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
  • Symptoms: Chromatographic peaks for the analyte are not symmetrical, which complicates integration and reduces accuracy.

  • Root Causes: Column overload, interaction with active sites on the column, or a mismatch between the sample solvent and the mobile phase.[12]

  • Solutions:

    • Check Sample Solvent: The sample solvent should be weaker than the initial mobile phase. Injecting a sample in a strong solvent (e.g., pure methanol in a highly aqueous mobile phase) can cause peak distortion.[12] Reconstitute the dried extract in a solvent that matches the initial mobile phase conditions.

    • Reduce Injection Volume/Concentration: Injecting too much analyte can overload the column, leading to fronting or broadened peaks. Reduce the amount injected.

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components that can cause peak shape issues over time.[12]

    • Adjust Mobile Phase pH: For lipids with ionizable groups, the mobile phase pH can significantly impact peak shape. Adjust the pH to ensure the analyte is in a single ionic state.

Data Presentation: Validation Parameter Acceptance Criteria

Quantitative data from a method validation study should be summarized clearly. Below are typical acceptance criteria based on regulatory guidance.[2][13]

Parameter Acceptance Criteria Typical Number of Replicates
Linearity Correlation Coefficient (r²) ≥ 0.995-6 concentration levels
Accuracy Within ±15% of nominal value (±20% at LLOQ)5 replicates per concentration (at least 3 levels)
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)5 replicates per concentration (at least 3 levels)
Selectivity No significant interfering peaks at the retention time of the analyte in blank matrix≥ 6 lots of blank matrix
Recovery Consistent, precise, and reproducible (no absolute value required, but should be >50% and consistent)3 concentration levels (low, mid, high)

Experimental Protocols

Protocol 1: General Lipid Extraction from Plasma (Folch Method)

This protocol is a starting point and should be optimized for your specific novel metabolite.

  • Sample Preparation: Thaw 50 µL of plasma on ice.

  • Internal Standard Spiking: Add 10 µL of your internal standard working solution to the plasma. Vortex briefly.

  • Solvent Addition: Add 2 mL of a chilled 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.[11]

  • Homogenization: Vortex vigorously for 2 minutes. The solution should appear as a single phase.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution (or LC-MS grade water). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.[14]

  • Collection: Carefully collect the lower organic layer (chloroform phase) using a glass Pasteur pipette and transfer to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of a solvent compatible with your LC mobile phase (e.g., 90:10 methanol:isopropanol). Vortex and transfer to an LC vial.

Protocol 2: Assessment of Matrix Effect (Post-Extraction Spike)

This protocol quantitatively determines the degree of ion suppression or enhancement.[3]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.

    • Set B (Blank Matrix): Process 6 different lots of blank biological matrix through the entire extraction protocol.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike the analyte and IS into the final dried extract before reconstitution.[3]

  • Analysis: Analyze all samples by LC-MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • The Relative Standard Deviation (RSD) across the different matrix lots should be <15%.

Visualizations

Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation Dev1 Sample Prep (Extraction, Cleanup) Dev2 LC Separation (Column, Mobile Phase) Dev1->Dev2 Dev3 MS Detection (Ionization, Transitions) Dev2->Dev3 Val1 Specificity & Selectivity Dev3->Val1 Finalize Protocol Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LLOQ & LOD Val3->Val4 Val5 Stability Val4->Val5 Routine Routine Sample Analysis Val5->Routine Method Qualified

Caption: A typical workflow for analytical method development and validation.

Matrix_Effect_Troubleshooting Start Poor Accuracy or High Variability in Matrix Check1 Assess Matrix Effect (Post-Spike Experiment) Start->Check1 Result1 Significant Suppression or Enhancement Observed? Check1->Result1 Action1 Dilute Sample Extract & Re-analyze Result1->Action1 Yes End_OK Problem Resolved Result1->End_OK No Check2 Is Analyte Signal Above LLOQ? Action1->Check2 Action2 Optimize Chromatography (e.g., Modify Gradient) Check2->Action2 No Check2->End_OK Yes Action3 Improve Sample Cleanup (e.g., SPE, Phospholipid Removal) Action2->Action3 End_Fail Further Method Development Needed Action3->End_Fail

Caption: Troubleshooting flowchart for addressing suspected matrix effects.

Signaling_Pathway Receptor GPCR Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Novel_Lipid Novel Lipid Metabolite 'L-X' DAG->Novel_Lipid Metabolized by Novel Enzyme 'E1' PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Inflammation) Novel_Lipid->Response Modulates PKC->Response Phosphorylates Targets

Caption: Hypothetical signaling pathway involving a novel lipid metabolite.

References

Validation & Comparative

A Comparative Guide to the Structure and Function of 13-Methyltetradecanoyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 13-methyltetradecanoyl-CoA and its derivatives with alternative fatty acyl-CoA molecules. The information presented herein is supported by experimental data from peer-reviewed literature, offering insights into the structural nuances, biological activities, and analytical methodologies for these compounds. This document aims to assist researchers in selecting the appropriate molecules for their studies in areas such as metabolic regulation and drug discovery.

Structural Confirmation and Physicochemical Properties

13-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-CoA. Its structure consists of a 14-carbon fatty acid (tetradecanoic acid) with a methyl group at the 13th carbon, linked to a coenzyme A (CoA) molecule via a thioester bond. This methyl branch significantly influences its physical and chemical properties compared to its straight-chain counterpart, myristoyl-CoA.

For comparison, the table below summarizes the calculated physicochemical properties of myristoyl-CoA, the straight-chain analogue of 13-methyltetradecanoyl-CoA.

PropertyMyristoyl-CoASource
Molecular Formula C35H62N7O17P3S[1]
Molecular Weight 977.9 g/mol [1]
logP 1.84[2]
Water Solubility 2.21 mg/mL[2]
pKa (Strongest Acidic) 0.83[2]
pKa (Strongest Basic) 4.89[2]

Comparative Biological Activity: Focus on PPARα Activation

Branched-chain fatty acyl-CoAs are known to be potent ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha subtype (PPARα), which is a key regulator of lipid metabolism. The activation of PPARα by these molecules leads to the transcriptional regulation of genes involved in fatty acid oxidation.

While direct quantitative data on the binding affinity of 13-methyltetradecanoyl-CoA to PPARα is not currently available, studies on other branched-chain fatty acyl-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, provide valuable comparative insights.

LigandKd (nM) for PPARαSource
Phytanoyl-CoA ~11[3]
Pristanoyl-CoA ~12[3]
Myristoyl-CoA High affinity (exact Kd not specified)[3]

These data suggest that branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα. It is plausible that 13-methyltetradecanoyl-CoA also exhibits high-affinity binding to PPARα, a hypothesis that can be tested using the experimental protocols outlined below.

Experimental Protocols

Synthesis of 13-Methyltetradecanoyl-CoA

The synthesis of 13-methyltetradecanoyl-CoA can be achieved in a two-step process:

  • Activation to 13-Methyltetradecanoyl-CoA: The synthesized fatty acid can then be activated to its CoA ester using an acyl-CoA synthetase enzyme.

General Chemo-Enzymatic Synthesis of Acyl-CoA Esters:

A general method for the synthesis of acyl-CoA esters involves the following steps:

  • Activation of the Carboxylic Acid: The carboxylic acid (e.g., 13-methyltetradecanoic acid) is activated, for example, with 1,1'-carbonyldiimidazole (CDI).

  • Thioesterification with Coenzyme A: The activated acid is then reacted with the free thiol of coenzyme A to form the thioester bond.

  • Purification: The resulting acyl-CoA is purified, typically using high-performance liquid chromatography (HPLC).

Analysis of 13-Methyltetradecanoyl-CoA and its Derivatives by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA derivatives in biological samples.

Sample Preparation:

  • Extraction: Acyl-CoAs are extracted from tissues or cells using a solvent mixture, typically containing an organic solvent (e.g., acetonitrile) and an acidic buffer to precipitate proteins and preserve the acyl-CoA esters.

  • Internal Standard: An appropriate internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample, should be added at the beginning of the extraction to correct for variations in extraction efficiency and instrument response.

LC-MS/MS Analysis:

  • Chromatography: Separation of different acyl-CoA species is achieved using reversed-phase HPLC. A C18 column is commonly used with a gradient elution of an aqueous mobile phase (containing an ion-pairing agent like triethylamine or a volatile buffer like ammonium acetate) and an organic mobile phase (e.g., acetonitrile or methanol).

  • Mass Spectrometry: The eluting acyl-CoAs are detected using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Quantification is typically performed using selected reaction monitoring (SRM), where a specific precursor ion (the molecular ion of the acyl-CoA) is selected and fragmented, and a specific product ion is monitored.

PPARα Binding Assay

The binding affinity of 13-methyltetradecanoyl-CoA to PPARα can be determined using a competitive binding assay.

  • Principle: A fluorescently labeled known PPARα ligand is incubated with the PPARα ligand-binding domain (LBD). The unlabeled test compound (13-methyltetradecanoyl-CoA) is then added at increasing concentrations. The displacement of the fluorescent ligand by the test compound is measured as a decrease in fluorescence polarization or fluorescence resonance energy transfer (FRET).

  • Procedure:

    • Incubate a constant concentration of the PPARα LBD and the fluorescent ligand.

    • Add increasing concentrations of 13-methyltetradecanoyl-CoA.

    • Measure the fluorescence signal after reaching equilibrium.

    • Plot the decrease in signal against the concentration of the test compound to determine the IC50 value.

    • Calculate the dissociation constant (Kd) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of PPARα Activation

PPARa_Activation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid BCFA_cyt Branched-Chain Fatty Acid BCFA->BCFA_cyt Transport ACSL Acyl-CoA Synthetase BCFA_cyt->ACSL BCFA_CoA Branched-Chain Fatty Acyl-CoA ACSL->BCFA_CoA Activation PPARa PPARα BCFA_CoA->PPARa Binding & Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding TargetGenes Target Gene Expression PPRE->TargetGenes Transcription MetabolicEffects Increased Fatty Acid Oxidation TargetGenes->MetabolicEffects

Caption: PPARα activation by branched-chain fatty acyl-CoAs.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction (Organic Solvent & Buffer) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Reversed-Phase) Supernatant->LC MSMS Tandem Mass Spectrometry (ESI+, SRM) LC->MSMS DataAnalysis Data Analysis (Quantification) MSMS->DataAnalysis Result Acyl-CoA Concentrations DataAnalysis->Result

Caption: Workflow for the analysis of acyl-CoAs by LC-MS/MS.

Conclusion

13-Methyltetradecanoyl-CoA represents an important class of branched-chain fatty acyl-CoAs with potential roles in metabolic regulation through pathways such as PPARα activation. While direct experimental data for this specific molecule is limited, this guide provides a framework for its comparison with other relevant fatty acyl-CoAs based on available literature. The detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary quantitative data to further elucidate the structure-function relationship of 13-methyltetradecanoyl-CoA and its derivatives. This will be crucial for advancing our understanding of lipid metabolism and for the development of novel therapeutic strategies targeting metabolic diseases.

References

The Validation of 13-Methyltetradecanoyl-CoA as a Bacterial Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and quantification of specific microorganisms are critical in diverse fields, from clinical diagnostics to environmental monitoring and drug development. Cellular fatty acid analysis has long been a cornerstone of bacterial chemotaxonomy. This guide provides a comprehensive comparison of 13-methyltetradecanoyl-CoA and its corresponding fatty acid, 13-methyltetradecanoic acid (iso-C15:0), as a specific bacterial biomarker, alongside other key fatty acid markers. We present supporting experimental data, detailed protocols for analysis, and visualizations to clarify complex biological and experimental workflows.

Introduction to Fatty Acids as Bacterial Biomarkers

Bacterial cell membranes are composed of a unique profile of fatty acids that can serve as a chemical fingerprint to identify or differentiate between species. Branched-chain fatty acids (BCFAs), in particular, are characteristic of bacteria and are less common in other organisms.[1][2] These include iso-fatty acids, with a methyl branch on the penultimate carbon, and anteiso-fatty acids, with a methyl branch on the antepenultimate carbon.

The user's query specifically mentions 13-methyltetradecanoyl-CoA. It is important to note that acyl-CoAs are intracellular intermediates in fatty acid metabolism and are present at much lower concentrations than the fatty acids that are incorporated into cellular lipids.[3] While methods for acyl-CoA analysis exist, the more stable and abundant fatty acids within the cell membrane and lipids are typically used for biomarker purposes. Therefore, this guide will focus on the validation of 13-methyltetradecanoic acid (iso-C15:0) as a proxy for its CoA counterpart, and compare it with other relevant fatty acid biomarkers.

Comparison of Key Bacterial Fatty Acid Biomarkers

The following table summarizes the quantitative data on the relative abundance of 13-methyltetradecanoic acid (iso-C15:0) and other common bacterial fatty acid biomarkers in selected bacterial species. The data is compiled from various studies employing Gas Chromatography-Mass Spectrometry (GC-MS) for fatty acid methyl ester (FAME) analysis.

Biomarker (Fatty Acid)Chemical StructureKey Bacterial AssociationsTypical Relative Abundance (%)Specificity & Notes
13-Methyltetradecanoic acid (iso-C15:0) CH3-CH(CH3)-(CH2)10-COOHStenotrophomonas maltophilia , Bacillus spp. 45.4% in Bacillus megaterium, predominant in S. maltophilia[4][5]High abundance in specific genera makes it a strong candidate biomarker.
12-Methyltetranoic acid (anteiso-C15:0)CH3-CH2-CH(CH3)-(CH2)9-COOHListeria monocytogenes , Bacillus spp. , Streptomyces spp.19.45% in Bacillus megaterium, increases at lower growth temperatures in L. monocytogenes[4][6]Often found in conjunction with iso-C15:0. The ratio of iso to anteiso can be informative.
Pentadecanoic acid (C15:0)CH3-(CH2)13-COOHGeneral bacterial marker, also associated with dairy intake and gut microbiome.Variable, generally lower than branched-chain counterparts in specific bacteria.Less specific than branched-chain fatty acids for a particular bacterial species.
15-Methylhexadecanoic acid (iso-C17:0)CH3-CH(CH3)-(CH2)12-COOHBacillus spp. Major fatty acid in Bacillus cereus[4]Useful for differentiating within the Bacillus genus.
14-Methylhexadecanoic acid (anteiso-C17:0)CH3-CH2-CH(CH3)-(CH2)11-COOHListeria monocytogenes , Streptomyces spp.Major fatty acid in L. monocytogenes at 37°C.[6]Important for low-temperature adaptation in some bacteria.
Heptadecanoic acid (C17:0)CH3-(CH2)15-COOHGeneral bacterial marker.Variable.Similar to C15:0, it is a general marker and less specific.

Experimental Protocols

Accurate quantification of fatty acid biomarkers is paramount for their validation and use. The following are detailed methodologies for the analysis of bacterial fatty acids and acyl-CoAs.

Protocol 1: Extraction and GC-MS Analysis of Bacterial Fatty Acid Methyl Esters (FAMEs)

This protocol is adapted from established methods for the analysis of total cellular fatty acids.[7][8][9]

1. Sample Preparation (Cell Harvesting):

  • Culture bacteria under standardized conditions (e.g., Trypticase Soy Broth Agar at a specific temperature) as fatty acid profiles can be influenced by growth conditions.[10][11]
  • Harvest approximately 10-40 mg of wet biomass from a late-log or stationary phase culture.

2. Saponification (Liberation of Fatty Acids):

  • Add 1 mL of saponification reagent (15% w/v NaOH in 50% v/v methanol) to the cell pellet.
  • Vortex and heat in a boiling water bath (100°C) for 30 minutes.

3. Methylation (Derivatization for GC Analysis):

  • Cool the tubes and add 2 mL of methylation reagent (6N HCl in 50% v/v methanol).
  • Vortex and heat at 80°C for 10 minutes.

4. Extraction:

  • Rapidly cool the tubes and add 1.25 mL of extraction solvent (6:1 v/v hexane:methyl tert-butyl ether).
  • Mix on a rotator for 10 minutes.
  • Centrifuge to separate phases and transfer the organic (upper) phase containing the FAMEs to a clean vial.

5. Base Wash:

  • Add 3 mL of 1.2% w/v NaOH solution to the extracted FAMEs.
  • Mix for 5 minutes and transfer the organic phase to a final vial for analysis.

6. GC-MS Analysis:

  • Inject 1-2 µL of the FAME extract onto a gas chromatograph equipped with a mass spectrometer (GC-MS).
  • Use a suitable capillary column (e.g., HP-Ultra 2).
  • The temperature program typically starts at around 170°C and ramps up to 310°C.
  • Identify FAMEs by comparing their mass spectra and retention times to a known standard mixture.[10]

Protocol 2: LC-MS/MS Analysis of 13-Methyltetradecanoyl-CoA

This protocol is a more specialized and complex method for the direct analysis of acyl-CoA molecules from bacterial cultures, adapted from existing methodologies.[3][12][13][14][15]

1. Quenching and Extraction:

  • Rapidly quench metabolic activity by mixing the bacterial culture with cold methanol (-20°C).
  • Centrifuge to pellet the cells and extract the pellet with a cold extraction solvent (e.g., 2.5% 5-sulfosalicylic acid).

2. Sample Cleanup (Optional but Recommended):

  • For complex matrices, solid-phase extraction (SPE) can be used to remove interfering substances. However, this may lead to the loss of some analytes.[12]

3. LC-MS/MS Analysis:

  • Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
  • Separate the acyl-CoAs on a reverse-phase column.
  • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
  • Quantify using selected reaction monitoring (SRM) by monitoring specific precursor and product ion transitions for 13-methyltetradecanoyl-CoA and other target acyl-CoAs.

Visualizing Workflows and Relationships

To better illustrate the concepts and procedures discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_fame_prep FAME Preparation cluster_analysis Analysis cluster_output Output bacterial_culture Bacterial Culture cell_harvesting Cell Harvesting bacterial_culture->cell_harvesting saponification Saponification cell_harvesting->saponification methylation Methylation saponification->methylation extraction Extraction methylation->extraction base_wash Base Wash extraction->base_wash gc_ms GC-MS Analysis base_wash->gc_ms data_analysis Data Analysis gc_ms->data_analysis fatty_acid_profile Fatty Acid Profile data_analysis->fatty_acid_profile

Caption: Workflow for the analysis of bacterial fatty acid methyl esters (FAMEs) by GC-MS.

fatty_acid_biomarkers cluster_synthesis Fatty Acid Synthesis isobutyryl_coa Isobutyryl-CoA fas Fatty Acid Synthase (FAS) isobutyryl_coa->fas isovaleryl_coa Isovaleryl-CoA isovaleryl_coa->fas methylbutyryl_coa 2-Methylbutyryl-CoA methylbutyryl_coa->fas iso_even iso-even chain FAs fas->iso_even iso_odd iso-odd chain FAs (e.g., iso-C15:0) fas->iso_odd anteiso_odd anteiso-odd chain FAs (e.g., anteiso-C15:0) fas->anteiso_odd

Caption: Biosynthesis of iso- and anteiso-fatty acid biomarkers in bacteria.

Conclusion

13-methyltetradecanoic acid (iso-C15:0) stands as a robust biomarker for specific bacteria, notably Stenotrophomonas maltophilia and various Bacillus species, due to its high relative abundance in these organisms. While the direct measurement of its acyl-CoA precursor is feasible with advanced LC-MS/MS techniques, the analysis of the total cellular fatty acid as a methyl ester by GC-MS is a more common, validated, and high-throughput approach for bacterial identification and characterization. For definitive identification, it is recommended to analyze a full profile of fatty acids, including other branched-chain and odd-chain markers, as the ratios and presence of multiple biomarkers provide a more specific fingerprint than a single compound. The protocols and comparative data provided in this guide offer a solid foundation for researchers to employ fatty acid analysis in their work.

References

A Researcher's Guide to Comparative Metabolomics of Fatty Acid Synthesis Mutants

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of metabolic shifts between wild-type and mutant strains with genetic alterations in fatty acid synthesis pathways. Tailored for researchers, scientists, and drug development professionals, it provides a synthesis of quantitative data from key studies, detailed experimental protocols, and visual diagrams of the underlying biochemical and experimental processes.

Comparative Metabolomic Profiles: Wild-Type vs. Mutant

Mutations in fatty acid synthesis (FAS) genes induce significant metabolic reprogramming. The following tables summarize quantitative data from studies on various model organisms, highlighting the impact of specific genetic alterations on lipid and metabolite profiles.

Case Study 1: Acyl-ACP Thioesterase (FaTA) Mutant in Arabidopsis thaliana

Acyl-ACP thioesterases are crucial for terminating fatty acid elongation in plant plastids.[1] A double mutant (fata1 fata2) with reduced expression of FaTA in Arabidopsis thaliana exhibits notable changes in seed oil content and composition.[1]

Table 1: Seed Oil Content in Wild-Type vs. fata1 fata2 Mutant [1]

ParameterWild-Typefata1 fata2 MutantPercentage Change
Triacylglycerol (TAG) Content (µ g/100 seeds)~180~150~17% decrease
Diacylglycerol (DAG) ContentNo significant differenceNo significant difference-

Table 2: Fatty Acid Composition of Seed Oil (mol %) in Wild-Type vs. fata1 fata2 Mutant [1]

Fatty AcidWild-Type (mol %)fata1 fata2 Mutant (mol %)Change
Saturated
Palmitic (16:0)8.511.5+3.0
Stearic (18:0)3.52.0-1.5
Monounsaturated
Oleic (18:1)15.030.0+15.0
Polyunsaturated
Linoleic (18:2)28.020.0-8.0
α-Linolenic (18:3)15.010.0-5.0
Case Study 2: Fatty Acid Synthase (FASN) Mutations in Bovine Breeds

Mutations in the Fatty Acid Synthase (FASN) gene can significantly alter the fatty acid profile of beef fat. A study on Japanese Black cattle identified a specific haplotype (TW) associated with desirable changes in fatty acid composition compared to the AR haplotype.[2]

Table 3: Effect of FASN Haplotype on Intramuscular Fat Composition [2]

Fatty AcidTW Haplotype EffectAR Haplotype Effect
Myristic (14:0)DecreasedIncreased
Palmitic (16:0)DecreasedIncreased
Stearic (18:0)IncreasedDecreased
Oleic (18:1)IncreasedDecreased
Ratio
Monounsaturated / SaturatedIncreasedDecreased
Case Study 3: Mitochondrial Fatty Acid Synthesis (mtFAS) Mutants in Mammalian Cells

While cytosolic FAS is well-known, the mitochondrial fatty acid synthesis (mtFAS) pathway is also critical.[3][4] Hypomorphic mtFAS mutant mouse skeletal myoblast cell lines show profound metabolic defects, including impaired electron transport chain (ETC) function and compensatory changes in central carbon metabolism.[4]

Table 4: Relative Metabolite Pool Sizes in Control vs. mtFAS Mutant Myoblasts

Metabolite ClassKey MetabolitesObservation in mtFAS Mutants
PurinesAMP, ADP, ATPSignificantly depleted
TCA Cycle IntermediatesCitrate, IsocitrateIncreased
Amino AcidsAspartate, GlutamateDepleted
Redox CofactorsNAD+, NADHAltered Ratios

Note: This table synthesizes qualitative findings from descriptive studies. Quantitative data from the source material indicates statistically significant (p < 0.05 to p < 0.0001) changes in these metabolite pools.[4]

Key Metabolic Pathways and Points of Mutation

Fatty acid synthesis is a fundamental anabolic process. In most eukaryotes, it occurs primarily in the cytosol, converting acetyl-CoA into long-chain fatty acids like palmitate.[5][6] This process is catalyzed by the multi-enzyme complex, Fatty Acid Synthase (FAS).[7]

Fatty_Acid_Synthesis_Pathway cluster_cytosol Cytosol acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC (Rate-Limiting Step) fas_complex Fatty Acid Synthase (FAS) Complex acetyl_coa->fas_complex Primer malonyl_coa->fas_complex acc Acetyl-CoA Carboxylase acyl_acp Growing Acyl-ACP Chain fas_complex->acyl_acp Elongation Cycles (+2 Carbons per cycle) NADPH consumed acyl_acp->fas_complex palmitate Palmitate (16:0) acyl_acp->palmitate Thioesterase (e.g., FaTA)

General pathway of cytosolic de novo fatty acid synthesis.

Mutations can disrupt this process at various stages. The diagram below illustrates where the mutations discussed in the case studies interfere with the broader lipid metabolism network.

Mutation_Impact_Diagram cluster_Mitochondrion Mitochondrion cluster_Cytosol_Plastid Cytosol / Plastid mito_acetyl_coa Mito. Acetyl-CoA mtFAS Mitochondrial FAS (mtFAS) mito_acetyl_coa->mtFAS lipoic_acid Lipoic Acid (Cofactor for ETC) mtFAS->lipoic_acid mtFAS_mut mtFAS Mutant mtFAS->mtFAS_mut mtFAS_mut->lipoic_acid Synthesis Blocked cyto_acetyl_coa Cytosolic Acetyl-CoA cyto_fas Cytosolic FAS (FASN) cyto_acetyl_coa->cyto_fas acyl_acp Acyl-ACP (e.g., 16:0-ACP, 18:1-ACP) cyto_fas->acyl_acp fasn_mut FASN Mutant cyto_fas->fasn_mut thioesterase Acyl-ACP Thioesterase (e.g., FaTA, FatB) acyl_acp->thioesterase ffa Free Fatty Acids (e.g., 16:0, 18:1) thioesterase->ffa fata_mut FaTA Mutant thioesterase->fata_mut tag Triacylglycerols (Storage Lipids) ffa->tag fasn_mut->acyl_acp Altered Elongation & Product Profile fata_mut->ffa Reduced Release

Points of disruption in fatty acid synthesis by key mutations.

Experimental Methodologies

Accurate comparative metabolomics relies on robust and standardized experimental protocols. Below are detailed methodologies for the key experiments involved in generating the data presented.

Workflow for Comparative Lipidomics

A typical workflow involves several critical stages, from sample collection to data analysis, to ensure reproducible and meaningful results.

Metabolomics_Workflow cluster_exp Experimental Phase cluster_data Data Analysis Phase arrow arrow A Biological Samples (Wild-Type & Mutant Strains) B Metabolism Quenching (e.g., Flash Freezing) A->B C Lipid / Metabolite Extraction B->C D Sample Analysis (LC-MS or GC-MS) C->D E Data Pre-processing (Peak Picking, Alignment) D->E Raw Data F Statistical Analysis (e.g., t-test, PCA) E->F G Metabolite Identification (Database Matching) F->G H Pathway Analysis & Biological Interpretation G->H

A standard workflow for a comparative metabolomics study.
Protocol 1: Lipid Extraction (Folch Method)

This classic method is widely used for extracting total lipids from biological samples.

  • Homogenization: Homogenize the tissue sample (e.g., liver, brain) in a 20-volume excess of chloroform:methanol (2:1, v/v) to create a monophasic solution.[8]

  • Phase Separation: Add 0.2 volumes of a wash solution (e.g., 0.9% NaCl or 0.73% KCl) to the homogenate. Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

  • Collection: Three layers will form: an upper aqueous/methanol layer, a protein interface, and a lower chloroform layer containing the lipids. Carefully collect the lower organic phase using a glass pipette.

  • Drying and Storage: Dry the collected lipid extract under a stream of nitrogen gas. The dried lipid film can be stored at -80°C until analysis.

  • Reconstitution: Before analysis, reconstitute the dried lipids in an appropriate solvent compatible with the analytical platform (e.g., isopropanol:acetonitrile for LC-MS).[9]

Protocol 2: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold standard for analyzing fatty acid profiles due to its high resolution. This process requires a chemical derivatization step to make the fatty acids volatile.[10][11]

  • Lipid Extraction: Extract total lipids from the sample using a suitable method (e.g., Folch or Bligh & Dyer).[1]

  • Transmethylation (FAME Preparation): Convert fatty acids to their corresponding fatty acid methyl esters (FAMEs). This is commonly achieved by incubating the dried lipid extract in a reagent like 1.25 M HCl in anhydrous methanol at 85°C for 1 hour.[9]

  • FAME Extraction: After cooling, add hexane to the mixture to extract the FAMEs. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.[9]

  • GC-MS Analysis:

    • Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., a wax-based column).[1]

    • Use a temperature gradient program to separate the FAMEs based on their chain length and degree of saturation. For example, hold at 150°C, then ramp to 240°C.[9]

    • The separated compounds are then ionized and detected by a mass spectrometer.

  • Quantification: Identify and quantify individual fatty acids by comparing their retention times and mass spectra to those of known FAME standards. An internal standard (e.g., heptadecanoic acid) added before extraction is used for normalization.[9]

Protocol 3: Global Lipid Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for analyzing a broad range of intact lipid classes without derivatization, providing molecular species-level information.[11]

  • Lipid Extraction: Perform lipid extraction using a method that preserves lipid integrity, such as the Folch method or a methyl-tert-butyl ether (MTBE) based extraction.[8]

  • Chromatographic Separation:

    • Inject the reconstituted lipid extract into a liquid chromatography system (e.g., UPLC).

    • Separate lipid classes using a reverse-phase column (e.g., C18) with a gradient of two or more mobile phases (e.g., Solvent A: acetonitrile/water with ammonium formate; Solvent B: isopropanol/acetonitrile).[8][11]

  • Mass Spectrometry Detection:

    • The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

    • Acquire data in both positive and negative ion modes to detect different lipid classes (e.g., phosphatidylcholines in positive mode, phosphatidylethanolamines in negative mode).[9]

    • Use high-resolution mass spectrometers (e.g., QTOF, Orbitrap) for accurate mass measurements, which aids in lipid identification.

  • Data Analysis:

    • Process the raw data using specialized software to detect peaks, align chromatograms, and generate a feature list (m/z at a specific retention time).

    • Identify lipids by matching the accurate mass and MS/MS fragmentation patterns against lipid databases (e.g., LIPID MAPS).

    • Perform statistical analysis to identify lipids that are significantly different between wild-type and mutant groups.

References

A Comparative Guide to HPLC-UV and LC-MS/MS for Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is fundamental to understanding cellular metabolism, particularly in the context of fatty acid metabolism, energy homeostasis, and the pathological progression of metabolic diseases. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS for acyl-CoA analysis often hinges on the required sensitivity, specificity, and the complexity of the biological matrix being analyzed. LC-MS/MS generally offers superior performance in terms of sensitivity and specificity, which is crucial for detecting low-abundance acyl-CoA species and for distinguishing between structurally similar molecules.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~10 pmol per injection[1]1–10 fmol[2][3]
Limit of Quantitation (LOQ) Not consistently reported, but higher than LC-MS/MS5-50 fmol[2]
Linearity (R²) >0.99[2]>0.999[4]
Precision (RSD%) < 1-3% for biological samples[1][5]< 5%[2], with intra-assay CVs of 5% and inter-assay CVs of 6% reported[4]
Specificity Moderate, with a risk of co-elution of interfering compounds[6]High, based on mass-to-charge ratio and fragmentation patterns[2]
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of either technique. Below are representative protocols for both HPLC-UV and LC-MS/MS analysis of acyl-CoAs.

Sample Preparation: Acyl-CoA Extraction

A robust extraction method is critical for accurate quantification and is largely compatible with both analytical techniques.

  • Homogenization : Tissues or cells are homogenized in a suitable buffer.

  • Deproteinization : A common method involves the use of acids like 10% trichloroacetic acid (TCA) to precipitate proteins.[7][8]

  • Solid-Phase Extraction (SPE) : SPE is often employed to purify and concentrate the acyl-CoAs.[2][7][9]

    • A C18 SPE cartridge is conditioned with methanol and then water.[2]

    • The sample is loaded onto the cartridge.

    • The cartridge is washed to remove interfering substances.

    • Acyl-CoAs are eluted with an organic solvent, often methanol.[2]

  • Drying and Reconstitution : The eluent is dried under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection.[2][4]

HPLC-UV Method

This method is suitable for the quantification of more abundant acyl-CoA species.

  • Column : A C18 reversed-phase column is typically used.[2]

  • Mobile Phase : A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile is common.

  • Detection : UV absorbance is monitored at approximately 260 nm, which is the absorbance maximum for the adenine ring of Coenzyme A.[10]

LC-MS/MS Method

This method provides high sensitivity and specificity, making it ideal for comprehensive acyl-CoA profiling.

  • Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is frequently used.[2]

  • Mobile Phase :

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Gradient : A typical gradient runs from 5% B to 95% B over several minutes to elute acyl-CoAs of varying chain lengths.[2]

  • Flow Rate : A flow rate of 0.3-0.4 mL/min is common.[2][4]

  • Mass Spectrometry :

    • Ionization : Positive Electrospray Ionization (ESI+) is generally used.[2][4]

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is employed for quantification, which involves monitoring specific precursor-to-product ion transitions for each acyl-CoA species.[7]

Visualizing Workflows and Pathways

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods for acyl-CoA analysis. This process ensures that the results obtained from both methods are comparable and reliable.

cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparison HPLC_UV HPLC-UV Method Validation_Execution Validation Execution HPLC_UV->Validation_Execution LC_MSMS LC-MS/MS Method LC_MSMS->Validation_Execution Linearity Linearity Data_Comparison Data Comparison Linearity->Data_Comparison Accuracy Accuracy Accuracy->Data_Comparison Precision Precision Precision->Data_Comparison Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Data_Comparison Specificity Specificity Specificity->Data_Comparison Conclusion Conclusion & Method Selection Data_Comparison->Conclusion Sample_Preparation Sample Preparation Method_Development Method Development & Optimization Sample_Preparation->Method_Development Method_Development->HPLC_UV Method_Development->LC_MSMS Validation_Execution->Linearity Validation_Execution->Accuracy Validation_Execution->Precision Validation_Execution->Sensitivity Validation_Execution->Specificity

Caption: Workflow for cross-validation of analytical methods.

Role of Acyl-CoAs in Fatty Acid Beta-Oxidation

Acyl-CoAs are central intermediates in fatty acid metabolism. The following diagram depicts the entry of fatty acids into the mitochondria and their subsequent breakdown through beta-oxidation, a key energy-producing pathway.

Fatty_Acid Fatty Acid (in cytosol) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA_Cytosol Acyl-CoA (in cytosol) Acyl_CoA_Synthetase->Acyl_CoA_Cytosol CPT1 CPT1 Acyl_CoA_Cytosol->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Mitochondrial_Membrane Mitochondrial Membrane Acylcarnitine->Mitochondrial_Membrane CPT2 CPT2 Mitochondrial_Membrane->CPT2 Acyl_CoA_Mitochondria Acyl-CoA (in mitochondria) CPT2->Acyl_CoA_Mitochondria Beta_Oxidation Beta-Oxidation Spiral Acyl_CoA_Mitochondria->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

References

comparing the substrate specificity of different acyl-CoA synthetases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of acyl-CoA synthetases (ACSs) is critical for deciphering cellular lipid metabolism and developing targeted therapeutics. These enzymes catalyze the pivotal first step in fatty acid metabolism: the conversion of free fatty acids to their metabolically active acyl-CoA esters. This activation is essential for their participation in a wide array of metabolic pathways, including β-oxidation, lipid synthesis, and protein acylation.

The diverse family of acyl-CoA synthetases is broadly categorized based on the chain length of their preferred fatty acid substrates: short-chain (ACSS), medium-chain (ACSM), and long-chain (ACSL) acyl-CoA synthetases. Within these families, multiple isoforms exist, each exhibiting distinct tissue expression patterns, subcellular localizations, and, most importantly, unique substrate specificities. These differences in substrate preference are fundamental to their specific biological roles and their involvement in various physiological and pathological processes.

This guide provides a comparative overview of the substrate specificity of different acyl-CoA synthetases, supported by quantitative kinetic data. Detailed experimental protocols for assessing substrate specificity are also provided, along with visualizations of the enzymatic reaction and a typical experimental workflow.

Quantitative Comparison of Acyl-CoA Synthetase Substrate Specificity

The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximal velocity (Vmax) or turnover number (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and is often used to compare the preference for different substrates.

The following tables summarize the available kinetic data for various acyl-CoA synthetase isoforms with a range of fatty acid substrates. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, such as the source of the enzyme (e.g., recombinant protein from different expression systems), assay method, and reaction buffer composition.

Table 1: Kinetic Parameters of Rat Long-Chain Acyl-CoA Synthetase (ACSL) Isoforms for Various Fatty Acids

IsoformSubstrateKm (µM)Vmax (nmol/min/mg)Source
ACSL1 Palmitate (16:0)14.1 ± 2.11,888 ± 73[1]
Oleate (18:1)11.0 ± 1.51,745 ± 59[1]
Linoleate (18:2)12.5 ± 2.01,556 ± 65[1]
Arachidonate (20:4)11.9 ± 1.71,224 ± 46[1]
ACSL3 Palmitate (16:0)10.2 ± 1.81,234 ± 51[1]
Oleate (18:1)8.9 ± 1.31,111 ± 42[1]
Linoleate (18:2)9.8 ± 1.6987 ± 40[1]
Arachidonate (20:4)8.1 ± 1.2801 ± 31[1]
ACSL4 Palmitate (16:0)18.9 ± 2.8889 ± 41[1]
Oleate (18:1)15.6 ± 2.3756 ± 35[1]
Linoleate (18:2)13.8 ± 2.1689 ± 32[1]
Arachidonate (20:4)6.7 ± 1.01,543 ± 68[1]
ACSL5 Palmitate (16:0)12.5 ± 1.91,456 ± 61[1]
Oleate (18:1)10.1 ± 1.51,321 ± 53[1]
Linoleate (18:2)11.2 ± 1.81,198 ± 50[1]
Arachidonate (20:4)9.8 ± 1.4987 ± 41[1]
ACSL6 Palmitate (16:0)15.8 ± 2.41,678 ± 70[1]
Oleate (18:1)12.9 ± 1.91,543 ± 63[1]
Linoleate (18:2)14.1 ± 2.21,387 ± 58[1]
Arachidonate (20:4)11.5 ± 1.71,111 ± 45[1]

Data from a study using FLAG-tagged rat ACSL isoforms expressed in E. coli and assayed using an indirect spectrophotometric method.[1]

Table 2: Kinetic Parameters of Human ACSL4 and ACSL6 Variants for Polyunsaturated Fatty Acids

EnzymeSubstrateKm (µM)Vmax (relative units)Catalytic Efficiency (Vmax/Km)Source
ACSL4v1 Arachidonic Acid (20:4)1.8 ± 0.210055.6
Eicosapentaenoic Acid (20:5)2.1 ± 0.3115 ± 554.8
Docosahexaenoic Acid (22:6)2.5 ± 0.495 ± 438.0
ACSL4v2 Arachidonic Acid (20:4)1.9 ± 0.385 ± 344.7
Eicosapentaenoic Acid (20:5)2.3 ± 0.498 ± 442.6
Docosahexaenoic Acid (22:6)2.7 ± 0.580 ± 329.6
ACSL6v1 Oleic Acid (18:1)11.3 ± 1.51008.8
Linoleic Acid (18:2)7.9 ± 1.1121 ± 515.3
Arachidonic Acid (20:4)15.2 ± 2.185 ± 45.6
Docosahexaenoic Acid (22:6)21.3 ± 3.092 ± 44.3
ACSL6v2 Oleic Acid (18:1)10.8 ± 1.498 ± 49.1
Linoleic Acid (18:2)38.5 ± 5.1110 ± 52.9
Arachidonic Acid (20:4)14.5 ± 2.082 ± 35.7
Docosahexaenoic Acid (22:6)3.1 ± 0.5135 ± 643.5

Data for ACSL4 and ACSL6 variants were obtained using recombinant human proteins and an LC-MS/MS-based assay. Vmax values are presented as relative units.

Table 3: Substrate Specificity of Acetyl-CoA Synthetase (ACSS) from Saccharomyces cerevisiae

SubstrateKm (mM)Relative Vmax (%)
Acetic Acid0.2100
Propionic Acid1.975
Acrylic Acid1.160
Fluoroacetic Acid0.845
Methacrylic Acid2.530
3-Chloropropionic Acid3.125
3-Bromopropionic Acid2.820
Propiolic Acid1.515

Kinetic parameters were determined using a coupled enzyme assay.

Key Observations from the Data:

  • Long-Chain Acyl-CoA Synthetases (ACSLs):

    • ACSL1, ACSL5, and ACSL6 generally show a preference for saturated and monounsaturated long-chain fatty acids like palmitate (16:0) and oleate (18:1), as indicated by their high Vmax values with these substrates.[1]

    • ACSL4 exhibits a distinct preference for the polyunsaturated fatty acid arachidonate (20:4), with a significantly lower Km and higher Vmax compared to other fatty acids.[1] This specificity is crucial for its role in eicosanoid metabolism.

    • ACSL3 demonstrates broad specificity for various long-chain fatty acids.[1]

    • Splice variants of ACSLs can have different substrate preferences. For instance, ACSL6v2 shows a much higher catalytic efficiency for docosahexaenoic acid (DHA) compared to ACSL6v1 , highlighting the functional divergence of isoforms.

  • Medium-Chain Acyl-CoA Synthetases (ACSMs):

    • ACSM enzymes, such as ACSM1 , are known to activate a broad range of medium-chain fatty acids, typically those with carbon chain lengths from C4 to C11.[2] They can also act on corresponding 3-hydroxy and unsaturated medium-chain fatty acids.

  • Short-Chain Acyl-CoA Synthetases (ACSSs):

    • As exemplified by the yeast enzyme, ACSSs have the highest affinity and activity for acetate. While they can activate other short-chain carboxylic acids like propionate and acrylate, their efficiency is considerably lower.

Experimental Protocols for Determining Substrate Specificity

Several robust methods are available to determine the substrate specificity of acyl-CoA synthetases. The choice of assay depends on factors such as the required sensitivity, the availability of radiolabeled substrates, and the instrumentation at hand.

Radiometric Assay

This is a highly sensitive and direct method for measuring acyl-CoA synthetase activity.

Principle: The assay measures the incorporation of a radiolabeled fatty acid (e.g., [14C] or [3H]-labeled) into its corresponding acyl-CoA. The radioactive acyl-CoA product is then separated from the unreacted fatty acid, and the radioactivity is quantified.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), ATP, coenzyme A (CoA), MgCl2, and the enzyme source (e.g., purified recombinant protein or cell lysate).

  • Substrate Preparation: Prepare the radiolabeled fatty acid substrate bound to bovine serum albumin (BSA) to ensure its solubility. A range of substrate concentrations should be prepared to determine kinetic parameters.

  • Initiation of Reaction: Start the reaction by adding the enzyme to the pre-warmed reaction mixture containing the radiolabeled fatty acid. Incubate at a specific temperature (e.g., 37°C) for a defined period.

  • Termination of Reaction: Stop the reaction by adding a solution that precipitates proteins and partitions the unreacted fatty acid from the acyl-CoA product. A common stop solution is a mixture of isopropanol, heptane, and water.

  • Phase Separation: Vortex the mixture and centrifuge to separate the aqueous and organic phases. The unreacted fatty acid will partition into the upper organic phase, while the acyl-CoA product will remain in the lower aqueous phase.

  • Quantification: Collect an aliquot of the aqueous phase and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Spectrophotometric Assay (Coupled-Enzyme Assay)

This continuous assay is convenient and does not require the use of radioisotopes.

Principle: The formation of acyl-CoA is coupled to one or more enzymatic reactions that ultimately lead to a change in absorbance that can be monitored spectrophotometrically. A common coupling system involves the oxidation of the newly formed acyl-CoA by acyl-CoA oxidase, which produces hydrogen peroxide (H2O2). The H2O2 is then used by a peroxidase to oxidize a chromogenic substrate.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, ATP, CoA, MgCl2, the fatty acid substrate, the coupling enzymes (acyl-CoA oxidase and horseradish peroxidase), and a chromogenic substrate (e.g., 4-aminoantipyrine and 3,5-dichloro-2-hydroxybenzenesulfonic acid).

  • Enzyme Addition: Add the acyl-CoA synthetase enzyme source to the reaction mixture.

  • Spectrophotometric Monitoring: Immediately place the reaction mixture in a spectrophotometer and monitor the increase in absorbance at a specific wavelength (e.g., 500 nm) over time.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. By varying the concentration of the fatty acid substrate, the kinetic parameters (Km and Vmax) can be determined as described for the radiometric assay.

LC-MS/MS-Based Assay

Principle: The acyl-CoA product is separated from other reaction components by liquid chromatography (LC) and then detected and quantified by tandem mass spectrometry (MS/MS).

Detailed Protocol:

  • Enzymatic Reaction: Perform the acyl-CoA synthetase reaction as described for the radiometric assay, but using a non-radiolabeled fatty acid substrate.

  • Reaction Quenching and Extraction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins. Centrifuge the sample and collect the supernatant containing the acyl-CoA.

  • LC Separation: Inject the supernatant onto a suitable LC column (e.g., a C18 reversed-phase column). The acyl-CoA is separated from other molecules based on its physicochemical properties.

  • MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. The acyl-CoA is ionized (e.g., by electrospray ionization), and specific precursor and product ion transitions are monitored (Selected Reaction Monitoring or SRM) for highly selective and sensitive quantification.

  • Quantification and Data Analysis: A standard curve is generated using known concentrations of the acyl-CoA of interest. The concentration of the enzymatically produced acyl-CoA is determined by comparing its peak area to the standard curve. Kinetic parameters are then calculated as described previously.

Visualizing the Acyl-CoA Synthetase Reaction and Experimental Workflow

To further clarify the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the general enzymatic reaction catalyzed by acyl-CoA synthetases and a typical experimental workflow for determining their substrate specificity.

Acyl_CoA_Synthetase_Reaction cluster_reactants Reactants cluster_products Products FA Fatty Acid Enzyme Acyl-CoA Synthetase FA->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme AcylCoA Acyl-CoA Enzyme->AcylCoA AMP AMP Enzyme->AMP PPi PPi Enzyme->PPi Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Source Enzyme Source (Purified Protein or Lysate) Incubation Incubation (Controlled Time and Temperature) Enzyme_Source->Incubation Substrates Fatty Acid Substrates (Varying Concentrations) Substrates->Incubation Reaction_Mix Reaction Mixture (Buffer, ATP, CoA, Mg2+) Reaction_Mix->Incubation Termination Reaction Termination Incubation->Termination Detection Detection of Acyl-CoA (Radiometric, Spectrophotometric, or LC-MS/MS) Termination->Detection Quantification Quantification of Product Formation Detection->Quantification Kinetics Kinetic Analysis (Michaelis-Menten Plot) Quantification->Kinetics Parameters Determination of Km and Vmax Kinetics->Parameters

References

Validating Gene Function in the 13-Methyltetradecanoic Acid Biosynthetic Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental methods for validating the function of genes involved in the biosynthesis of 13-methyltetradecanoic acid (13-MTD). We offer a detailed examination of common techniques, including gene knockout, gene overexpression, and quantitative gene expression analysis, supported by structured data tables and detailed experimental protocols. This document aims to equip researchers with the necessary information to select the most appropriate strategy for their specific research goals in studying this important branched-chain fatty acid.

The 13-Methyltetradecanoic Acid (13-MTD) Biosynthetic Pathway

13-Methyltetradecanoic acid is a branched-chain fatty acid (BCFA) belonging to the iso-series. Its biosynthesis initiates from the amino acid leucine, which is converted to 3-methylbutyryl-CoA. This precursor then enters the fatty acid synthesis cycle for elongation. The initial and key branching step is catalyzed by the branched-chain α-keto acid decarboxylase (BCKA). The subsequent elongation of the acyl chain proceeds via the conventional fatty acid synthase (FAS) system, utilizing malonyl-CoA as the two-carbon donor in each cycle.

13-MTD_Biosynthesis Leucine Leucine alpha_ketoisocaproate α-Ketoisocaproate Leucine->alpha_ketoisocaproate Branched-chain aminotransferase methylbutyryl_CoA 3-Methylbutyryl-CoA alpha_ketoisocaproate->methylbutyryl_CoA Branched-chain α-keto acid decarboxylase (BCKA) Fatty_Acid_Synthase Fatty Acid Synthase (FAS) methylbutyryl_CoA->Fatty_Acid_Synthase MTD 13-Methyltetradecanoic Acid Fatty_Acid_Synthase->MTD Elongation Cycles Malonyl_CoA Malonyl-CoA Malonyl_CoA->Fatty_Acid_Synthase

Caption: Biosynthetic pathway of 13-methyltetradecanoic acid.

Comparative Analysis of Gene Function Validation Methods

The validation of a gene's role in the 13-MTD pathway is crucial for confirming its function. The following table summarizes the expected outcomes from three common validation techniques: gene knockout, gene overexpression, and quantitative Real-Time PCR (qRT-PCR).

Validation Method Experimental Goal Expected Outcome on 13-MTD Production Data Interpretation
Gene Knockout (e.g., using CRISPR-Cas9) To demonstrate the necessity of a gene for 13-MTD biosynthesis.Significant decrease or complete ablation of 13-MTD levels.The targeted gene is essential for the 13-MTD pathway.
Gene Overexpression To determine if a gene is sufficient to increase 13-MTD synthesis.Increase in the cellular concentration of 13-MTD.The targeted gene is a rate-limiting step or a key contributor to the pathway.
Quantitative Real-Time PCR (qRT-PCR) To correlate gene expression levels with 13-MTD production under specific conditions.Positive correlation between the transcript levels of the gene and the amount of 13-MTD produced.Suggests a regulatory role or involvement of the gene in the pathway under the tested conditions.

Experimental Workflow for Gene Function Validation

A typical workflow for validating the function of a candidate gene in the 13-MTD pathway involves several key stages, from initial hypothesis to final confirmation.

Gene_Validation_Workflow cluster_0 Hypothesis Generation cluster_1 Experimental Validation cluster_2 Phenotypic Analysis cluster_3 Conclusion Bioinformatics Bioinformatic Analysis (Homology, Gene Clusters) Gene_Knockout Gene Knockout (e.g., CRISPR-Cas9) Bioinformatics->Gene_Knockout Gene_Overexpression Gene Overexpression Bioinformatics->Gene_Overexpression Transcriptomics Transcriptomic Profiling (e.g., RNA-seq) Transcriptomics->Gene_Knockout Transcriptomics->Gene_Overexpression qRT_PCR qRT-PCR Analysis Transcriptomics->qRT_PCR Metabolite_Analysis Metabolite Analysis (GC-MS for 13-MTD) Gene_Knockout->Metabolite_Analysis Gene_Overexpression->Metabolite_Analysis qRT_PCR->Metabolite_Analysis Enzyme_Assay Enzyme Assays Metabolite_Analysis->Enzyme_Assay Function_Confirmation Confirmation of Gene Function Enzyme_Assay->Function_Confirmation

Caption: A generalized workflow for gene function validation.

Detailed Experimental Protocols

Gene Knockout via CRISPR-Cas9 in Bacteria

This protocol outlines the general steps for creating a targeted gene deletion in a bacterial host to assess its role in 13-MTD biosynthesis.

a. Design and Construction of the CRISPR-Cas9 System:

  • sgRNA Design: Design a single guide RNA (sgRNA) specific to the target gene. The sgRNA should target a conserved region of the gene to ensure effective knockout. Online tools can be used for sgRNA design.

  • Plasmid Construction: Clone the designed sgRNA sequence into a CRISPR-Cas9 plasmid vector that also expresses the Cas9 nuclease. This plasmid is often engineered with a temperature-sensitive origin of replication for easy curing.

b. Preparation of Donor DNA:

  • Synthesize a donor DNA template containing sequences homologous to the regions flanking the target gene. For a complete knockout, the donor DNA will not contain the target gene sequence.

c. Transformation and Selection:

  • Co-transform the host bacteria with the CRISPR-Cas9 plasmid and the donor DNA template.

  • Induce the expression of the Cas9 nuclease and the sgRNA.

  • Select for transformants that have successfully integrated the donor DNA through homologous recombination. This can be achieved by plating on selective media.

d. Verification of Gene Knockout:

  • Colony PCR: Screen colonies for the absence of the target gene using PCR with primers flanking the gene.

  • Sanger Sequencing: Sequence the PCR product from positive colonies to confirm the precise deletion of the target gene.

e. Phenotypic Analysis:

  • Cultivate the knockout mutant and the wild-type strain under conditions suitable for 13-MTD production.

  • Extract total fatty acids from the cell pellets.

  • Analyze the fatty acid profile using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the levels of 13-MTD.

Gene Overexpression

This protocol describes the overexpression of a candidate gene to evaluate its impact on 13-MTD production.

a. Plasmid Construction:

  • Amplify the full-length coding sequence of the target gene from the genomic DNA of the host organism.

  • Clone the amplified gene into an expression vector under the control of a strong, inducible promoter (e.g., T7 promoter).

b. Transformation:

  • Transform the expression plasmid into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).

c. Protein Overexpression:

  • Grow the transformed bacteria in a suitable culture medium to a mid-log phase.

  • Induce gene expression by adding an appropriate inducer (e.g., IPTG for the T7 promoter).

  • Continue to incubate the culture to allow for protein expression.

d. Verification of Overexpression:

  • SDS-PAGE: Analyze total cell lysates by SDS-PAGE to confirm the overexpression of the target protein.

  • Western Blot: If an antibody is available, perform a Western blot to specifically detect the overexpressed protein.

e. Phenotypic Analysis:

  • Following induction, extract total fatty acids from the cells.

  • Quantify the levels of 13-MTD using GC-MS and compare with a control strain carrying an empty vector.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the measurement of transcript levels of a target gene to correlate its expression with 13-MTD production.

a. RNA Extraction and cDNA Synthesis:

  • Grow the bacterial strain under conditions of interest (e.g., different growth phases or in the presence of specific precursors).

  • Extract total RNA from the bacterial cells using a commercial RNA extraction kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase and random primers or oligo(dT) primers.

b. Primer Design and Validation:

  • Design forward and reverse primers specific to the target gene and a reference (housekeeping) gene.

  • Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.

c. qRT-PCR Reaction:

  • Set up the qRT-PCR reaction using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA.

  • Perform the reaction in a real-time PCR cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

d. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

  • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene.

e. Correlation with 13-MTD Production:

  • In parallel with RNA extraction, collect cell samples for fatty acid analysis.

  • Quantify 13-MTD levels using GC-MS.

  • Correlate the relative gene expression levels with the corresponding 13-MTD production to establish a potential link.

By employing these methodologies, researchers can systematically dissect the genetic basis of 13-methyltetradecanoic acid biosynthesis, paving the way for a deeper understanding of its physiological roles and potential applications in drug development and biotechnology.

A Comparative Analysis of Lipid Profiles in Lysobacter Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the lipid profiles of various Lysobacter species, a genus of Gram-negative bacteria recognized for its production of bioactive secondary metabolites and its potential as a biocontrol agent. This document is intended for researchers, scientists, and drug development professionals interested in the chemotaxonomy, physiology, and metabolic potential of Lysobacter.

Data Presentation: Comparative Lipid Profiles

The cellular fatty acid and polar lipid compositions are key chemotaxonomic markers for the classification and identification of bacterial species. In the genus Lysobacter, a characteristic profile of branched-chain fatty acids and specific polar lipids is consistently observed. The following tables summarize the quantitative data on the lipid profiles of several Lysobacter species, compiled from various studies.

Table 1: Comparative Cellular Fatty Acid Composition (% of Total Fatty Acids) of Selected Lysobacter Species
Fatty AcidL. enzymogenesL. panaciterraeL. lycopersiciL. capsici
iso-C11:0--5.8-
iso-C11:0 3OH--4.9-
iso-C15:025.830.133.723.3
iso-C16:011.810.512.1-
iso-C17:04.95.25.5-
iso-C17:1 ω9c29.825.4-6.5
C16:05.26.8-20.4
C18:1 ω7c---6.5
Summed Feature 3*---20.4
Summed Feature 9**12.311.510.2-

Data compiled from multiple sources.[1][2][3] Note that values can vary based on culture conditions and analytical methods. *Summed Feature 3 contains C16:1ω7c and/or C16:1ω6c. **Summed Feature 9 contains iso-C17:1 ω9c and/or 10-methyl C16:0.

Table 2: Major Polar Lipids in Selected Lysobacter Species
Polar LipidL. enzymogenesL. panaciterraeL. capsiciL. gummosus
Diphosphatidylglycerol (DPG)++++
Phosphatidylethanolamine (PE)++++
Phosphatidylglycerol (PG)++++
Phosphatidyl-N-methylethanolamine (PME)+-+-
Unidentified Aminolipids (AL)+++-
Unidentified Phospholipids (PL)++-+
Unidentified Aminophospholipids (APL)-+--

'+' indicates the presence of the lipid.[3][4]

Experimental Protocols

Accurate determination of lipid profiles is crucial for comparative studies. The following are detailed methodologies for the key experiments used to generate the data presented above.

Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the extraction and derivatization of cellular fatty acids to their methyl esters for analysis.

a. Cell Culture and Harvesting:

  • Cultivate the Lysobacter strain in a suitable liquid medium (e.g., Tryptic Soy Broth) under optimal growth conditions (e.g., 28-30°C with shaking) to the late logarithmic or early stationary phase.

  • Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Wash the cell pellet twice with a sterile phosphate buffer or saline solution to remove residual medium components.

  • Lyophilize the cell pellet to obtain a dry cell mass.

b. Saponification and Methylation:

  • To approximately 50 mg of dried cells in a screw-cap glass tube, add 1 mL of saponification reagent (45 g NaOH in 150 mL methanol and 150 mL distilled water).[4]

  • Seal the tube tightly and heat in a boiling water bath for 30 minutes, with vigorous vortexing every 5-10 minutes.[4]

  • Cool the tube to room temperature and add 2 mL of methylation reagent (325 mL 6.0 N HCl in 275 mL methanol).[4]

  • Seal and heat at 80°C for 10 minutes.[4]

  • Rapidly cool the tube in an ice-water bath.

c. Extraction:

  • Add 1.25 mL of an extraction solvent (e.g., a 1:1 mixture of methyl tert-butyl ether and hexane).

  • Gently mix the tube by inversion for 10 minutes.

  • Remove the lower aqueous phase using a pipette.

  • Add 3 mL of a base wash solution (10.8 g NaOH in 900 mL distilled water) and mix by inversion for 5 minutes.

  • Transfer the upper organic phase containing the FAMEs to a clean GC vial.

d. GC-MS Analysis:

  • Analyze the FAMEs using a gas chromatograph equipped with a mass spectrometer.

  • A typical GC program involves an initial temperature of 170°C, ramping to 270°C at a rate of 5°C/min.[4]

  • The FAMEs are identified by comparing their retention times and mass spectra with those of known standards.

Polar Lipid Analysis by Two-Dimensional Thin-Layer Chromatography (2D-TLC)

This method allows for the separation and identification of the major classes of polar lipids.

a. Lipid Extraction:

  • Extract total lipids from the lyophilized cell pellet using a modified Bligh and Dyer method.

  • To the cell pellet, add a one-phase mixture of chloroform:methanol:water (1:2:0.8, by vol.).

  • After vigorous mixing and incubation, induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8.

  • Centrifuge to separate the phases and collect the lower chloroform phase containing the total lipids.

  • Dry the lipid extract under a stream of nitrogen.

b. 2D-TLC Separation:

  • Re-dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • Spot the lipid extract onto the corner of a silica gel TLC plate (e.g., Silica Gel 60).

  • Develop the plate in the first dimension using a solvent system of chloroform:methanol:water (65:25:4, by vol.).[3]

  • Air-dry the plate completely.

  • Rotate the plate 90° and develop in the second dimension using a solvent system of chloroform:acetic acid:methanol:water (80:18:12:5, by vol.).

  • Dry the plate after the second development.

c. Visualization and Identification:

  • Visualize the separated polar lipids by spraying with specific reagents.

  • Use Molybdatophosphoric acid spray to detect all lipids.

  • Use ninhydrin spray to specifically detect aminolipids (e.g., PE, PME, ALs, APLs).

  • Use Zittner-Svennerholm reagent for glycolipids.

  • Identify the individual polar lipids by comparing their migration patterns and staining characteristics with those of known standards run on the same plate.

Mandatory Visualization

Experimental Workflow for Lipid Profile Analysis

The following diagram illustrates the general workflow for the comparative analysis of Lysobacter lipid profiles.

Lipid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_fame Fatty Acid Analysis (GC-MS) cluster_polar Polar Lipid Analysis (2D-TLC) cluster_data Data Analysis culture Lysobacter spp. Cultivation harvest Cell Harvesting & Washing culture->harvest extract_total Total Lipid Extraction lyophilize Lyophilization harvest->lyophilize sapon Saponification lyophilize->sapon lyophilize->extract_total methyl Methylation sapon->methyl tlc 2D-TLC Separation extract_fame FAME Extraction methyl->extract_fame gcms GC-MS Analysis extract_fame->gcms visual Visualization & Staining fame_id FAME Identification & Quantification gcms->fame_id polar_id Polar Lipid Identification extract_total->tlc tlc->visual visual->polar_id compare Comparative Analysis fame_id->compare polar_id->compare

Caption: Workflow for comparative lipid analysis in Lysobacter.

Lipid Metabolism and Regulation in Lysobacter

While classical lipid signaling pathways, where lipids act as primary messengers, have not been extensively characterized in Lysobacter, research has illuminated regulatory networks that involve lipid metabolism, particularly in the context of secondary metabolite production.

In Lysobacter enzymogenes, two acyl-CoA ligases, RpfB1 and RpfB2, have been shown to influence the biosynthesis of the heat-stable antifungal factor (HSAF), a polycyclic tetramate macrolactam with a fatty acid-derived component.[2] These enzymes affect the metabolism of free fatty acids, thereby controlling the availability of precursors for HSAF synthesis.[2] This represents a key regulatory checkpoint linking primary lipid metabolism to the production of bioactive compounds.

Furthermore, cell-cell signaling systems, such as the Diffusible Signal Factor (DSF) and Diffusible Factor (DF) systems, play crucial roles in regulating the biosynthesis of secondary metabolites in L. enzymogenes.[5][6] These signaling pathways modulate the expression of genes involved in various cellular processes, including the production of HSAF and pigments, indirectly influencing the metabolic flux through lipid biosynthetic pathways.[5][6]

The following diagram illustrates the regulatory influence of acyl-CoA ligases on HSAF biosynthesis.

HSAF_Regulation cluster_enzymes FFA Free Fatty Acids AcylCoA Fatty Acyl-CoA FFA->AcylCoA Acyl-CoA Ligase Activity HSAF_precursor HSAF Precursors AcylCoA->HSAF_precursor HSAF HSAF Biosynthesis HSAF_precursor->HSAF RpfB1 RpfB1 RpfB1->AcylCoA RpfB2 RpfB2 RpfB2->AcylCoA

Caption: Regulation of HSAF biosynthesis by acyl-CoA ligases.

References

Unraveling Interspecies Dialogue: A Comparative Guide to the Diffusible Signal Factor (DSF) Family

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide focuses on the Diffusible Signal Factor (DSF) family of quorum-sensing molecules. Initial searches for "LeDSF" did not yield relevant results, suggesting a possible typographical error. The established and well-researched role of DSF in interspecies communication is detailed below.

In the intricate world of microbial communities, communication is paramount for survival and coordinated behavior. Quorum sensing (QS), a cell-to-cell communication mechanism, allows bacteria to monitor their population density and collectively alter gene expression. Among the diverse lexicon of signaling molecules, the Diffusible Signal Factor (DSF) family has emerged as a crucial player in mediating both intraspecies and interspecies dialogues, influencing virulence, biofilm formation, and antibiotic resistance across different bacterial species.[1] This guide provides a comparative analysis of DSF, supported by experimental data, to elucidate its role for researchers, scientists, and drug development professionals.

Comparative Analysis of DSF and Other Quorum Sensing Molecules

The function of DSF and its structural analogues extends beyond simple cell-density monitoring. Notably, these molecules have been shown to modulate the antibiotic susceptibility of various pathogenic bacteria, presenting a promising avenue for novel therapeutic strategies.[1]

Data Presentation: Synergistic Effects of DSF and its Analogues with Antibiotics

The following table summarizes the quantitative data on the enhanced antimicrobial efficacy of antibiotics when used in combination with DSF and its structurally related molecules against Bacillus cereus. The data is presented as the fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic.

Antibiotic ClassAntibioticDSF AnalogueFold Reduction in MIC
AminoglycosideGentamicinDSF4
KanamycinDSF4
TobramycinC118
TetracyclineTetracyclineC104
β-lactamAmpicillinC122
FluoroquinoloneCiprofloxacinC14:12

Data synthesized from studies on the synergistic effects of DSF-family signals on bacterial pathogens.[1]

Experimental Protocols

The investigation of DSF-mediated interspecies communication involves a series of well-defined experimental protocols designed to assess changes in bacterial physiology and behavior.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials: 96-well microtiter plates, bacterial culture, Mueller-Hinton broth, antibiotic stock solutions, DSF or analogue stock solutions.

  • Procedure:

    • Prepare a serial dilution of the antibiotic in Mueller-Hinton broth in the wells of a 96-well plate.

    • Add a fixed concentration of DSF or its analogue to each well. A control series without DSF is also prepared.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Biofilm Formation Assay

This assay quantifies the ability of bacteria to form biofilms in the presence and absence of signaling molecules.

  • Materials: 96-well microtiter plates, bacterial culture, appropriate growth medium (e.g., Tryptic Soy Broth), crystal violet solution, ethanol.

  • Procedure:

    • Inoculate bacterial cultures into the wells of a microtiter plate containing growth medium with or without DSF/analogues.

    • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

    • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.

    • Wash the wells again to remove excess stain and allow them to dry.

    • Solubilize the bound crystal violet with 95% ethanol.

    • Quantify the biofilm formation by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate a generalized DSF signaling pathway and a typical experimental workflow.

dsf_signaling_pathway cluster_cell Bacterial Cell DSF_synthase DSF Synthase (e.g., RpfF) DSF_internal DSF (internal) DSF_synthase->DSF_internal DSF_precursor Precursor Molecule DSF_precursor->DSF_synthase Sensor_Kinase Sensor Kinase (e.g., RpfC) DSF_internal->Sensor_Kinase DSF_external DSF (external) DSF_internal->DSF_external Diffusion Response_Regulator Response Regulator (e.g., RpfG) Sensor_Kinase->Response_Regulator Gene_Expression Target Gene Expression Response_Regulator->Gene_Expression Phenotype Phenotypic Changes (Biofilm, Virulence) Gene_Expression->Phenotype Regulates DSF_external->Sensor_Kinase Other_Species Other Bacterial Species DSF_external->Other_Species Interspecies Communication experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Culture Bacterial Culture (e.g., Pathogen) Incubation Co-incubation of Bacteria, QS Molecule, and/or Antibiotic Culture->Incubation QS_Molecule QS Molecule (DSF or other) QS_Molecule->Incubation Antibiotic Antibiotic Antibiotic->Incubation MIC_Assay MIC Assay Incubation->MIC_Assay Biofilm_Assay Biofilm Assay Incubation->Biofilm_Assay Virulence_Assay Virulence Factor Assay Incubation->Virulence_Assay Data_Collection Data Collection (e.g., Absorbance, CFU) MIC_Assay->Data_Collection Biofilm_Assay->Data_Collection Virulence_Assay->Data_Collection Comparison Comparison with Controls Data_Collection->Comparison Conclusion Conclusion on the Role of QS Molecule Comparison->Conclusion

References

evaluating the efficacy of different internal standards for acyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and lipidomics, the accurate quantification of acyl-Coenzyme A (acyl-CoA) thioesters is paramount. These molecules are central intermediates in numerous metabolic pathways, and their precise measurement is critical for understanding cellular energy status, disease pathogenesis, and the efficacy of therapeutic interventions. The choice of an appropriate internal standard is the cornerstone of a robust and reliable quantification method, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide provides a comprehensive comparison of the different classes of internal standards used for acyl-CoA quantification. We will delve into the efficacy of odd-chain acyl-CoAs, deuterated (²H) stable isotope-labeled standards, and carbon-13 (¹³C) stable isotope-labeled standards, including those generated by Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC). This comparison is supported by a synthesis of experimental data from multiple studies, detailed experimental protocols, and visualizations to clarify complex workflows.

Comparing the Candidates: A Head-to-Head Analysis

The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, experiencing similar extraction efficiency, ionization response, and fragmentation behavior, without being naturally present in the sample. The three main types of internal standards for acyl-CoA analysis each present a unique set of advantages and disadvantages.

Odd-Chain Acyl-CoAs

Odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), are structurally similar to the endogenous even-chain acyl-CoAs and are often used due to their commercial availability and lower cost.[1][2] They are not typically found in significant amounts in most mammalian cells, which is a key requirement for an internal standard.[3]

Stable Isotope-Labeled (SIL) Acyl-CoAs

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. They are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., ²H or ¹³C). This near-identical nature ensures they co-elute chromatographically and have the same ionization efficiency as the analyte, thus providing the most accurate correction for sample preparation and matrix effects.[4][5]

  • Deuterated (²H) Standards: These standards are often more readily available and less expensive than their ¹³C-labeled counterparts. However, they can sometimes exhibit a slight chromatographic shift (isotope effect), eluting slightly earlier than the non-deuterated analyte. This can be a disadvantage in complex matrices where co-eluting interferences might affect the analyte and internal standard differently. There is also a potential for deuterium-hydrogen exchange to occur during sample processing, which can compromise accuracy.

  • Carbon-13 (¹³C) Standards: ¹³C-labeled standards are generally considered superior to deuterated standards.[5] They do not exhibit a significant chromatographic isotope effect, ensuring true co-elution with the analyte. The C-¹³C bond is also more stable than the C-²H bond, eliminating the risk of isotope exchange. The primary drawback of ¹³C-labeled standards is their higher cost and more limited commercial availability for a wide range of acyl-CoA species.[5]

Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)

The SILEC methodology offers a powerful solution to the limited availability of a broad range of ¹³C-labeled acyl-CoA standards.[4][6][7][8] This technique involves growing cells in a medium where an essential nutrient, such as pantothenate (vitamin B5), is replaced with its ¹³C-labeled counterpart.[8] As pantothenate is a precursor for Coenzyme A, the cells will produce a full suite of ¹³C-labeled acyl-CoAs that perfectly mirror the endogenous acyl-CoA pool.[4][6] This complex mixture of labeled acyl-CoAs can then be extracted and used as a comprehensive internal standard for quantifying a wide array of acyl-CoAs in experimental samples.[4]

Quantitative Performance Data

The following table summarizes quantitative performance data for different internal standards as reported in various studies. It is important to note that direct comparisons across studies are challenging due to variations in matrices, instrumentation, and specific experimental conditions.

Internal Standard TypeAnalyte(s)MatrixRecovery (%)Precision (RSD %)Accuracy (%)Linearity (R²)Citation(s)
Odd-Chain Acyl-CoA Long-chain fatty acyl-CoAsRAW264.7 & MCF7 cellsSimilar to endogenous acyl-CoAs of similar lengthNot explicitly statedNot explicitly stated>0.99[3]
(C15:0, C17:0, C23:0, C25:0)
Odd-Chain Acyl-CoA Heptadecanoyl-CoA (C17:0)Rat LiverNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[2]
Stable Isotope Labeled Acetyl-CoA, Malonyl-CoARat TissuesNot explicitly statedIntra-day: <10%, Inter-day: <12%85-115% of nominal values>0.99[9]
(n-propionyl-CoA as IS)
SILEC-generated ¹³C-labeled Short-chain acyl-CoAsMurine HepatocytesNot explicitly statedNot explicitly statedNot explicitly stated>0.99[8]
Stable Isotope Labeled Long-chain acyl-CoAsHuman Skeletal MuscleNot explicitly statedGood sample-to-sample and day-to-day reproducibilityNot explicitly stated>0.99[10]
([U¹³C]16-CoA, [U¹³C]18:1-CoA)
Crotonoyl-CoA Short-chain acyl-CoAsCultured Cells, Murine Liver>59% for most acyl-CoAs (using SSA extraction)<15%85-115%>0.99[11]

Experimental Protocols

Accurate quantification of acyl-CoAs is highly dependent on the experimental protocol. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.

Protocol 1: Extraction of Acyl-CoAs using Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol is a common method for extracting and purifying acyl-CoAs from biological samples.

  • Homogenization: Homogenize frozen tissue powder or cell pellets in a cold solution of 10% (w/v) trichloroacetic acid (TCA) or perchloric acid (PCA).

  • Internal Standard Spiking: Add a known amount of the chosen internal standard (e.g., odd-chain acyl-CoA or stable isotope-labeled standard) to the homogenate.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE column with 1 mL of methanol followed by 1 mL of water.[11]

    • Load the supernatant from the centrifugation step onto the SPE column.

    • Wash the column with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of 25 mM ammonium acetate in methanol.[11]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 5% (w/v) 5-sulfosalicylic acid (SSA) in water).[11]

Protocol 2: Extraction of Acyl-CoAs using 5-Sulfosalicylic Acid (SSA) without SPE

This simplified protocol avoids the SPE step, which can improve the recovery of more polar short-chain acyl-CoAs.[11]

  • Homogenization: Homogenize cell pellets or tissue samples in a cold solution of 2.5% (w/v) SSA.

  • Internal Standard Spiking: Add the internal standard to the homogenate.

  • Centrifugation: Centrifuge at high speed to pellet proteins.

  • Analysis: Directly inject the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 150 x 2.1 mm, 2.6 µm).[11]

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A typical gradient starts at a low percentage of mobile phase B and gradually increases to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the precursor ion ([M+H]⁺) and a characteristic product ion for each acyl-CoA. A common neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety, is often used for screening.[3][12] For quantification, specific transitions from the precursor to the acyl-chain fragment are typically used.

Visualizing the Workflow and Concepts

To better illustrate the concepts and workflows described, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Cells or Tissue) homogenization Homogenization in Acid (TCA/PCA) or SSA sample->homogenization is_spike Spike with Internal Standard homogenization->is_spike centrifugation Centrifugation is_spike->centrifugation spe Solid-Phase Extraction (Optional, Protocol 1) centrifugation->spe Protocol 1 dry_recon Drying and Reconstitution centrifugation->dry_recon Protocol 2 (Direct Injection) spe->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data_proc Data Processing (Peak Integration) lcms->data_proc quant Quantification (Analyte/IS Ratio) data_proc->quant

General experimental workflow for acyl-CoA quantification.

internal_standard_comparison cluster_types Types of Internal Standards cluster_pros Advantages cluster_cons Disadvantages odd_chain Odd-Chain Acyl-CoAs (e.g., C17:0) oc_pros • Commercially available • Lower cost • Structurally similar odd_chain->oc_pros oc_cons • Not chemically identical • May not perfectly mimic behavior odd_chain->oc_cons deuterated Deuterated (²H) SIL Standards d_pros • Chemically identical (mostly) • Good correction for matrix effects deuterated->d_pros d_cons • Potential for chromatographic shift • Risk of H/D exchange deuterated->d_cons c13 ¹³C SIL Standards (Chemical Synthesis or SILEC) c13_pros • Gold standard • Co-elutes perfectly • No isotope exchange • SILEC provides broad coverage c13->c13_pros c13_cons • Higher cost • Limited commercial availability  (if not using SILEC) c13->c13_cons

Comparison of internal standard types for acyl-CoA analysis.

Conclusion and Recommendations

The selection of an internal standard for acyl-CoA quantification is a critical decision that directly impacts the quality and reliability of the resulting data.

  • For routine, cost-sensitive analyses , high-quality odd-chain acyl-CoAs can provide acceptable performance, particularly when their recovery is shown to be similar to the endogenous analytes of interest.[3]

  • When higher accuracy is required, stable isotope-labeled standards are the preferred choice. While deuterated standards are a viable option, researchers should be mindful of potential chromatographic shifts and validate their method carefully.

  • For the most rigorous and accurate quantification, especially in complex studies involving a wide range of acyl-CoAs or in subcellular metabolomics, ¹³C-labeled standards are highly recommended. The SILEC methodology provides an excellent and cost-effective means of generating a comprehensive suite of ¹³C-labeled internal standards that offer the highest level of accuracy by correcting for variations at every step of the analytical process.[4][6]

Ultimately, the choice of internal standard will depend on the specific research question, the required level of accuracy, the available instrumentation, and budgetary constraints. By carefully considering the advantages and disadvantages of each type of standard and by employing a well-validated experimental protocol, researchers can ensure the generation of high-quality, reproducible data in their acyl-CoA quantification studies.

References

Safety Operating Guide

Safe Disposal of trans-13-methyltetradec-2-enoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling trans-13-methyltetradec-2-enoyl-CoA must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the proper management of this compound.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection. All handling of the compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] It is crucial to keep the compound away from heat, sparks, open flames, and other sources of ignition, as it is considered flammable.[1] Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1]

In case of accidental contact, wash the affected skin area thoroughly with soap and water. If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. In the event of inhalation, move the individual to fresh air. Seek immediate medical attention if any symptoms of irritation or other adverse effects are experienced.[1]

Spill Management Protocol

In the event of a spill, immediate action is necessary to contain and clean the affected area. First, remove all sources of ignition from the vicinity.[1] The spill should then be soaked up with an inert absorbent material, such as vermiculite, dry sand, or earth. The absorbed material must be collected using spark-proof tools and placed into a suitable, closed container for disposal.[1] Ensure the container is properly labeled as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[1] Chemical waste generators are responsible for correctly classifying the waste to ensure complete and accurate documentation.[1]

  • Segregation and Collection: Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Characterization: The waste must be characterized as a flammable organic chemical waste. Consult your institution's environmental health and safety (EHS) office for specific classification requirements.

  • Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste storage area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]

  • Arrangement for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

Quantitative Data and Physical Properties

ParameterInformationSource
Physical State Likely a solid or oil at room temperature.General knowledge of similar long-chain acyl-CoAs
Flammability Considered flammable.[1][1]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[1][1]
Personal Protective Equipment Protective gloves, protective clothing, eye protection, face protection.[1][1]
Ventilation Use only in a well-ventilated area or under a chemical fume hood.[1][1]
Storage Temperature Store in a dry, well-ventilated place, away from heat and ignition sources.[1][1]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory requirements are met throughout the disposal process.

Figure 1: Disposal Workflow for this compound A Handling of this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) A->C D Waste Generation (Contaminated materials, unused compound) A->D E Spill Occurs A->E F Segregate into Labeled Hazardous Waste Container D->F G Contain Spill with Inert Absorbent Material E->G H Store Waste Container in Designated Safe Area F->H I Collect Spill Debris into Sealed Container G->I J Contact EHS for Waste Pickup and Disposal H->J I->F

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guidance for Handling trans-13-methyltetradec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Use, and Disposal

This document provides crucial safety and logistical information for the handling of trans-13-methyltetradec-2-enoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following guidance is based on best practices for handling similar long-chain fatty acyl-CoA molecules and general laboratory chemical safety protocols. Adherence to these procedures is essential to ensure personal safety and maintain a secure research environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shields or safety goggles[1]Nitrile or latex gloves[1]Laboratory coat[1]N95 respirator or use of a chemical fume hood
Solubilizing and Diluting (Liquid Form) Safety goggles or a face shield[2]Chemical-resistant gloves (nitrile or latex)[2]Laboratory coat or chemical-resistant apronWork within a certified chemical fume hood
Experimental Procedures Safety glasses with side shields or safety goggles[1]Nitrile or latex gloves[1]Laboratory coat[1]As determined by risk assessment; typically not required if handled in a fume hood
Spill Cleanup Safety goggles and face shield[2]Heavy-duty, chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges or SCBA for large spills
Waste Disposal Safety glasses with side shields or safety gogglesNitrile or latex glovesLaboratory coatNot generally required

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: All work involving this compound, especially when in powdered form or when volatile solvents are used for solubilization, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are located in close proximity to the workstation[3].

  • Area Designation: Designate a specific area for the handling of this compound to prevent cross-contamination.

2. Weighing and Solubilization:

  • When weighing the solid compound, use an analytical balance inside a chemical fume hood or a balance enclosure to contain any airborne particles.

  • To solubilize, add the solvent slowly to the solid to avoid splashing. Use appropriate solvents as determined by the experimental protocol.

3. Experimental Use:

  • Keep containers of the compound sealed when not in use to prevent evaporation and contamination.

  • Use calibrated pipettes and equipment dedicated to this compound or thoroughly cleaned before and after use.

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Clean the spill area with an appropriate solvent and decontaminating solution. All spill cleanup materials should be disposed of as hazardous waste.

Disposal Plan

1. Waste Segregation:

  • All disposable materials that come into contact with this compound, including gloves, pipette tips, and absorbent materials, must be considered hazardous waste.

  • Segregate this waste into a clearly labeled, sealed container.

2. Aqueous and Solvent Waste:

  • Collect all liquid waste containing the compound in a designated, sealed, and properly labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Final Disposal:

  • Follow all local, state, and federal regulations for the disposal of chemical waste[3].

  • Arrange for pickup and disposal by your institution's certified EHS provider.

Experimental Workflow for Safe Handling

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Chemical Fume Hood a->b c Weighing and Aliquoting b->c Proceed to handling d Solubilization c->d e Experimental Use d->e f Decontaminate Work Area e->f Post-experiment g Segregate and Label Waste f->g h Dispose of Waste via EHS g->h

Caption: This diagram outlines the procedural flow for safely handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.